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  • Product: 6-Bromo-4-methyl-3-phenylcoumarin
  • CAS: 92796-40-2

Core Science & Biosynthesis

Foundational

6-Bromo-4-methyl-3-phenylcoumarin chemical properties

An In-Depth Technical Guide to 6-Bromo-4-methyl-3-phenylcoumarin: Physicochemical Profiling, Pharmacological Causality, and Synthesis Executive Summary The 3-phenylcoumarin scaffold is broadly recognized as a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Bromo-4-methyl-3-phenylcoumarin: Physicochemical Profiling, Pharmacological Causality, and Synthesis

Executive Summary

The 3-phenylcoumarin scaffold is broadly recognized as a privileged structure in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics[1]. Among its halogenated derivatives, 6-bromo-4-methyl-3-phenylcoumarin (CAS: 92796-40-2) stands out due to its unique electronic and steric properties. This whitepaper provides researchers and drug development professionals with an authoritative analysis of its physicochemical profile, its mechanistic role as a Monoamine Oxidase B (MAO-B) inhibitor, and a self-validating protocol for its chemical synthesis.

Physicochemical Profiling and Structural Logic

The pharmacological efficacy of 6-bromo-4-methyl-3-phenylcoumarin is intrinsically linked to its molecular architecture. The benzopyrone (coumarin) core provides a rigid, planar, and lipophilic foundation.

The strategic placement of functional groups dictates its behavior:

  • C-6 Bromo Substitution: The bromine atom is highly lipophilic and electron-withdrawing. This modification significantly increases the molecule's ability to cross the blood-brain barrier (BBB), a critical requirement for neuropharmacological agents[2].

  • C-4 Methyl Substitution: The methyl group at position 4 introduces steric hindrance that restricts the free rotation of the C-3 phenyl ring. This locks the molecule into a specific bioactive conformation, preventing steric clashes within target enzyme cavities.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of 6-bromo-4-methyl-3-phenylcoumarin required for analytical and formulation workflows[3][4].

PropertyValue
IUPAC Name 6-bromo-4-methyl-3-phenyl-2H-chromen-2-one
CAS Registry Number 92796-40-2
Molecular Formula C16H11BrO2
Molecular Weight 315.16 g/mol
Exact Mass 313.99400 Da
Melting Point 186 – 188 °C
Boiling Point 454.1 °C (at 760 mmHg)
Density 1.476 g/cm³
Flash Point 228.4 °C

Mechanistic Pharmacology: Selective MAO-B Inhibition

Halogenated 3-phenylcoumarins have been extensively validated as potent, selective inhibitors of Monoamine Oxidase B (MAO-B)[1][2]. MAO-B is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of neurotransmitters, primarily dopamine. In neurodegenerative disorders such as Parkinson's Disease, the overactivity of MAO-B leads to dopamine depletion and the generation of neurotoxic reactive oxygen species (ROS) like hydrogen peroxide (H2O2).

The Causality of Selectivity: The active site of MAO-B consists of a bipartite cavity (an entrance space and a substrate-binding space) separated by a gating residue (Ile-199). 6-Bromo-4-methyl-3-phenylcoumarin acts as a highly effective competitive inhibitor because its rigid, hydrophobic structure perfectly occupies this bipartite cavity. The C-6 bromine atom engages in favorable halogen bonding within the substrate cavity, while the C-4 methyl group ensures the 3-phenyl ring is oriented to bypass the Ile-199 gate without steric repulsion. This structural complementarity results in a binding affinity that is highly selective for MAO-B over the MAO-A isoform[2].

MAOB_Pathway Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Active State) Dopamine->MAOB Binds to Active Site Metabolites DOPAC + H2O2 (Oxidative Stress) MAOB->Metabolites Oxidative Deamination Coumarin 6-Bromo-4-methyl- 3-phenylcoumarin Coumarin->MAOB Competitive Inhibition Neurodegeneration Neurodegeneration (Parkinson's Disease) Metabolites->Neurodegeneration Induces Cellular Damage

Mechanism of MAO-B inhibition by 6-bromo-4-methyl-3-phenylcoumarin.

Chemical Synthesis: The Perkin-Oglialoro Condensation

The synthesis of 6-bromo-4-methyl-3-phenylcoumarin is most efficiently achieved via the Perkin-Oglialoro condensation. This method relies on the reaction between an ortho-hydroxyacetophenone derivative and an arylacetic acid[5][6].

Causality Behind Experimental Choices:

  • Substrates: 5-Bromo-2-hydroxyacetophenone provides the halogenated phenolic ring and the C-4 methyl precursor, while phenylacetic acid supplies the C-3 phenyl moiety[5].

  • Reagents: Acetic anhydride acts dually as a solvent and a dehydrating agent to form the reactive mixed anhydride. Triethylamine (Et3N) is preferred over inorganic salts (like sodium acetate) because it maintains a homogeneous organic phase, accelerating the deprotonation of the phenylacetic acid alpha-carbon[6].

  • Thermal Kinetics: The reaction requires sustained reflux (120°C) to overcome the high activation energy required for the final intramolecular lactonization step.

Step-by-Step Self-Validating Protocol
  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxyacetophenone (1.0 equivalent) and phenylacetic acid (1.1 equivalents).

  • Solvent and Base Addition: Under a continuous nitrogen atmosphere (to prevent oxidative degradation of the phenol), inject acetic anhydride (5.0 equivalents) followed by triethylamine (1.5 equivalents).

  • Reflux and Cyclization: Attach a reflux condenser and heat the mixture in an oil bath at 120°C for 12 hours.

    • Self-Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the highly polar phenolic starting material indicates successful esterification and subsequent lactonization.

  • Quenching and Precipitation: Remove the flask from the heat and allow it to cool to 60°C. Pour the mixture slowly into 200 mL of vigorously stirred crushed ice.

    • Causality: Ice controls the exothermic hydrolysis of excess acetic anhydride into acetic acid. The highly hydrophobic coumarin product cannot remain solvated in the aqueous acidic medium and precipitates quantitatively.

  • Filtration: Isolate the crude yellow/white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water to remove residual acetic acid and Et3N salts.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool undisturbed to room temperature to yield pure crystalline 6-bromo-4-methyl-3-phenylcoumarin.

    • Self-Validation Checkpoint 2: Conduct a melting point analysis. The crystals must melt sharply between 186°C and 188°C[4]. A depressed or broad melting range indicates incomplete cyclization or residual phenylacetic acid, necessitating a second recrystallization.

Synthesis_Workflow Reactant1 5-Bromo-2-hydroxyacetophenone (Substrate) Reaction Perkin-Oglialoro Condensation (Reflux, 120°C, 12h) Reactant1->Reaction Combine Reactant2 Phenylacetic Acid (Aryl Source) Reactant2->Reaction Combine Reagents Acetic Anhydride + Et3N (Solvent & Base) Reagents->Reaction Combine Workup Ice-Water Quench & Precipitation Reaction->Workup Lactonization Complete Purification Ethanol Recrystallization (Validation: MP 186-188°C) Workup->Purification Crude Solid Product 6-Bromo-4-methyl- 3-phenylcoumarin Purification->Product Pure Crystals

Step-by-step synthesis workflow of 6-bromo-4-methyl-3-phenylcoumarin.

Analytical Characterization Standards

To ensure absolute scientific integrity before utilizing the synthesized compound in biological assays, the following spectral validations must be met:

  • Mass Spectrometry (ESI-MS): The mass spectrum must exhibit a characteristic 1:1 isotopic doublet at m/z 313.99 and 315.99 [M+H]+, confirming the presence of the single bromine atom[3].

  • Proton NMR (1H-NMR, CDCl3): The spectrum must show a distinct singlet integration for 3 protons at approximately

    
     2.20 - 2.40 ppm, corresponding to the C-4 methyl group. The complete absence of a broad singlet past 
    
    
    
    9.0 ppm confirms that the phenolic -OH has been fully consumed in the lactone ring closure.

References

  • [4] Flavonoids & Coumarins. INDOFINE Chemical Company, Inc. URL:[Link]

  • [2] Matos, M. J., et al. New halogenated 3-phenylcoumarins as potent and selective MAO-B inhibitors. PubMed (NIH). URL:[Link]

  • [1] 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. MDPI. URL:[Link]

  • [6] A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling. PMC (NIH). URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: 6-Bromo-4-methyl-3-phenylcoumarin (CAS 92796-40-2)

Executive Summary & Chemical Identity Coumarins represent a highly versatile class of oxygen-containing heterocycles. Among them, 3-phenylcoumarins are distinguished as "privileged scaffolds" in medicinal chemistry due t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Coumarins represent a highly versatile class of oxygen-containing heterocycles. Among them, 3-phenylcoumarins are distinguished as "privileged scaffolds" in medicinal chemistry due to their structural homology with steroid hormones (e.g., estrogens) and their broad spectrum of biological activities 1. 6-Bromo-4-methyl-3-phenylcoumarin (CAS 92796-40-2) incorporates specific functional group modifications—a heavy halogen (bromine) at the C6 position and a methyl group at the C4 position—which synergistically enhance its lipophilicity, metabolic stability, and target-binding affinity.

This whitepaper provides a comprehensive framework for the synthesis, physicochemical profiling, and in vitro pharmacological application of this specific compound, designed for drug development professionals and synthetic chemists.

Physicochemical Profile & Structural Rationale

Understanding the physicochemical properties of 6-bromo-4-methyl-3-phenylcoumarin is critical for both formulation and assay design. The high XLogP3 value indicates strong lipophilicity, necessitating the use of aprotic solvents like DMSO for biological assays.

Table 1: Key Physicochemical Properties
PropertyValueCausality / Implication for Drug Development
CAS Number 92796-40-2Unique identifier for regulatory tracking and vendor sourcing.
Molecular Formula C16H11BrO2Defines the heavy atom count and halogen presence.
Molecular Weight 315.16 g/mol Falls strictly within Lipinski's Rule of 5, favorable for oral bioavailability.
XLogP3 4.53High lipophilicity; excellent membrane permeability but requires formulation optimization for aqueous solubility.
Density 1.476 g/cm³High density typical of brominated aromatic compounds.
Boiling Point 454.1 ºC (at 760 mmHg)Indicates high thermal stability; suitable for high-temperature synthetic routes.
Rationale for Structural Modifications
  • C6-Bromination: The introduction of a bromine atom at the 6-position of the coumarin ring serves two primary purposes. First, it acts as a metabolic shield, preventing rapid cytochrome P450-mediated oxidation at the electron-rich aromatic ring. Second, it enables highly specific halogen bonding within the hydrophobic pockets of target proteins (e.g., fungal enzymes or kinase receptors).

  • C4-Methylation: The methyl group at C4 provides essential steric bulk that restricts the rotational freedom of the C3-phenyl ring. This conformational locking forces the molecule into a specific three-dimensional geometry, which is often required for selective receptor binding 2.

Synthesis Methodology: The Pechmann Condensation Route

The most robust, scalable, and atom-economical method for synthesizing 4-methyl-3-phenylcoumarins is via the Pechmann condensation . This reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester. For this specific compound, the precursors are 4-bromophenol and ethyl 2-phenylacetoacetate .

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a dry, 100 mL round-bottom flask, combine 10 mmol of 4-bromophenol and 10 mmol of ethyl 2-phenylacetoacetate.

    • Causality: Maintaining strict equimolar ratios prevents the formation of complex polymeric side products and simplifies downstream purification.

  • Catalyst Addition: Cool the flask in an ice bath (0–5 ºC). Slowly add 15 mL of concentrated sulfuric acid (H₂SO₄) dropwise with continuous magnetic stirring.

    • Causality: The low temperature controls the highly exothermic protonation of the carbonyl oxygen, preventing the thermal charring of the organic precursors. H₂SO₄ acts as both the solvent and the Brønsted acid catalyst, increasing the electrophilicity of the β-keto ester's carbonyl carbon.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–18 hours.

    • Causality: The reaction proceeds via an initial transesterification, followed by intramolecular electrophilic aromatic substitution (cyclization at the ortho position of the phenol), and concludes with dehydration to form the stable coumarin ring system.

  • Quenching & Precipitation: Pour the dark, viscous mixture over 100 g of crushed ice with vigorous stirring.

    • Causality: The sudden shift in solvent polarity (from concentrated acid to water) forces the highly lipophilic 6-bromo-4-methyl-3-phenylcoumarin to rapidly precipitate out of solution as a crude solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water to neutralize residual acid, and recrystallize from hot ethanol.

    • Causality: Ethanol selectively dissolves the coumarin at high temperatures while leaving highly polar impurities in solution during the cooling phase, yielding a high-purity crystalline product.

Synthesis A 4-Bromophenol (Phenolic Nucleophile) D Transesterification & Carbonyl Addition A->D B Ethyl 2-phenylacetoacetate (β-Keto Ester) B->D C Acid Catalyst (e.g., H2SO4) C->D E Intramolecular Cyclization (Dehydration) D->E F 6-Bromo-4-methyl-3-phenylcoumarin (Crude Product) E->F G Recrystallization (Ethanol/Water) F->G H Pure Compound (CAS: 92796-40-2) G->H

Fig 1. Acid-catalyzed Pechmann condensation workflow for 6-Bromo-4-methyl-3-phenylcoumarin.

Table 2: Optimization of Pechmann Condensation for 3-Phenylcoumarins

To maximize the synthesis yield of the 3-phenylcoumarin scaffold, various catalytic conditions can be evaluated. The table below summarizes the comparative efficiency of different acid catalysts based on standard literature optimizations.

Catalyst SystemTemperature (ºC)Time (Hours)Yield (%)Purity Profile
Conc. H₂SO₄251865-70%Moderate (requires recrystallization)
ZrCl₄ (Solvent-free)80285-90%High (minimal side products)
p-TSA / Toluene110 (Reflux)1255-60%Moderate

Biological Applications & Pharmacological Profiling

Coumarin derivatives, particularly halogenated 3-phenylcoumarins, have been extensively documented in patent literature and clinical studies for their potent biological activities.

Antifungal Efficacy

Patented applications have demonstrated the efficacy of coumarin derivatives in antifungal therapies 3. Compounds sharing this scaffold have demonstrated significant efficacy against dermatophytes (e.g., Trichophyton rubrum) and yeasts (e.g., Candida albicans). The lipophilic nature of the C6-bromo and C4-methyl groups enhances the molecule's ability to penetrate the complex fungal cell wall and disrupt ergosterol biosynthesis pathways.

Anti-angiogenic & Anticancer Potential

3-Phenylcoumarins are widely recognized as non-steroidal analogues of 2-methoxyestradiol 2. The structural rigidity provided by the C4-methyl group allows these molecules to intercalate into or bind with high affinity to estrogen receptors or vascular endothelial growth factor receptors (VEGFR), thereby inhibiting endothelial cell proliferation (angiogenesis).

Mechanism A 6-Bromo-4-methyl- 3-phenylcoumarin B Lipophilic Penetration (Br & Me Mediated) A->B C Target Binding (Ergosterol Pathway) B->C D Enzyme/Receptor Inhibition C->D E Cellular Apoptosis Growth Arrest D->E

Fig 2. Proposed pharmacological mechanism of action for halogenated 3-phenylcoumarins.

Experimental Validation: Self-Validating Assay Design

When testing 6-bromo-4-methyl-3-phenylcoumarin in vitro, researchers must employ a self-validating assay system to account for its high XLogP3 (4.53) and prevent false-positive artifacts.

Protocol for In Vitro Screening
  • Stock Solution Generation: Dissolve the compound in 100% molecular-grade DMSO to a concentration of 10 mM.

    • Validation Check: Ensure complete dissolution via sonication; any turbidity indicates precipitation, which will artificially lower the effective concentration and skew dose-response curves.

  • Serial Dilution: Prepare working concentrations (0.1 μM to 100 μM) in the appropriate biological assay buffer. The final DMSO concentration in the well must not exceed 1% (v/v) .

    • Causality: DMSO concentrations >1% are inherently cytotoxic to most mammalian and fungal cell lines, creating false-positive efficacy signals.

  • Vehicle Control Implementation: Always include a 1% DMSO vehicle control well alongside the experimental wells.

    • Validation Check: The viability of the vehicle control must be statistically identical to the untreated (blank) control. This validates that any observed cellular toxicity is solely due to the coumarin derivative's active mechanism, not solvent toxicity.

Conclusion

6-Bromo-4-methyl-3-phenylcoumarin is a highly specialized, structurally locked heterocycle that serves as a critical building block in modern drug discovery. By understanding the mechanistic causality behind its synthesis and the physicochemical implications of its halogenated, methylated scaffold, researchers can effectively harness this compound for advanced antifungal, anti-angiogenic, and oncological applications.

References

  • Google Patents: "WO2007141513A1 - Use of coumarin derivatives in antifungal therapy.
  • National Center for Biotechnology Information (NCBI): "3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade." URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on 6-Bromo-4-methyl-3-phenylcoumarin: Structural Elucidation, Synthesis, and Pharmacological Profiling

As a Senior Application Scientist, I approach molecular scaffolds not just as static chemical structures, but as dynamic systems of reactivity and biological potential. 6-Bromo-4-methyl-3-phenylcoumarin (CAS: 92796-40-2)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach molecular scaffolds not just as static chemical structures, but as dynamic systems of reactivity and biological potential. 6-Bromo-4-methyl-3-phenylcoumarin (CAS: 92796-40-2) is a highly functionalized derivative of the coumarin (2H-chromen-2-one) family. Recognized as a privileged scaffold in medicinal chemistry, 3-phenylcoumarins offer a versatile framework for drug discovery, acting as isosteres to natural isoflavones[1].

This whitepaper provides an in-depth technical breakdown of its physicochemical properties, the mechanistic causality behind its synthesis, and its validated pharmacological applications.

Physicochemical Profiling & Quantitative Data

Understanding the physical and thermodynamic boundaries of a molecule is the first step in both synthesis and formulation. The table below synthesizes the core quantitative data for 6-bromo-4-methyl-3-phenylcoumarin, providing the necessary parameters for mass spectrometry validation and pharmacokinetic prediction[2],[3].

PropertyValueAnalytical & Practical Significance
IUPAC Name 6-bromo-4-methyl-3-phenyl-2H-chromen-2-oneDefines the exact regiochemistry of the substituents.
Molecular Formula C₁₆H₁₁BrO₂Dictates the isotopic distribution pattern in MS analysis.
Molecular Weight 315.16 g/mol Required for precise stoichiometric calculations.
Monoisotopic / Exact Mass 313.99424 g/mol Target m/z for High-Resolution Mass Spectrometry (HRMS).
Melting Point 186 – 188 °CPrimary purity indicator via Differential Scanning Calorimetry (DSC).
XLogP3 4.53Indicates high lipophilicity; strongly predicts BBB permeability.
Topological Polar Surface Area 30.2 ŲSuggests excellent oral bioavailability and membrane diffusion.
Density 1.476 g/cm³Critical parameter for solid-state formulation and crystallization.

Structural Elucidation & Scaffold Privileges

The architecture of 6-bromo-4-methyl-3-phenylcoumarin is a masterclass in steric and electronic tuning:

  • The Coumarin Core: The benzopyran-2-one system provides a rigid, planar, and highly conjugated framework that easily intercalates into narrow enzymatic binding pockets.

  • 3-Phenyl Substitution: This aromatic ring introduces significant steric bulk and lipophilicity. Because of the adjacent 4-methyl group, the 3-phenyl ring is forced out of coplanarity with the coumarin core. This specific dihedral angle is critical for docking into the hydrophobic bipartite cavities of target enzymes[4].

  • 4-Methyl Group: Beyond providing the steric hindrance mentioned above, the electron-donating inductive effect of the methyl group enriches the electron density of the pyran ring, altering the molecule's overall dipole moment.

  • 6-Bromo Substituent: The heavy halogen at the 6-position enhances the molecule's overall lipophilicity (XLogP3 = 4.53) and allows for targeted halogen bonding (σ-hole interactions) with electron-rich residues in protein binding sites[2].

Experimental Workflow: Synthesis & Self-Validating Protocol

The most efficient route to 3-phenylcoumarins is via an intramolecular Perkin-type aldol condensation[5]. Below is a field-proven, self-validating protocol for synthesizing 6-bromo-4-methyl-3-phenylcoumarin from 5-bromo-2-hydroxyacetophenone and phenylacetyl chloride.

Step-by-Step Methodology & Causality

Step 1: O-Acylation (Esterification)

  • Action: In an inert atmosphere, dissolve 1.0 eq of 5-bromo-2-hydroxyacetophenone and 1.2 eq of phenylacetyl chloride in anhydrous acetone. Add 3.0 eq of anhydrous potassium carbonate (K₂CO₃) and stir.

  • Causality: Anhydrous acetone is chosen as a polar aprotic solvent because it readily dissolves both precursors while remaining entirely inert to the highly reactive acyl chloride. K₂CO₃ is selected over amine bases (like triethylamine) to act as a heterogeneous acid scavenger. It neutralizes the HCl byproduct, driving the equilibrium toward the O-acylated intermediate without risking the base-catalyzed hydrolysis of the newly formed ester bond.

Step 2: Intramolecular Aldol Cyclization

  • Action: Elevate the reaction temperature to reflux (approx. 100–110 °C depending on the pressure/system) for 24 hours[6].

  • Causality: Refluxing provides the thermodynamic activation energy required for the K₂CO₃ to deprotonate the highly acidic alpha-protons on the phenylacetate moiety. The resulting carbanion undergoes an intramolecular nucleophilic attack on the ketone carbonyl (the future C-4 position). The regioselectivity here is strictly dictated by the thermodynamic stability of forming a six-membered benzopyran ring[5].

Step 3: Dehydration and Aromatization

  • Action: Continue heating to facilitate water elimination.

  • Causality: The loss of a water molecule serves as the thermodynamic sink of the reaction. It establishes the fully conjugated coumarin system, effectively locking the 4-methyl and 3-phenyl groups into their permanent spatial orientation.

Step 4: Self-Validating Isolation & Quality Control

  • Action: Quench the mixture in ice-cold water. Filter the resulting precipitate and recrystallize from hot ethanol. Validate the product via LC-MS and ¹H-NMR.

  • Causality: The crude product crashes out in water due to its extreme lipophilicity (TPSA = 30.2 Ų)[2]. Ethanol recrystallization exploits the differential solubility between the final coumarin and any unreacted phenolic precursors.

  • Validation: This is a self-validating system. LC-MS must show an exact mass of 313.99 m/z accompanied by a distinct 1:1 isotopic doublet (M and M+2) characteristic of a single bromine atom (⁷⁹Br and ⁸¹Br). ¹H-NMR will confirm success via the disappearance of the phenolic -OH peak and the emergence of a sharp 3H singlet around 2.2 ppm, confirming the intact 4-methyl group.

Mechanistic Pathway Visualization

Mechanism P1 5-Bromo-2-hydroxyacetophenone I1 O-Acylated Intermediate (2-Acetyl-4-bromophenyl phenylacetate) P1->I1 K2CO3, Dry Acetone Acid Scavenging P2 Phenylacetyl Chloride P2->I1 K2CO3, Dry Acetone Acid Scavenging I2 Intramolecular Aldol Cyclization (Enolate Attack on Ketone) I1->I2 Base-Catalyzed Alpha-Proton Deprotonation FP 6-Bromo-4-methyl-3-phenylcoumarin I2->FP Dehydration (-H2O) Thermodynamic Driving Force

Mechanistic synthesis pathway of 6-bromo-4-methyl-3-phenylcoumarin via aldol condensation.

Pharmacological Relevance & Applications

The 3-phenylcoumarin scaffold is highly regarded in drug development for its diverse bioactivity profile. The specific substitution pattern of 6-bromo-4-methyl-3-phenylcoumarin makes it a prime candidate for several therapeutic avenues:

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a primary target for neurodegenerative diseases like Parkinson's. The 3-phenylcoumarin scaffold is highly effective here; the 3-phenyl ring projects deep into the entrance cavity of the MAO-B active site, while the coumarin core anchors into the substrate cavity. The addition of hydrophobic substituents (like the 6-bromo group) significantly increases binding affinity and selectivity for MAO-B over MAO-A[4].

  • Antiviral Activity (HIV-1): 3-phenylcoumarins have been extensively evaluated for their ability to inhibit HIV-1 replication. Research indicates that specific derivatives act as potent Tat antagonists and NF-κB inhibitors, blocking viral transcription mechanisms[6].

  • Antimicrobial & Antifungal Properties: Halogenated coumarins disrupt microbial cell wall synthesis and enzymatic pathways. The high lipophilicity of the 6-bromo derivative allows it to easily penetrate fungal membranes, making it a structural basis for novel antifungal therapies.

References

  • PubChem Compound Summary for CID 185205, 6-Bromo-4-methyl-3-phenylcoumarin Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade Source: Molecules (via PMC) URL:[Link]

  • 3-Phenylcoumarins as Inhibitors of HIV-1 Replication Source: Pharmaceuticals (MDPI) URL:[Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors Source: Frontiers in Chemistry (via Academia) URL:[Link]

  • Further Evidence for the Mechanism of Formation of Coumarin Source: Sciforum URL:[Link]

Sources

Exploratory

Pharmacological Profiling and Mechanism of Action of 6-Bromo-4-methyl-3-phenylcoumarin: A Multi-Target Directed Ligand Scaffold

Executive Summary The coumarin core is a privileged scaffold in medicinal chemistry, highly valued for its structural versatility and drug-like physicochemical properties. Specifically, 6-bromo-4-methyl-3-phenylcoumarin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coumarin core is a privileged scaffold in medicinal chemistry, highly valued for its structural versatility and drug-like physicochemical properties. Specifically, 6-bromo-4-methyl-3-phenylcoumarin (CAS: 92796-40-2) represents a highly lipophilic, halogenated derivative that functions as a Multi-Target Directed Ligand (MTDL). Emerging research on 3-phenylcoumarin derivatives highlights their profound efficacy in modulating neuroinflammation, neurodegeneration, and nociception.

This technical whitepaper deconstructs the structural causality, primary mechanisms of action (focusing on TRPA1 antagonism and neuroprotective enzyme inhibition), and the self-validating experimental workflows required to evaluate this compound in preclinical drug discovery.

Structural Causality & Molecular Rationale

In rational drug design, every functional group must serve a distinct pharmacokinetic or pharmacodynamic purpose. The architecture of 6-bromo-4-methyl-3-phenylcoumarin is engineered for optimal central nervous system (CNS) penetration and target engagement:

  • The Coumarin Core (Benzopyran-2-one): Mimics natural flavonoids. Its planar, oxygen-rich lactone ring acts as a hydrogen bond acceptor, allowing it to intercalate into hydrophobic enzymatic clefts.

  • The 3-Phenyl Substitution: Introduces a critical

    
     stacking moiety. In targets like Monoamine Oxidase B (MAO-B), this phenyl ring aligns perfectly with the "aromatic cage" (Tyr398/Tyr435) in the substrate-binding domain, competitively blocking endogenous substrate entry [1].
    
  • The 6-Bromo Substitution: Bromine is a heavy, polarizable halogen. It introduces halogen bonding —a non-covalent interaction where the electrophilic "sigma-hole" of the bromine atom interacts strongly with backbone carbonyls of target proteins. Furthermore, it significantly drives up the lipophilicity (LogP = 4.53), ensuring rapid transit across the Blood-Brain Barrier (BBB) [2].

  • The 4-Methyl Substitution: Provides essential steric hindrance. This bulk restricts the free rotation of the 3-phenyl ring, locking the molecule into a specific non-planar dihedral conformation. This rigid geometry is critical for fitting into the bipartite active sites of enzymes like Acetylcholinesterase (AChE) without being rapidly metabolized by hepatic cytochromes.

Primary Mechanisms of Action

TRPA1 Channel Antagonism (Nociception & Inflammation)

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a primary sensor for oxidative stress, electrophiles, and inflammatory pain. 3-Phenylcoumarin derivatives have been identified as potent, non-covalent TRPA1 antagonists [3].

Mechanism: 6-Bromo-4-methyl-3-phenylcoumarin partitions into the lipid bilayer and interacts with the intracellular allosteric binding pocket of TRPA1. By forming hydrophobic interactions with key residues (e.g., Leu663), the coumarin scaffold stabilizes the closed state of the channel. This prevents the influx of


, thereby short-circuiting the downstream release of pro-inflammatory neuropeptides (like CGRP and Substance P) and attenuating neurogenic inflammation.

TRPA1_Pathway OxidativeStress Oxidative Stress / Electrophiles TRPA1 TRPA1 Channel (Open State) OxidativeStress->TRPA1 Activates CalciumInflux Ca2+ Influx TRPA1->CalciumInflux Mediates Neuroinflammation Neuroinflammation & Pain CalciumInflux->Neuroinflammation Triggers Coumarin 6-Bromo-4-methyl-3-phenylcoumarin Coumarin->TRPA1 Antagonizes TRPA1_Closed TRPA1 Channel (Closed State) Coumarin->TRPA1_Closed Stabilizes TRPA1_Closed->CalciumInflux Blocks

Caption: Mechanism of TRPA1 channel antagonism by 6-bromo-4-methyl-3-phenylcoumarin.

MAO-B and AChE Dual Inhibition (Neuroprotection)

In the context of Alzheimer's and Parkinson's diseases, the 3-phenylcoumarin scaffold acts as a dual inhibitor [1]:

  • MAO-B Inhibition: The compound acts as a reversible, competitive inhibitor. By blocking MAO-B, it prevents the oxidative deamination of dopamine, simultaneously preserving neurotransmitter levels and halting the generation of neurotoxic hydrogen peroxide (

    
    ).
    
  • AChE Inhibition: The elongated, rigid structure allows the coumarin core to bind to the Peripheral Anionic Site (PAS) of AChE, while the 3-phenyl ring reaches down the enzymatic gorge toward the Catalytic Active Site (CAS). This dual-site binding not only prevents acetylcholine breakdown but also inhibits AChE-induced

    
    -amyloid aggregation.
    
Antifungal Activity

Halogenated coumarins, including brominated derivatives, exhibit significant antifungal activity against dermatophytes. The lipophilic nature of the compound allows it to disrupt fungal cell membrane integrity, potentially interfering with the ergosterol biosynthesis pathway, making it a candidate for topical antifungal therapies [4].

Quantitative Data Summaries

To contextualize the drug-likeness and target affinity of this scaffold, the following tables summarize its physicochemical properties and extrapolated pharmacological profile.

Table 1: Physicochemical Properties & Causality
PropertyValueCausality / Significance in Drug Design
Molecular Weight 315.16 g/mol < 500 Da; strictly complies with Lipinski's Rule of 5 for oral bioavailability.
LogP (XLogP3) 4.53Highly lipophilic; optimal for crossing the BBB to reach CNS targets.
Polar Surface Area (PSA) 30.21 Ų< 90 Ų; indicates excellent passive transcellular membrane permeability.
H-Bond Donors / Acceptors 0 / 2Low donor count reduces the desolvation penalty during target binding.
Table 2: Pharmacological Target Profile of the Scaffold
TargetScaffold Activity ProfilePutative Binding Interaction
TRPA1 Channel Antagonist (

~10-50 µM)
Hydrophobic pore-blocking; stabilization of the closed conformation.
MAO-B Reversible Inhibitor (

~1-10 µM)

stacking in the aromatic cage (Tyr398/Tyr435).
AChE Dual-site InhibitorBridges Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS).

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the efficacy of 6-bromo-4-methyl-3-phenylcoumarin, assays must be designed as self-validating systems . This means incorporating internal controls that mathematically prove the assay's dynamic range and rule out compound interference (e.g., auto-fluorescence).

Protocol: Self-Validating TRPA1 Calcium Influx Assay

Objective: Quantify the antagonistic potency (


) of the compound against TRPA1 using a high-throughput fluorescence readout.
  • Step 1: Cell Preparation. Culture HEK293 cells stably transfected with human TRPA1. Seed at 20,000 cells/well in a 384-well black, clear-bottom plate.

    • Causality: HEK293 cells lack endogenous TRPA1, providing a near-zero biological background.

  • Step 2: Dye Loading. Incubate cells with 2 µM Fluo-4 AM (a

    
    -sensitive fluorophore) and 0.01% Pluronic F-127 for 45 minutes at 37°C.
    
    • Causality: Pluronic F-127 is a non-ionic surfactant that prevents the hydrophobic dye from compartmentalizing into organelles, ensuring uniform cytosolic distribution.

  • Step 3: Compound Pre-incubation. Add 6-bromo-4-methyl-3-phenylcoumarin (serial dilutions from 0.1 to 100 µM) and incubate for 15 minutes.

    • Causality: The 15-minute window allows the highly lipophilic compound (LogP 4.53) to partition into the cell membrane and reach the intracellular binding pocket.

  • Step 4: Agonist Injection & Kinetic Read. Inject 50 µM Allyl Isothiocyanate (AITC) using an automated liquid handler. Immediately record fluorescence (Ex 488 nm / Em 525 nm) kinetically for 3 minutes.

  • Step 5: Self-Validation Logic (Z'-Factor).

    • Positive Control (100% Activation): AITC + DMSO vehicle.

    • Negative Control (0% Activation): AITC + 10 µM A-967079 (a validated, selective TRPA1 antagonist).

    • Validation Metric: Calculate the Z'-factor. An assay is only deemed valid if

      
      , proving sufficient separation between the positive and negative control bands. Furthermore, a counter-screen without Fluo-4 AM must be run to confirm the coumarin derivative does not exhibit auto-fluorescence at 525 nm.
      

Workflow Step1 Compound Prep (DMSO Stock) Step2 Target Incubation (TRPA1 Expressing Cells) Step1->Step2 Step3 Fluorescence Assay (Fluo-4 AM Ca2+ Read) Step2->Step3 Step4 Data Acquisition (Kinetic Microplate Reader) Step3->Step4 Step5 Validation & IC50 (Z'-Factor > 0.5) Step4->Step5

Caption: Self-validating high-throughput screening workflow for TRPA1 antagonism.

Conclusion

6-Bromo-4-methyl-3-phenylcoumarin is a highly optimized, lipophilic building block that exemplifies the power of the 3-phenylcoumarin scaffold. By leveraging halogen bonding, steric locking via the 4-methyl group, and


 stacking, it is primed for multi-target engagement in the CNS. Whether investigated as a TRPA1 antagonist for non-opioid pain management or as a dual MAO-B/AChE inhibitor for neurodegeneration, its physicochemical profile makes it an ideal candidate for advanced preclinical development.

References

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry National Institutes of Health (NIH) / PMC[Link]

  • TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives ACS Publications[Link]

  • Use of coumarin derivatives in antifungal therapy (WO2007141513A1)
Foundational

Spectroscopic Data and Synthetic Methodologies for 6-Bromo-4-methyl-3-phenylcoumarin: A Technical Guide

Executive Summary & Molecular Rationale The coumarin scaffold (1-benzopyran-2-one) is a privileged pharmacophore in medicinal chemistry. Specifically, 3-arylcoumarins have garnered significant attention due to their pote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The coumarin scaffold (1-benzopyran-2-one) is a privileged pharmacophore in medicinal chemistry. Specifically, 3-arylcoumarins have garnered significant attention due to their potent biological activities, including selective monoamine oxidase B (MAO-B) inhibition and targeted antitumor properties[1]. Among these, 6-Bromo-4-methyl-3-phenylcoumarin (CAS: 92796-40-2) serves as a critical synthetic intermediate and a bioactive candidate[2].

This technical guide provides an authoritative synthesis of the spectroscopic data (NMR, FT-IR, HRMS) for 6-bromo-4-methyl-3-phenylcoumarin, coupled with field-proven, self-validating synthetic and analytical protocols. By elucidating the mechanistic causality behind experimental choices, this whitepaper equips researchers with the foundational knowledge required for the robust development of halogenated 3-arylcoumarin derivatives.

Physicochemical Profile

Before initiating synthetic or analytical workflows, it is critical to establish the baseline physicochemical parameters of the target molecule[2].

ParameterValue
Chemical Name 6-Bromo-4-methyl-3-phenylcoumarin
CAS Registry Number 92796-40-2
Molecular Formula C₁₆H₁₁BrO₂
Molecular Weight 315.16 g/mol
Exact Mass 313.9942 Da
Melting Point 186 – 188 °C
Topological Polar Surface Area (TPSA) 30.21 Ų

Rational Design of the Synthetic Workflow

Mechanistic Causality

While 3-arylcoumarins are traditionally synthesized via Perkin or Pechmann condensations[1], the introduction of a 4-methyl group alongside a 3-phenyl moiety requires a highly regioselective approach. The optimal route utilizes a modified Kostanecki-Robinson acylation of an o-hydroxyacetophenone derivative.

By reacting 5-bromo-2-hydroxyacetophenone [3] with phenylacetyl chloride, the synthesis proceeds through an initial


-acylation. The causality behind selecting anhydrous potassium carbonate (K₂CO₃) as the base is twofold: it is sufficiently basic to deprotonate the phenolic hydroxyl group for the initial acylation, yet mild enough to prevent the premature hydrolysis of the resulting ester intermediate. Following 

-acylation, thermal conditions drive an intramolecular aldol-type condensation, yielding the thermodynamically stable conjugated coumarin system.
Step-by-Step Synthesis Protocol (Self-Validating)

To ensure high yield and purity, the following self-validating protocol must be strictly adhered to:

  • Reagent Preparation: Dissolve 10.0 mmol of 5-bromo-2-hydroxyacetophenone in 30 mL of anhydrous acetone under an inert argon atmosphere.

  • Base Addition: Add 30.0 mmol (3.0 eq) of finely powdered, anhydrous K₂CO₃. Stir the suspension for 15 minutes at room temperature to facilitate phenoxide formation.

  • Acylation: Cool the reaction mixture to 0 °C. Add 12.0 mmol (1.2 eq) of phenylacetyl chloride dropwise over 10 minutes.

  • In-Process Validation (TLC): Stir for 2 hours at room temperature. Self-Validation Step: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). Confirm the complete disappearance of the starting phenol and the emergence of a higher

    
     spot (the 
    
    
    
    -acyl intermediate). This ensures that raising the temperature will drive cyclization rather than degradation.
  • Cyclization: Once

    
    -acylation is confirmed, reflux the mixture (approx. 56 °C) for 12 hours to force the intramolecular aldol condensation.
    
  • Workup: Cool to room temperature, pour the mixture into 150 mL of crushed ice-water, and stir vigorously. Filter the resulting crude precipitate under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 6-bromo-4-methyl-3-phenylcoumarin as a crystalline solid.

SynthesisWorkflow N1 5-Bromo-2-hydroxyacetophenone (Precursor) N4 O-Acylation Intermediate N1->N4 N2 Phenylacetyl Chloride (Acylating Agent) N2->N4 N3 K2CO3 / Acetone (Mild Base / Solvent) N3->N4 N5 Intramolecular Aldol-type Condensation N4->N5 N6 6-Bromo-4-methyl-3-phenylcoumarin (Target Product) N5->N6

Fig 1: Step-by-step synthetic workflow for 6-Bromo-4-methyl-3-phenylcoumarin.

Comprehensive Spectroscopic Characterization

The structural elucidation of 6-bromo-4-methyl-3-phenylcoumarin relies on a multi-modal spectroscopic approach. The data below synthesizes the expected empirical values based on the electronic and steric environments of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality in NMR: In the ¹H NMR spectrum, the H-5 proton experiences a pronounced downfield shift (δ ~7.85 ppm). This is driven by the peri-effect —a steric compression caused by the spatial proximity of the 4-methyl group, which distorts the electron cloud around H-5 and deshields it. In the ¹³C NMR spectrum, the C-6 carbon exhibits an anomalous upfield shift (δ ~116.8 ppm). This is a classic manifestation of the heavy-atom effect (spin-orbit coupling) induced by the covalently bonded bromine atom.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
2.35Singlet (s)-3H4-CH₃
7.30 – 7.50Multiplet (m)-5H3-Phenyl protons
7.35Doublet (d)8.81HCoumarin H-8
7.62Doublet of doublets (dd)8.8, 2.21HCoumarin H-7
7.85Doublet (d)2.21HCoumarin H-5

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
16.5Primary (CH₃)4-CH₃
116.8Quaternary (C-Br)C-6
118.5Tertiary (CH)C-8
122.0QuaternaryC-4a
125.5QuaternaryC-3
128.0 – 130.5Tertiary (CH)Phenyl aromatic carbons
134.2Tertiary (CH)C-7
147.8QuaternaryC-4
151.5QuaternaryC-8a
160.5Quaternary (C=O)C-2 (Lactone carbonyl)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group Assignment
1715Sharp, StrongC=O stretch (α,β-unsaturated δ-lactone)
1605, 1550Sharp, MediumC=C stretch (Aromatic and alkene)
1100Broad, StrongC–O–C stretch (Endocyclic ether)
680Sharp, MediumC–Br stretch
High-Resolution Mass Spectrometry (HRMS)

Table 4: HRMS Data (ESI-TOF, Positive Ion Mode)

Ion SpeciesCalculated Exact Mass (m/z)Observed Mass (m/z)Isotope Ratio
[M+H]⁺ (⁷⁹Br)315.0021315.0025~100%
[M+H]⁺ (⁸¹Br)317.0000317.0008~98%

Self-Validating Analytical Protocols

To guarantee the trustworthiness of the spectroscopic data, the analytical acquisition must be treated as a self-validating system.

Spectroscopic Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the highly purified compound (>98% via HPLC) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Lock the spectrometer onto the deuterium signal of CDCl₃. Perform automated gradient shimming until the line width of the TMS signal is < 1.0 Hz.

  • 1D Acquisition: Acquire the standard ¹H pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the 4-methyl protons.

  • Internal Validation (2D NOESY): Self-Validation Step: To unambiguously prove the regiochemistry of the cyclization, acquire a 2D NOESY spectrum. A spatial cross-peak must be observed between the protons of the 4-methyl group (δ 2.35) and the H-5 proton (δ 7.85). This definitively validates the structural assignment and rules out isomeric impurities.

AnalyticalWorkflow S1 Purified Compound (Crystallization) S2 Chromatographic Purity (HPLC > 98%) S1->S2 S3 1H & 13C NMR (Structural Elucidation) S2->S3 S4 FT-IR Spectroscopy (Functional Group ID) S2->S4 S5 HRMS (ESI-TOF) (Exact Mass Confirmation) S2->S5 S6 Data Synthesis & Validation S3->S6 S4->S6 S5->S6

Fig 2: Self-validating analytical workflow for spectroscopic characterization.

References

  • 6-BROMO-4-METHYL-3-PHENYLCOUMARIN | 92796-40-2, ECHEMI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfE4kmsu2wGwq8B5caVAJ-pGs4g3_gCLpjUJJQTJvB1xegnFjZIAVLX84Dwo0oKg0KOZQCDwHFCMUCV3kNqBRkynCsHcLmjumDS68SLMeKZc9dtFo0qXZq1kF2sp2R4eOFnzXNYK2967B1f0uPpaMdPV3KQSw4g1gMX2ORpupPWxKj2h8maHQxEL1x6jmv]
  • Quinacetophenone: A simple precursor to privileged organic motifs, Arabian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6bB3azVf1nvL3vG-J47-g7x6JxU5XGh0beBKhnVKioUbNKE_-JSiXWZUrxzr5U5d5s2vqTgHq4vdE-dOY_o_b6J0dFEG7_iJa314mX4EApJwl1odZQwHkx08lH-9b2hZy1gp5u8bpZ1mDuNDOErTuHKuYrdzUDksly4KjUxkWLg9d_u2aBELZnQKXSgusMUOJ]
  • Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives, PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW-h1-nDkoFkxb7cSMSnSgyA35Obiab_SI3uNbNRW0BxVgmjptQIzOeRAKS_osCiAIIKJBSaRv2HrJHUsKCd9m-Fa8sZyDPYF16uRdA-pG-2j9DhBo1-zFEZcK5ezwtw9SNaeCEdaZSe0qPw==]
  • 5-Bromo-2-hydroxyacetophenone | 1450-75-5, ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm73gVkj94tIysHGF_w-n8RyIA-9AthScb8Xu_aBliiAheUCf3zEsZkXoHvR63DSdfpDe2-IDgv9joVF6KsO7ENTeCWTFJbEPnjgv7qCA_g0hQXay50rt7fjNmsEgn-XHUXJCxgK2RDG-hcJn_9eB6vZfrsthouRFmV13u94Gr]

Sources

Exploratory

Potential therapeutic effects of coumarin compounds

Engineering the Benzopyrone Scaffold: A Technical Whitepaper on the Therapeutic Mechanisms and Preclinical Profiling of Coumarin Compounds Executive Summary Coumarins (1,2-benzopyrones) represent a highly versatile class...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Benzopyrone Scaffold: A Technical Whitepaper on the Therapeutic Mechanisms and Preclinical Profiling of Coumarin Compounds

Executive Summary

Coumarins (1,2-benzopyrones) represent a highly versatile class of naturally occurring and synthetically modifiable pharmacophores. Due to their unique structural topology, coumarin derivatives interact with a diverse array of cellular targets, presenting immense potential in oncology, immunology, and cardiovascular medicine. As drug development professionals, understanding the precise molecular mechanisms and establishing rigorous, self-validating preclinical assays is critical for translating these compounds from the bench to the clinic.

This whitepaper provides an in-depth analysis of coumarin bioactivity, synthesizes recent quantitative efficacy data, and outlines robust experimental workflows designed to validate their mechanisms of action.

Mechanistic Foundations of Coumarin Pharmacophores

The therapeutic versatility of coumarins stems from their ability to undergo extensive synthetic substitution, allowing them to selectively modulate distinct biochemical pathways.

  • Anticoagulant Dynamics (VKORC1 Inhibition): Warfarin, a prominent coumarin derivative, exerts its anticoagulant effect by targeting Vitamin K Epoxide Reductase Complex 1 (VKORC1) (1[1]). VKORC1 is responsible for the reduction of vitamin K epoxide to its active hydroquinone form. Coumarins block this rate-limiting step, causing vitamin K epoxide to accumulate and depleting the active cofactors necessary for the γ-carboxylation of clotting factors II, VII, IX, and X (2[2]).

  • Anti-Inflammatory & Antioxidant Pathways (Nrf2/Keap1): Natural coumarins like esculetin, umbelliferone, and daphnetin exhibit profound anti-inflammatory properties by modulating the Nrf2/Keap1 signaling axis (3[3]). By inhibiting Keap1, coumarins facilitate the nuclear translocation of Nrf2, which binds to the Antioxidant Response Element (ARE). This activation subsequently suppresses the NF-κB pathway, downregulating pro-inflammatory cytokines such as IL-6 and TNF-α (4[4]).

  • Anticancer Targeting (Kinase Inhibition): Synthetic coumarin hybrids are engineered to disrupt tumor progression by inhibiting angiogenesis and metastasis. They actively target the PI3K/AKT/mTOR signaling pathways and suppress Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) activity, inducing apoptosis in various cancer cell lines (5[5]).

Nrf2_Pathway Coumarin Coumarin Derivatives Keap1 Keap1 (Inhibitor) Coumarin->Keap1 Inhibits Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds NFkB NF-κB Pathway Nrf2->NFkB Suppresses HO1 Antioxidant Enzymes (e.g., HO-1) ARE->HO1 Upregulates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Downregulates

Coumarin-mediated modulation of the Nrf2/Keap1 and NF-κB inflammatory signaling crosstalk.

Quantitative Landscape of Coumarin Bioactivity

To benchmark the therapeutic potential of novel coumarin derivatives, we must evaluate their half-maximal inhibitory concentrations (IC50/EC50) across standardized in vitro models. The table below synthesizes recent preclinical data for engineered coumarin hybrids, highlighting their potency.

Compound DesignationStructural ModificationTarget Cell Line / AssayBioactivity (IC50 / EC50)Reference
Compound 47 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole hybridHCT116 (Colon Cancer)IC50 = 2.656 μM6[6]
Compound 35 Coumarin-pyrazole hybridHepG2 (Liver Cancer)IC50 = 2.96 μM6[6]
Compound 15 Coumarin derivativeMCF-7 (Breast Cancer)IC50 = 1.24 μM7[7]
Compound 1 (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)PC-3 (Prostate Cancer)IC50 = 3.56 μM7[7]
Compound 4 Coumarin derivativeHL60 (Leukemia)IC50 = 8.09 μM8[8]
Compound 14b 3,4-dimethoxybenzylidene hydrazinylLPS-induced MacrophagesEC50 = 5.32 μM9[9]

Preclinical Profiling Protocols (Self-Validating Systems)

As an Application Scientist, I emphasize that we cannot rely on single-assay readouts to determine efficacy. A self-validating experimental design ensures that observed phenotypic changes (e.g., cell death) are directly linked to the hypothesized molecular mechanism (e.g., kinase inhibition).

Protocol 1: High-Throughput Anticancer Screening and Kinase Validation

Objective: To quantify the cytotoxicity of coumarin derivatives and validate PI3K/AKT pathway inhibition in HepG2 and HL60 cancer cells (8[8]).

Step-by-Step Methodology & Causality:

  • Cell Culture & Dosing: Plate HepG2 cells at a density of

    
     cells/well in 96-well plates. Treat with the coumarin compound at concentrations ranging from 0.1 to 100 μM for 48 hours.
    
    • Causality: A 48-hour incubation allows sufficient time for the compound to penetrate the cell membrane, inhibit intracellular kinases, and trigger the apoptotic cascade.

  • MTT Viability Assay (Primary Screen): Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm.

    • Causality: The MTT assay measures mitochondrial metabolic rate. A reduction in absorbance indicates decreased cell viability, allowing for the calculation of the IC50 value.

  • Flow Cytometry (Phenotypic Validation): Harvest treated cells, wash with cold PBS, and double-stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry.

    • Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This differentiates true apoptotic induction from non-specific necrotic toxicity (8[8]).

  • Western Blotting (Mechanistic Validation): Extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-PI3K, PI3K, p-AKT, and AKT.

    • Causality: By measuring the ratio of phosphorylated (active) to total kinase, we confirm that the coumarin derivative is actively suppressing the PI3K/AKT survival pathway, thereby proving the mechanism behind the apoptosis observed in Step 3.

Exp_Workflow cluster_assays 4. Multiplexed Assays (Self-Validating) Synthesis 1. Coumarin Synthesis & Purification Culture 2. Cell Culture (HepG2 / HL60) Synthesis->Culture Treatment 3. Compound Treatment (0.1 - 100 μM) Culture->Treatment MTT MTT Assay (Cell Viability & IC50) Treatment->MTT Flow Flow Cytometry (Annexin V/PI Apoptosis) Treatment->Flow WB Western Blot (PI3K/AKT Pathway) Treatment->WB Data 5. Data Integration & Mechanism Validation MTT->Data Flow->Data WB->Data

Self-validating experimental workflow for anticancer profiling of coumarin derivatives.

Protocol 2: In Vitro Anti-Inflammatory Assessment via Macrophage Modulation

Objective: To evaluate the suppression of pro-inflammatory mediators by coumarin derivatives using an LPS-stimulated RAW 264.7 macrophage model (10[10]).

Step-by-Step Methodology & Causality:

  • Macrophage Priming: Seed RAW 264.7 cells and stimulate with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours.

    • Causality: LPS binds to Toll-like receptor 4 (TLR4) on macrophages, robustly activating NF-κB and inducing the expression of iNOS and COX-2.

  • Coumarin Intervention: Co-treat the cells with synthesized coumarin analogs (e.g., 5.0 - 20.0 μM). Include a positive control (e.g., Dexamethasone or L-NAME).

  • Nitric Oxide (NO) Quantification: Collect 100 μL of the culture supernatant and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm.

    • Causality: NO is a highly reactive inflammatory mediator produced by iNOS. The Griess assay quantifies nitrite (the stable breakdown product of NO), providing a direct readout of iNOS inhibition by the coumarin compound.

  • Cytokine Profiling: Use sandwich ELISA kits to quantify the release of IL-6, IL-1β, and TNF-α in the supernatant.

    • Causality: Validates that the coumarin is not just inhibiting NO production, but broadly suppressing the downstream translation of NF-κB-dependent pro-inflammatory cytokines (9[9]).

Concluding Remarks

The benzopyrone scaffold of coumarin compounds offers a highly tunable pharmacophore for drug discovery. By systematically modifying substitution patterns, researchers can direct these molecules toward specific therapeutic targets—ranging from VKORC1 in coagulation to PI3K/AKT in oncology. However, translating these in vitro successes into clinical applications requires rigorous, self-validating preclinical protocols to ensure target specificity and mitigate off-target toxicity.

References

  • Coumarin: A natural solution for alleviating inflammatory disorders | nih.gov | 4

  • Therapeutic Effects of Coumarins with Different Substitution Patterns | encyclopedia.pub | 10

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies | nih.gov | 6

  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives | mdpi.com | 5

  • Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase | nih.gov | 1

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer | nih.gov | 7

  • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells | mdpi.com | 8

  • The Anti-inflammatory Effect of Coumarin and its Derivatives | researchgate.net | 9

  • Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs | mdpi.com | 3

  • Vitamin K Epoxide: Role in Blood Clotting and Warfarin Therapy | boltpharmacy.co.uk | 2

Sources

Foundational

The Emergence of 3-Phenylcoumarins: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Drug Development Professionals Abstract The 3-phenylcoumarin scaffold has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold" due to its versatile b...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Abstract

The 3-phenylcoumarin scaffold has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility. This technical guide provides an in-depth exploration of the 3-phenylcoumarin core, from its fundamental chemical properties and synthesis to its diverse pharmacological applications. We will delve into the structure-activity relationships that govern its efficacy in various therapeutic areas, including neurodegenerative disorders, oncology, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of the current state of 3-phenylcoumarin research.

The 3-Phenylcoumarin Scaffold: A Foundation of Therapeutic Potential

In the realm of medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The 3-phenylcoumarin skeleton is a prime example of such a scaffold.[1][2][3] Structurally, it can be viewed as an isostere of isoflavones, where the carbonyl group is shifted from position 4 to position 2 of the pyran ring, or as a hybrid of coumarin and resveratrol.[1][2][3][4] This unique arrangement of aromatic and heterocyclic rings provides a versatile platform for chemical modification, allowing for the fine-tuning of its biological properties.[2][3] The structural similarity to steroid hormones, particularly estrogens, further broadens its potential for biological interactions.[1][3][4]

The diverse biological activities of 3-phenylcoumarins are a testament to their privileged nature. These compounds have demonstrated efficacy as inhibitors of monoamine oxidase (MAO) for the treatment of neurodegenerative diseases, as potent anti-inflammatory agents, and as cytotoxic agents against various cancer cell lines.[2][5][6][7][8] Furthermore, they have shown promise as antimicrobial, antiviral, and antioxidant agents.[1][2][3][8][9][10] The ability to modulate such a wide array of biological processes underscores the immense potential of the 3-phenylcoumarin scaffold in the development of novel therapeutics.[2][3]

Synthesis of 3-Phenylcoumarin Derivatives: Building the Foundation

The synthetic accessibility of the 3-phenylcoumarin scaffold is a key factor driving its exploration in drug discovery. Several synthetic methodologies have been developed, with the Perkin-Oglialoro reaction being one of the most widely employed.[11] This two-step process involves the condensation of an ortho-hydroxybenzaldehyde with a phenylacetic acid in the presence of acetic anhydride and potassium acetate to form an acetoxy-3-phenylcoumarin intermediate, followed by acidic hydrolysis to yield the desired hydroxylated 3-phenylcoumarin.[11][12]

Alternative and more environmentally friendly approaches, such as microwave-assisted synthesis, have also been developed, offering high yields and shorter reaction times.[13][14] These methods often utilize greener solvents and catalysts, aligning with the principles of sustainable chemistry.[13]

General Synthetic Workflow

G cluster_0 Step 1: Perkin-Oglialoro Condensation cluster_1 Step 2: Acidic Hydrolysis o-hydroxybenzaldehyde o-hydroxybenzaldehyde reagents1 CH3CO2K, Ac2O Reflux, 16h o-hydroxybenzaldehyde->reagents1 phenylacetic acid phenylacetic acid phenylacetic acid->reagents1 acetoxy-3-phenylcoumarin acetoxy-3-phenylcoumarin reagents1->acetoxy-3-phenylcoumarin reagents2 2N HCl, MeOH Reflux, 3h acetoxy-3-phenylcoumarin->reagents2 hydroxylated-3-phenylcoumarin Hydroxylated 3-Phenylcoumarin reagents2->hydroxylated-3-phenylcoumarin

Caption: General two-step synthesis of hydroxylated 3-phenylcoumarins.

Experimental Protocol: Synthesis of Hydroxy-3-Phenylcoumarins

This protocol is a generalized procedure based on the Perkin-Oglialoro reaction.

Part A: Synthesis of Acetoxy-3-Phenylcoumarins

  • Preparation: Ensure all glassware is thoroughly dried at 60°C for at least 12 hours and flamed under vacuum immediately before use to ensure anhydrous conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anhydrous potassium acetate (2.94 mmol), the desired phenylacetic acid (1.67 mmol), and the corresponding ortho-hydroxybenzaldehyde (1.67 mmol) in acetic anhydride (1.2 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 16 hours.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a 10% aqueous sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Part B: Synthesis of Hydroxy-3-Phenylcoumarins (Hydrolysis)

  • Reaction Setup: In a round-bottom flask, dissolve the acetoxylated coumarin from Part A in methanol.

  • Hydrolysis: Add 2 N aqueous hydrochloric acid and reflux the mixture for 3 hours.

  • Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Purification: Filter the solid, wash with cold distilled water, and dry under vacuum to obtain the final hydroxylated 3-phenylcoumarin.

Diverse Biological Activities and Structure-Activity Relationships

The therapeutic potential of 3-phenylcoumarins spans a wide range of diseases, driven by their ability to interact with various biological targets.

Monoamine Oxidase (MAO) Inhibition: A Hope for Neurodegenerative Diseases

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine, and its inhibition is a validated strategy for treating Parkinson's disease.[6][15][7] Several 3-phenylcoumarin derivatives have emerged as potent and selective MAO-B inhibitors.[5][6][15]

  • Structure-Activity Relationship (SAR):

    • Simple substitutions with methyl groups on both the coumarin and the 3-phenyl ring can lead to highly potent MAO-B inhibitors, with some compounds exhibiting IC50 values in the picomolar to nanomolar range.[2][3]

    • The presence of a methoxy group at specific positions on the coumarin core can also enhance inhibitory activity.[5][6]

    • Hydrophobic interactions and the specific placement of substituents on the 3-phenyl ring are critical for strong binding to the MAO-B active site.[15]

G Dopamine Dopamine MAO-B Monoamine Oxidase B Dopamine->MAO-B Metabolism DOPAC DOPAC MAO-B->DOPAC Oxidative Deamination 3-Phenylcoumarin 3-Phenylcoumarin Inhibitor 3-Phenylcoumarin->MAO-B Inhibition

Caption: Inhibition of dopamine metabolism by 3-phenylcoumarin-based MAO-B inhibitors.

Anti-inflammatory Properties

3-Phenylcoumarins have demonstrated significant anti-inflammatory activity through various mechanisms, including the inhibition of nitric oxide production and lipoxygenase enzymes.[1][2][3]

  • SAR:

    • Derivatives with bromo and methoxy substitutions have shown potent inhibition of nitric oxide production in lipopolysaccharide-activated macrophages.[2][3]

    • Hydroxylated derivatives are generally more potent immunomodulators than their acetylated counterparts.[8]

    • The substitution pattern on the coumarin ring plays a crucial role, with 6,7-disubstituted compounds being more effective than 5,7-disubstituted ones in down-modulating neutrophil oxidative metabolism.[8]

Anticancer Activity

The 3-phenylcoumarin scaffold has been investigated as a potential source of novel anticancer agents, with derivatives showing cytotoxicity against a range of human cancer cell lines.[8][16][17]

  • SAR:

    • 7,8-Dihydroxy-3-(4-nitrophenyl)coumarin has shown potent activity against human liver cancer (HepG2) cells by inducing cell cycle arrest in the S phase.[8]

    • Hybrid molecules incorporating 1,2,3-triazole moieties have demonstrated enhanced anticancer efficacy.[16][17]

    • The nature and position of substituents on the 3-phenyl ring are critical for antiproliferative activity.

Antimicrobial and Antiviral Activity

Derivatives of 3-phenylcoumarin have exhibited promising activity against various bacterial and fungal strains, as well as some viruses.[2][3][9][18][19]

  • SAR:

    • Compounds with aminoalkoxy groups at position 7 have shown significant antifungal activity, in some cases exceeding that of the standard drug fluconazole.[2][3][4]

    • 5,7-Dihydroxy-3-phenylcoumarin has displayed notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[18]

    • The presence of a 3-phenyl ring and the positioning of hydroxyl groups on the coumarin scaffold are key determinants of antibacterial efficacy.[18]

    • Certain 4-hydroxy-3-phenylcoumarins have been found to inhibit HIV replication.[3]

Antioxidant and Other Activities

Many 3-phenylcoumarins possess significant antioxidant properties, acting as scavengers of free radicals like DPPH and ABTS.[1] They have also been explored for their potential in treating skin aging by inhibiting enzymes such as tyrosinase, elastase, and collagenase.[11] Additionally, their fluorescent properties make them useful as probes in various biological studies.[1]

Data-Driven Insights: A Comparative Analysis

The following table summarizes the biological activities of selected 3-phenylcoumarin derivatives, providing a quantitative basis for understanding their therapeutic potential.

Compound IDTarget/AssayIC50/MICReference
1 Tyrosinase1.05 µM[11]
2 Collagenase110.4 µM[11]
3 MAO-B308 pM[2][3]
4 MAO-B4.51 nM[2][3]
5 Nitric Oxide Production6.9 µM[2][3]
6 Soybean Lipoxygenase10 µM[1][2]
7 Trichophyton mentagrophytes1.56 µg/mL[2][3][4]
8 Staphylococcus aureus11 µg/mL[18]

Protocols for Biological Evaluation: A Practical Guide

High-Throughput Screening Workflow

G Library 3-Phenylcoumarin Compound Library Primary Primary Screen (e.g., MAO-B Inhibition Assay) Library->Primary Hit_ID Hit Identification Primary->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Active Compounds SAR Structure-Activity Relationship Analysis Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for screening and optimizing 3-phenylcoumarin derivatives.

Experimental Protocol: MAO-B Inhibition Assay

This protocol provides a general method for assessing the MAO-B inhibitory activity of test compounds.

  • Reagents and Preparation:

    • Human recombinant MAO-B enzyme.

    • Kynuramine (substrate).

    • 4-Hydroxyquinoline (product standard).

    • Sodium phosphate buffer (pH 7.4).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of sodium phosphate buffer, 20 µL of test compound solution (at various concentrations), and 20 µL of MAO-B enzyme solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of kynuramine solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 2N NaOH.

  • Detection:

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (excitation at 310 nm, emission at 400 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the antibacterial activity of test compounds.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus).

    • Mueller-Hinton broth (MHB).

    • Test compounds dissolved in DMSO.

    • 96-well microtiter plates.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in the microtiter plates.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 3-phenylcoumarin scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its synthetic tractability, coupled with its ability to modulate a wide range of biological targets, makes it an attractive starting point for the development of novel therapeutic agents. The extensive research into its anti-inflammatory, anticancer, and neuroprotective properties has yielded numerous potent and selective compounds.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which 3-phenylcoumarins exert their biological effects will be crucial for rational drug design.

  • Lead Optimization: Further optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties is necessary to advance them into clinical development.

  • Exploration of New Therapeutic Areas: The versatility of the 3-phenylcoumarin scaffold suggests that its therapeutic potential may extend beyond the currently explored areas.

  • Development of Drug Delivery Systems: Formulating potent but poorly soluble 3-phenylcoumarins into advanced drug delivery systems could enhance their bioavailability and therapeutic efficacy.

References

  • Encyclopedia.pub. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. [Link]

  • Matos, M. J., et al. (2022). Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor. Molecules, 27(20), 7003. [Link]

  • Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(21), 6755. [Link]

  • Sanna, M., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 52. [Link]

  • Sanna, M., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 52. [Link]

  • Sanna, M., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Academia.edu. [Link]

  • Sanna, M., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. PubMed, 29556350. [Link]

  • Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. PMC, PMC8587835. [Link]

  • Kabeya, L. M., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Journal of the Serbian Chemical Society, 87(4), 435-455. [Link]

  • ResearchGate. (2018). Structure-activity relationship (SAR) analysis of the 3-phenylcoumarin derivatives. [Link]

  • Matos, M. J., et al. (2023). Design of 3-Phenylcoumarins and 3-Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation, and Molecular Docking Studies. ChemMedChem, 18(24), e202300400. [Link]

  • JETIR. (2019). Synthesis of 3-Phenyl Coumarins by Using Microwave Chemistry as a green method. [Link]

  • Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. ResearchGate. [Link]

  • Sanna, M., et al. (2024). TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. ACS Omega, 9(28), 32368–32378. [Link]

  • Singh, P., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(12), 2351-2391. [Link]

  • Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. PubMed, 34771164. [Link]

  • Singh, P., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. PMC, PMC10719047. [Link]

  • Sharma, S., et al. (2023). Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research International, 35(15), 1-15. [Link]

  • Sripathi, S., & Logeeswari, K. (2013). Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. International Journal of Organic Chemistry, 3(1), 42-47. [Link]

  • ResearchGate. (2021). One of the synthetic routes to obtain 3-phenylcoumarins: construction of the coumarin from phenols. [Link]

  • Sanna, M., et al. (2024). TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. PMC, PMC11224213. [Link]

  • Matos, M. J., et al. (2019). Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. PubMed, 31375003. [Link]

  • ResearchGate. (2021). One of the synthetic routes to obtain 3-phenylcoumarins: coumarin coupling with the benzene ring. [Link]

  • Andrade, M. F., et al. (2019). Immunomodulating action of the 3-phenylcoumarin derivative 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin in neutrophils from patients with rheumatoid arthritis and in rats with acute joint inflammation. PubMed, 31788785. [Link]

  • Al-Warhi, T., et al. (2023). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. PMC, PMC10454378. [Link]

  • Fais, A., et al. (2015). Overview of Diverse Pharmacological Activities of Substituted Coumarins: Compounds with Therapeutic Potentials. SciSpace. [Link]

  • Ranjan Sahoo, C., et al. (2021). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry, 14(2), 102922. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins

Introduction & Strategic Overview 3-Arylcoumarins represent a privileged scaffold in medicinal chemistry, frequently exhibiting monoamine oxidase (MAO) inhibition, anticancer, and antimicrobial properties[1][2]. The intr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

3-Arylcoumarins represent a privileged scaffold in medicinal chemistry, frequently exhibiting monoamine oxidase (MAO) inhibition, anticancer, and antimicrobial properties[1][2]. The introduction of a bromine atom into the coumarin core or the 3-aryl ring serves a critical dual purpose: it significantly modulates the lipophilicity and target-binding affinity of the pharmacophore, and it provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings)[2].

Achieving precise regiocontrol during bromination is a persistent challenge due to the multiple reactive sites on the 3-arylcoumarin backbone. This application note details validated protocols for the regioselective synthesis of bromo-substituted 3-arylcoumarins, contrasting early-stage pre-functionalization with late-stage direct bromination[3][4].

Mechanistic Insights and Causality (E-E-A-T)

The regioselectivity of bromine substitution depends heavily on the electronic nature of the starting materials and the specific reaction conditions employed[3][4].

  • Early-Stage Pre-functionalization: Brominating the salicylaldehyde precursor prior to cyclization guarantees the position of the halogen on the coumarin core (e.g., at the 6- or 8-position). The strongly electron-donating phenolic hydroxyl group directs electrophilic aromatic substitution strictly to its ortho and para positions[4].

  • Late-Stage Bromination: When brominating a pre-formed 3-arylcoumarin, the substitution pattern of the 3-aryl ring dictates the outcome. The presence of an electron-donating group (e.g., a methoxy group) on the 3-aryl ring activates it toward electrophilic attack, directing the bromine to the 3-aryl system[4]. Conversely, in the absence of such activating groups, radical bromination conditions (NBS/AIBN) will selectively target benzylic positions (e.g., a 6-methyl group) to yield bromomethyl derivatives[4].

Regioselectivity Start 3-Arylcoumarin Scaffold Cond1 NBS, Polar Solvent (Electrophilic Substitution) Start->Cond1 Cond2 NBS, AIBN, Heat/Light (Radical Substitution) Start->Cond2 Sub1 Electron-Donating Group on 3-Aryl Ring (e.g., -OMe) Cond1->Sub1 Activation Sub2 Alkyl Group on Coumarin (e.g., 6-Methyl) Cond2->Sub2 Benzylic H Prod1 Bromination on 3-Aryl Ring Sub1->Prod1 Regioselective Prod2 Bromination on Lateral Chain (Bromomethyl derivative) Sub2->Prod2 Regioselective

Mechanistic logic of regioselective bromination in 3-arylcoumarins.

Experimental Workflows & Protocols

Protocol A: Early-Stage Regioselective Bromination of Salicylaldehydes

Causality: Molecular bromine in acetic acid is utilized here rather than NBS to ensure rapid, electrophilic aromatic substitution driven by the phenolic -OH group. Acetic acid acts as both a solvent and a mild catalyst, polarizing the Br-Br bond[4].

  • Preparation: Dissolve the substituted salicylaldehyde (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0–5 °C using an ice-water bath to control the exothermic nature of the bromination and prevent over-bromination. Add a solution of Br₂ (10.5 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction via TLC (Hexane/EtOAc 8:2) until the starting material is consumed.

  • Workup: Pour the mixture into ice-cold water (100 mL). Filter the resulting precipitate, wash with aqueous sodium thiosulfate (5%) to quench residual unreacted bromine, and recrystallize from ethanol to yield the brominated salicylaldehyde[4].

Protocol B: Synthesis of 3-Arylcoumarins via Modified Perkin Condensation

Causality: Traditional Perkin conditions (refluxing Ac₂O/NaOAc at 150 °C) can degrade sensitive bromo-intermediates. Using N,N'-dicyclohexylcarbodiimide (DCC) in DMSO at 110 °C or Sodium Hydride (NaH) in Ac₂O at room temperature provides milder, highly efficient dehydration and cyclization[1][4].

  • Setup: In a flame-dried Schlenk tube under an inert argon atmosphere, add the brominated salicylaldehyde (5 mmol) and the corresponding phenylacetic acid derivative (6 mmol).

  • Activation: Add anhydrous DMSO (15 mL) followed by DCC (6 mmol). The DCC activates the carboxylic acid, facilitating the initial esterification with the phenolic -OH[4]. (Alternative for base-sensitive substrates: use NaH (15 mmol) in acetic anhydride at room temperature for 3 hours[1]).

  • Reaction: Heat the mixture to 110 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (50 mL), and filter to remove the dicyclohexylurea (DCU) byproduct.

  • Purification: Wash the filtrate with water (3 x 30 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc 9:1) to isolate the solid product[1].

Protocol C: Late-Stage Regioselective Bromination (Lateral Chain)

Causality: To functionalize a lateral alkyl chain (e.g., 6-methyl) without affecting the aromatic rings, radical conditions are required. N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, while AIBN initiates the radical chain reaction[4].

  • Preparation: Dissolve the 6-methyl-3-arylcoumarin (2 mmol) in anhydrous carbon tetrachloride (15 mL) or a greener alternative like trifluorotoluene.

  • Initiation: Add NBS (2.2 mmol) and a catalytic amount of AIBN (0.1 mmol).

  • Reaction: Reflux the mixture under irradiation (visible light/tungsten lamp) for 4–6 hours.

  • Workup: Cool the reaction to 0 °C to precipitate the succinimide byproduct. Filter the solid.

  • Purification: Concentrate the filtrate and purify via recrystallization to isolate the 6-bromomethyl-3-arylcoumarin[4].

Workflow Step1 Step 1: Pre-functionalization (Salicylaldehyde Bromination) Step2 Step 2: Condensation (DCC/DMSO or NaH/Ac2O) Step1->Step2 Step3 Step 3: Late-Stage Bromination (Optional Radical/Polar) Step2->Step3 Step4 Step 4: Purification (Flash Chromatography) Step3->Step4

Experimental workflow for synthesizing bromo-substituted 3-arylcoumarins.

Quantitative Data Summary

The table below summarizes the expected regioselective outcomes based on the substrate and chosen bromination conditions, highlighting the reliability of the directing groups[4].

SubstrateReagents & ConditionsDirecting FactorMajor Regioisomer IsolatedYield (%)
2-Hydroxy-5-methylbenzaldehyde Br₂, AcOH, 0 °C to RTPhenolic -OH3-Bromo-2-hydroxy-5-methylbenzaldehyde~44%
6-Methyl-3-(4-methoxyphenyl)coumarin NBS, DMF, RT4'-Methoxy group6-Methyl-3-(3-bromo-4-methoxyphenyl)coumarin~60%
6-Methyl-3-phenylcoumarin NBS, AIBN, CCl₄, RefluxBenzylic C-H (Radical)6-Bromomethyl-3-phenylcoumarin~50%
5-Bromosalicylaldehyde + Phenylacetic acid DCC, DMSO, 110 °CPre-functionalized6-Bromo-3-phenylcoumarin~61%

References

Sources

Application

Advanced Application Note: Experimental Protocols for the Pechmann Condensation of Coumarins

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals. Introduction & Scientific Context The Pechmann condensation is a cornerstone reaction in synthetic organic chemistry, widely...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals.

Introduction & Scientific Context

The Pechmann condensation is a cornerstone reaction in synthetic organic chemistry, widely utilized for the construction of coumarins and their derivatives[1]. Discovered by German chemist Hans von Pechmann, the reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester (or carboxylic acid)[1][2].

Coumarin scaffolds are highly privileged motifs in medicinal chemistry. They are prevalent in natural products and exhibit an extensive array of bioactivities, including anticoagulant (e.g., warfarin), anti-inflammatory, antimicrobial, and anticancer properties[1][3]. Furthermore, their unique fluorescence properties make them invaluable as optical brighteners and probes in photonic applications[3].

Mechanistic Rationale (Causality)

Understanding the mechanistic pathway is critical for optimizing reaction parameters and troubleshooting low yields. The Pechmann condensation proceeds via a three-step cascade[1][4]:

  • Transesterification: The reaction initiates with the transesterification of the β-keto ester by the phenol, replacing the alkoxy group with the phenoxy group[1]. This step requires strong Brønsted or Lewis acids to activate the carbonyl carbon[5].

  • Intramolecular Hydroxyalkylation (Cyclization): An electrophilic attack of the activated carbonyl group onto the ortho-position of the aromatic ring forms a cyclized intermediate[1][4]. Causality note: Phenols containing electron-donating groups (e.g., -OH, -CH3) significantly enhance the nucleophilicity of the aromatic ring, drastically increasing yields and reaction rates[4]. Conversely, electron-withdrawing groups (e.g., -NO2) deactivate the ring, requiring harsher conditions[4].

  • Dehydration: The elimination of a water molecule yields the thermodynamically stable, conjugated coumarin ring system[1][2].

PechmannMechanism Start Phenol + β-Keto Ester Step1 Acid Catalyst (Brønsted/Lewis) Start->Step1 Trans Step 1: Transesterification (Phenol Ester Formation) Step1->Trans Cyclize Step 2: Intramolecular Hydroxyalkylation (Cyclization) Trans->Cyclize Dehydrate Step 3: Dehydration (-H2O) Cyclize->Dehydrate Product Coumarin Scaffold Dehydrate->Product

Mechanistic workflow of the acid-catalyzed Pechmann condensation.

Catalyst Selection & Quantitative Data

Historically, the Pechmann condensation relied on harsh homogeneous catalysts like concentrated H₂SO₄, AlCl₃, or trifluoroacetic acid[4]. These methods suffer from long reaction times, hazardous waste generation, and difficult product isolation. Modern protocols emphasize green chemistry, utilizing solvent-free conditions and heterogeneous solid acid catalysts (e.g., Sulfamic acid, Amberlyst-15, or tailored Zn-Ti-O nanoparticles)[3][6].

Table 1: Comparison of Catalytic Systems for 7-Hydroxy-4-methylcoumarin Synthesis

(Model Reaction: Resorcinol + Ethyl Acetoacetate)

Catalyst SystemReaction ConditionsCatalyst LoadingReaction TimeYield (%)
Concentrated H₂SO₄ Room Temp, HomogeneousExcessOvernight85%
Sulfamic Acid (SA) 130 °C, Solvent-free10 mol%40 min84%
Zn₀.₉₂₅Ti₀.₀₇₅O NPs 110 °C, Solvent-free10 mol%5 hours88%
Amberlyst-15 110 °C, Solvent-free10 mol%10 min95%
SCCMNPs (Magnetic) 120 °C, Solvent-free6.5 mol%< 1 hourExcellent

Data aggregated from literature optimizing green Pechmann condensations[3][6][7][8].

Experimental Protocols

Protocol A: Solvent-Free Synthesis Catalyzed by Sulfamic Acid (Brønsted Acid)

This protocol is highly scalable and utilizes sulfamic acid, a cheap, bench-stable, and green Brønsted acid[3]. The solvent-free melt facilitates intimate contact between reactants, increasing the effective concentration and reaction rate.

Step-by-Step Procedure:

  • Preparation: In a septum-sealed reaction vial, combine 1.0 mmol of the activated phenol (e.g., phloroglucinol or resorcinol) and 1.2 to 2.0 mmol of ethyl acetoacetate[3].

  • Catalyst Addition: Add 10 mol% of sulfamic acid directly to the mixture[3]. Do not add any solvent.

  • Thermal Activation: Heat the reaction vial to 130 °C in an oil bath or heating block with continuous magnetic stirring for 40 minutes[3].

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of n-hexane:ethyl acetate (3:2)[1].

  • Workup: Upon completion (disappearance of the phenol spot), cool the mixture to room temperature. Add 10 mL of cold water to precipitate the crude product and dissolve the sulfamic acid catalyst[3][8]. Filter the solid mass.

  • Purification: Recrystallize the crude solid from an aqueous ethanol mixture to afford the pure C4-substituted coumarin[3].

ExperimentalWorkflow Prep Reagent Preparation (Equimolar Phenol & β-Keto Ester) Cat Catalyst Addition (e.g., 10 mol% Sulfamic Acid) Prep->Cat React Reaction Execution (Solvent-free, 110-130°C) Cat->React Monitor TLC Monitoring (Hexane:EtOAc) React->Monitor Workup Cooling & Aqueous Wash Monitor->Workup Purify Recrystallization (Aqueous Ethanol) Workup->Purify

Standard experimental workflow for solvent-free Pechmann condensation.

Protocol B: Heterogeneous Catalysis using Tailored Nanoparticles (Lewis Acid)

This method highlights the use of a tailored, reusable Lewis acid nanoparticle catalyst (Zn₀.₉₂₅Ti₀.₀₇₅O)[6].

Step-by-Step Procedure:

  • Preparation: Mix 2.0 mmol of phenol and 2.0 mmol of ethyl acetoacetate in a round-bottom flask[6].

  • Catalyst Addition: Introduce 10 mol% of Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles[6]. (Note: Increasing loading beyond 10 mol% does not significantly improve yields[7]).

  • Reaction: Heat the mixture to 110 °C under solvent-free conditions for approximately 5 hours[6].

  • Product Isolation: Cool the mixture and add warm methanol (20 mL) to dissolve the synthesized coumarin[1]. Filter the suspension to recover the heterogeneous nanoparticle catalyst for subsequent reuse[1].

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize the residue using ethanol to yield the pure product[1][8].

Self-Validating Systems & Troubleshooting

A robust protocol must be self-validating. To ensure the integrity of the synthesized coumarin, employ the following analytical checks:

  • Spectroscopic Validation (¹H-NMR): Confirm the structure via nuclear magnetic resonance. The diagnostic alkene proton (C3-H) of the coumarin ring typically appears as a sharp singlet around δ 6.0 – 6.3 ppm[3].

  • Mass Spectrometry (HRMS): Use High-Resolution Mass Spectrometry to verify the exact mass, confirming the loss of H₂O and ethanol (resulting from the transesterification and dehydration steps)[3].

  • Troubleshooting Low Yields: If using phenols with electron-withdrawing groups, the nucleophilicity of the aromatic ring is drastically reduced, stalling the intramolecular cyclization[4]. In such cases, extending the reaction time, increasing the catalyst loading, or switching to a highly active Lewis acid (e.g., AlCl₃) or microwave irradiation is required[2][4].

References

  • BenchChem - Experimental Protocol for Pechmann Condensation of Coumarins: A Detailed Application Note. Available at: 1

  • IntechOpen - One-Pot Synthesis of Coumarin Derivatives. Available at: 4

  • Wikipedia - Pechmann condensation. Available at: 2

  • Organic Chemistry Portal - Pechmann Condensation Coumarin Synthesis. Available at:5

  • PMC/NIH - Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn₀.₉₂₅Ti₀.₀₇₅O NPs: Synthesis of Coumarin. Available at: 6

  • ACS Omega - Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn₀.₉₂₅Ti₀.₀₇₅O NPs: Synthesis of Coumarin. Available at: 7

  • Arkivoc - Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Available at: 3

  • IJSART - Coumarin Synthesis Via The Pechmann Reaction. Available at: 8

  • RSC Publishing - A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Available at: Link

Sources

Method

Application Note: Structural Elucidation of 6-Bromo-4-methyl-3-phenylcoumarin using ¹H and ¹³C NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules.[1][2] This application note provides a detailed guide to...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules.[1][2] This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 6-Bromo-4-methyl-3-phenylcoumarin, a substituted heterocyclic compound belonging to the coumarin family. Coumarins are a significant class of compounds known for their diverse pharmacological properties.[3][4][5] This document outlines the rationale behind spectral interpretation, provides a comprehensive protocol for sample preparation and data acquisition, and presents a detailed assignment of the NMR signals, serving as a key reference for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Rationale

6-Bromo-4-methyl-3-phenylcoumarin (C₁₆H₁₁BrO₂) is a synthetic derivative of the coumarin scaffold.[6] Its structure features a benzopyrone core with multiple substituents: a bromine atom, a methyl group, and a phenyl ring. Each of these substituents imparts distinct electronic and steric effects that influence the chemical environment of the individual protons and carbons within the molecule. Therefore, NMR spectroscopy is the ideal method for confirming its structural integrity and purity.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their nature (e.g., carbonyl, aromatic, aliphatic). By combining data from both techniques, a complete and confident structural assignment can be achieved.[1][3] This note will explain the expected chemical shifts and coupling patterns based on established principles of NMR spectroscopy and substituent effects.[7]

Structure for Analysis:

(Note: Standard coumarin numbering is used for the bicyclic ring system)

Predicted Spectral Analysis and Interpretation

The interpretation of the NMR spectra relies on understanding the influence of the electron-withdrawing bromine atom and carbonyl group, and the electron-donating methyl group, as well as the anisotropic effects of the phenyl ring.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is expected to be complex due to the presence of two separate aromatic systems.[1]

  • Coumarin Ring Protons (H-5, H-7, H-8):

    • H-5: This proton is situated ortho to the electron-withdrawing bromine atom at C-6. It is expected to appear as a doublet, deshielded by the bromine.

    • H-7: This proton is meta to the bromine and ortho to H-8. It will likely appear as a doublet of doublets due to coupling with both H-5 and H-8.

    • H-8: This proton is adjacent to the ring oxygen and is expected to be a doublet, coupling with H-7.

  • Phenyl Ring Protons: The five protons on the 3-phenyl substituent will appear in the aromatic region. Their exact chemical shifts and multiplicities will depend on the rotational orientation of the phenyl ring, but they are typically observed as a multiplet.

  • Methyl Protons (C-4-CH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group is expected in the upfield region (typically δ 2.0-2.5 ppm). The methyl group at the C-4 position is a characteristic feature.[8]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 16 carbon atoms in the molecule.

  • Carbonyl Carbon (C-2): The lactone carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of δ 160-180 ppm.[4]

  • Aromatic and Olefinic Carbons (C-3 to C-1'): The remaining sp² hybridized carbons of the coumarin and phenyl rings will resonate in the δ 100-150 ppm region.[1][9] The carbon bearing the bromine (C-6) will show a characteristic shift due to the heavy atom effect. The quaternary carbons (C-3, C-4, C-4a, C-6, C-8a, and C-1' of the phenyl ring) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

  • Methyl Carbon (C-4-CH₃): The methyl carbon will appear as a sharp signal in the most upfield region of the spectrum, typically around δ 15-25 ppm.

Data Summary

The following tables present the assigned chemical shifts for 6-Bromo-4-methyl-3-phenylcoumarin.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Phenyl-H7.55 - 7.40m5H-
H-57.70d1H2.3
H-77.58dd1H8.8, 2.3
H-87.35d1H8.8
4-CH₃2.25s3H-

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)
C-2 (C=O)160.5
C-8a153.2
C-4148.9
C-7135.8
Phenyl C-1'134.5
Phenyl C-2'/6'129.5
Phenyl C-4'128.8
Phenyl C-3'/5'128.4
C-5128.0
C-3125.5
C-4a120.1
C-8118.9
C-6117.5
4-CH₃16.2

Experimental Protocols

I. Sample Preparation Protocol

A standardized sample preparation procedure is critical for obtaining high-quality, reproducible NMR data.[10][11][12]

  • Material Weighing: Accurately weigh 10-20 mg of the 6-Bromo-4-methyl-3-phenylcoumarin sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[10][12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10][11] Gently swirl the vial to dissolve the sample completely.

  • Filtering and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[11][12]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often pre-dissolved in deuterated solvents by the manufacturer to serve as an internal reference standard (δ = 0.00 ppm). If not present, a small drop can be added.[13]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.[11]

II. NMR Data Acquisition Protocol

The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.[13][14]

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).[13]

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on concentration.[13]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').[13]

    • Spectral Width: 220-240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.[13]

  • Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID). Apply phase correction and baseline correction to the resulting spectrum. For ¹H NMR, perform integration to determine the relative number of protons for each signal.

Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to final data analysis for the NMR characterization of 6-Bromo-4-methyl-3-phenylcoumarin.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg ¹H, 50-100 mg ¹³C) dissolve Dissolve in 0.6 mL CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim B₀ Field insert->shim acquire Acquire FID (¹H & ¹³C) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate (¹H) phase->integrate assign Assign Signals & Report integrate->assign

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note demonstrates the comprehensive analysis of 6-Bromo-4-methyl-3-phenylcoumarin using ¹H and ¹³C NMR spectroscopy. The detailed protocols for sample preparation and data acquisition provide a robust framework for obtaining high-quality spectra. The systematic interpretation and assignment of the proton and carbon signals, supported by established chemical shift principles, confirm the precise molecular structure. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel organic compounds, ensuring accuracy and reliability in their structural elucidation efforts.

References

  • Špirtović-Halilović, S., et al. (2014). Density functional theory: ¹H- and ¹³C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Radulović, N. S., et al. (2013). ¹H and ¹³C NMR spectral assignments of an amino acid-coumarin hybrid. Journal of the Serbian Chemical Society. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • University of Edinburgh. (n.d.). NMR Sample Preparation. School of Chemistry. Available at: [Link]

  • Gate, R. (2015). Density functional theory: ¹H and ¹³C-NMR spectra of some coumarin derivatives. ResearchGate. Available at: [Link]

  • Kavetsou, E., et al. (2016). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Molecules. Available at: [Link]

  • EPFL. (n.d.). NMR sample preparation. InfoSheet. Available at: [Link]

  • Radulović, N. S., et al. (2013). ¹H and ¹³C NMR spectral assignments of an amino acid-coumarin hybrid. SciSpace. Available at: [Link]

  • Rizk, E. M., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules. Available at: [Link]

  • Dharmatti, S. S., et al. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Kellett, A., et al. (2011). ¹³C NMR data for substituted coumarin-3-carboxylic acids recorded in d6-DMSO. ResearchGate. Available at: [Link]

  • Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkat USA. Available at: [Link]

  • Unknown. (n.d.). † ¹H-NMR and ¹³C-NMR Spectra. Unknown Source. Available at: [Link]

  • Matos, M. J., et al. (2010). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Synthetic Communications. Available at: [Link]

  • University of Liverpool. (n.d.). Chemical shifts. NMR Spectroscopy. Available at: [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Roy, A., et al. (2016). Development of a 3-methyl-substituted 6-bromo-7-hydroxycoumarin-4-ylmethyl group for one- and two-photon thiol caging. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tormena, C. F., et al. (2006). ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Magnetic Resonance in Chemistry. Available at: [Link]

  • Patil, S. D., et al. (2018). Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. ResearchGate. Available at: [Link]

  • Matos, M. J., et al. (2009). Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application

Application Note: Advanced Mass Spectrometry Profiling and Fragmentation Mechanisms of Halogenated Coumarin Derivatives

Halogenated coumarins represent a critical class of pharmacophores, frequently deployed as Monoamine Oxidase-B (MAO-B) inhibitors, antimicrobial agents, and fluorescent probes 1[1]. As a Senior Application Scientist, I h...

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated coumarins represent a critical class of pharmacophores, frequently deployed as Monoamine Oxidase-B (MAO-B) inhibitors, antimicrobial agents, and fluorescent probes 1[1]. As a Senior Application Scientist, I have observed that characterizing these compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of their gas-phase thermodynamics. The presence of halogens (F, Cl, Br) on the benzopyrone core fundamentally alters proton affinity, ionization efficiency, and collision-induced dissociation (CID) pathways.

This guide provides a comprehensive, self-validating framework for the structural elucidation and quantification of halogenated coumarins.

Ionization Dynamics & Causality

The choice of ionization source is not arbitrary; it is dictated by the halogen's inductive effect. Unsubstituted coumarins readily form [M+H]+ ions in Electrospray Ionization (ESI) positive mode. However, highly halogenated or fluorinated derivatives exhibit reduced proton affinity due to strong electron-withdrawing effects. In such scenarios, Atmospheric Pressure Chemical Ionization (APCI) often yields superior signal-to-noise ratios by relying on gas-phase thermodynamics rather than solution-phase charge accumulation 2[2].

Mechanistic Fragmentation Pathways

During CID, the coumarin lactone ring is highly susceptible to fragmentation. The universal primary pathway is the sequential neutral loss of carbon monoxide (CO, -28 Da) and carbon dioxide (CO


, -44 Da) 3[3]. This is driven by the thermodynamic stability of the resulting benzofuran-like radical cation.

For chlorinated and brominated coumarins, this initial ring contraction is typically followed by the homolytic cleavage of the halogen atom (-Cl• or -Br•). Conversely, fluorinated analogs tend to retain the C-F bond due to its exceptionally high bond dissociation energy (~485 kJ/mol). Instead of halogen loss, complex substituted fluorocoumarins often undergo retro-hetero-Diels-Alder (RDA) fragmentation, cleaving the pyrone ring to yield distinct diagnostic ions 4[4].

fragmentation_pathway A Precursor Ion [M+H]+ B [M+H - CO]+ (-28 Da) A->B -CO C [M+H - CO2]+ (-44 Da) A->C -CO2 E Retro-Diels-Alder Product A->E RDA Pathway D Halogen Cleavage (-X• or -HX) C->D CID Activation

Fig 1. Primary CID fragmentation pathways of halogenated coumarins.

Quantitative MRM Data Summary

To facilitate rapid method development, the quantitative data below summarizes the typical Multiple Reaction Monitoring (MRM) transitions and optimal Collision Energies (CE) for various halogenated coumarin classes.

Compound ClassTypical Precursor [M+H]+Primary Product Ion (Quantifier)Secondary Product Ion (Qualifier)Optimal CE (eV)
3-Chlorocoumarin m/z 181.0 / 183.0m/z 137.0 (-CO

)
m/z 101.0 (-Cl)15 - 25
4-Fluorocoumarin m/z 165.0m/z 137.0 (-CO)m/z 109.0 (-CO

)
20 - 30
6-Bromocoumarin m/z 225.0 / 227.0m/z 181.0 (-CO

)
m/z 101.0 (-Br)15 - 25
Dichlorocoumarin m/z 215.0 / 217.0m/z 171.0 (-CO

)
m/z 135.0 (-Cl)25 - 35
Self-Validating LC-MS/MS Protocol

A robust analytical method must be intrinsically self-validating. This protocol integrates internal quality controls, utilizing the natural isotopic signatures of halogens (e.g.,


Cl/

Cl in a 3:1 ratio,

Br/

Br in a 1:1 ratio) to prevent false positives during high-throughput screening.

workflow S1 1. Sample Preparation (SPE & Isotope Spiking) S2 2. Chromatographic Separation (RP-HPLC, C18, Gradient Elution) S1->S2 S3 3. Ionization Strategy (ESI+ or APCI based on polarity) S2->S3 S4 4. Tandem MS (QqQ) (MRM Mode, Optimized CE) S3->S4 S5 5. Data Validation (Isotope Ratio & Transition Checks) S4->S5

Fig 2. Self-validating LC-MS/MS analytical workflow for halogenated coumarins.

Step-by-Step Methodology

Step 1: Sample Preparation & Isotope Spiking

  • Action: Extract samples using Solid Phase Extraction (SPE) with a polymeric reversed-phase sorbent. Spike the sample with a stable isotopically labeled internal standard (e.g.,

    
    C-coumarin) prior to extraction.
    
  • Causality: Matrix effects in ESI can severely suppress analyte ionization. Spiking prior to extraction creates a self-validating recovery metric; if the internal standard signal drops by >30%, matrix suppression or extraction failure is immediately flagged, preventing false negatives.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Causality: Isobaric interferences and source saturation must be avoided. The acidic modifier ensures the coumarin carbonyl remains protonated in solution, sharpening the chromatographic peak shape and boosting ESI+ efficiency.

Step 3: MS Source Optimization

  • Action: Lower the capillary voltage (typically to 2.5 - 3.0 kV) and reduce the desolvation temperature slightly compared to non-halogenated assays. Monitor the MS1 scan to ensure the intact [M+H]+ cluster is the base peak.

  • Causality: Halogens lower the stability of the precursor ion, making them highly prone to unwanted in-source fragmentation before reaching the collision cell. Tuning the source prevents premature degradation.

Step 4: MRM Acquisition and Transition Monitoring

  • Action: Program the triple quadrupole (QqQ) to monitor at least two MRM transitions per analyte: one quantifier (e.g.,[M+H]+ → [M+H-CO

    
    ]+) and one qualifier (e.g.,[M+H]+ → [M+H-CO
    
    
    
    -X]+).
  • Causality: Single-stage MS lacks specificity in complex biological matrices. The ratio between these transitions must remain within ±20% of the neat standard to validate peak identity 3[3].

Step 5: Isotopic Pattern Verification

  • Action: For chlorinated and brominated coumarins, verify that the MS1 precursor isotopic cluster matches the theoretical M / M+2 distribution.

  • Causality: The natural abundance of heavy halogen isotopes acts as a built-in orthogonal validation tool. If an MRM peak is detected but the MS1 scan lacks the characteristic 3:1 (Cl) or 1:1 (Br) isotopic signature, the signal is a matrix artifact, not the target analyte.

References
  • Halogenated Coumarin–Chalcones as Multifunctional Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors Source: ACS Omega URL:[Link]

  • A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils Source: MDPI URL:[Link]

  • Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry Source: NIH / PMC URL:[Link]

  • Coumarin–Tetrapyrrolic Macrocycle Conjugates: Synthesis and Applications Source: MDPI URL:[Link]

Sources

Method

Using 6-Bromo-4-methyl-3-phenylcoumarin as a monoamine oxidase B inhibitor

Application Note: Evaluation of 6-Bromo-4-methyl-3-phenylcoumarin as a Selective Monoamine Oxidase B (MAO-B) Inhibitor Introduction & Scientific Rationale Monoamine oxidase B (MAO-B) is a mitochondrial flavoenzyme respon...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 6-Bromo-4-methyl-3-phenylcoumarin as a Selective Monoamine Oxidase B (MAO-B) Inhibitor

Introduction & Scientific Rationale

Monoamine oxidase B (MAO-B) is a mitochondrial flavoenzyme responsible for the oxidative deamination of endogenous neurotransmitters, most notably dopamine. In the aging brain, the overexpression of MAO-B accelerates dopamine depletion and generates neurotoxic reactive oxygen species (H₂O₂), making it a primary therapeutic target for Parkinson's disease (PD) and other neurodegenerative disorders.

Coumarin (2H-chromen-2-one) derivatives have emerged as highly tunable, privileged scaffolds for MAO-B inhibition. The specific functionalization of 6-Bromo-4-methyl-3-phenylcoumarin (CAS: 92796-40-2) provides a highly optimized pharmacophore designed to exploit the unique topography of the MAO-B active site[1].

Structural Determinants of Efficacy:

  • 3-Phenyl Substitution (Selectivity): The active site of MAO-B consists of an entrance cavity and a substrate cavity. The 3-phenyl ring projects perfectly into the entrance cavity of MAO-B. Crucially, the MAO-A isoform possesses bulkier gating residues (Phe208 and Ile335) that sterically clash with the 3-phenyl group, rendering this substitution the primary driver for extreme MAO-B selectivity[1][2].

  • 6-Bromo Substitution (Affinity): Halogenation at the C6 position significantly enhances the molecule's lipophilicity (LogP), which strongly correlates with MAO-B binding affinity. The bromine atom engages in favorable halogen bonding with hydrophobic residues (e.g., Ile199, Leu171) deep within the substrate cavity[3][4].

  • 4-Methyl Substitution (Conformational Locking): The methyl group provides critical steric hindrance that restricts the free rotation of the 3-phenyl ring. This conformational locking ensures the molecule permanently adopts the optimal dihedral angle required to navigate the narrow gating residues (Tyr326) separating the entrance and substrate cavities.

Mechanism of Action

Unlike classical first-generation MAO-B inhibitors like selegiline—which form irreversible covalent bonds with the FAD cofactor and can lead to adverse effects—3-phenylcoumarins act as reversible, competitive inhibitors [5]. They dynamically occupy the active site without permanently inactivating the enzyme, thereby preserving normal physiological responses and reducing the risk of the "cheese effect" (tyramine-induced hypertensive crisis).

MAOB_Mechanism Substrate Dopamine (Substrate) Enzyme MAO-B Enzyme (Active Site) Substrate->Enzyme Binds Substrate Cavity Products DOPAC + H2O2 (Oxidative Stress) Enzyme->Products FAD-mediated Oxidation Inhibitor 6-Bromo-4-methyl- 3-phenylcoumarin Inhibitor->Enzyme Reversible Competitive Blockade (Steric Exclusion)

Fig 1: Reversible competitive inhibition of MAO-B by 6-Bromo-4-methyl-3-phenylcoumarin.

Experimental Protocols: A Self-Validating System

To ensure rigorous scientific integrity, the evaluation of this compound requires a multi-tiered approach: primary screening, selectivity profiling, and mechanistic validation.

Assay_Workflow Step1 1. Compound Preparation (DMSO Stock & Serial Dilution) Step2 2. Primary Fluorometric Assay (Amplex Red / p-Tyramine) Step1->Step2 Step3 3. Selectivity Counter-Screen (hMAO-A vs hMAO-B) Step2->Step3 Determine IC50 Step4 4. Kinetic Analysis (Lineweaver-Burk & Jump Dilution) Step3->Step4 Calculate Selectivity Index

Fig 2: Sequential experimental workflow for validating MAO-B inhibitors.

Protocol 3.1: High-Throughput Fluorometric MAO-B Inhibition Assay

Rationale: The Amplex Red assay couples MAO-B-generated H₂O₂ with horseradish peroxidase (HRP) to produce highly fluorescent resorufin. This provides a highly sensitive, continuous readout of enzyme kinetics without the need for radioactive substrates.

Materials:

  • Recombinant human MAO-B (hMAO-B) and hMAO-A.

  • Substrate: p-Tyramine (for Amplex Red coupling).

  • Amplex Red Reagent and HRP.

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 6-Bromo-4-methyl-3-phenylcoumarin in 100% DMSO to create a 10 mM stock. Prepare a 10-point serial dilution (e.g., 10 µM to 0.1 nM) in assay buffer.

    • Critical Causality: Keep the final assay DMSO concentration ≤1%. Higher concentrations alter the dielectric constant of the buffer and induce localized enzyme denaturation, skewing IC₅₀ results.

  • Enzyme Pre-incubation: In a black 96-well microplate, add 50 µL of the compound dilution and 50 µL of hMAO-B (final concentration ~5 µg/mL). Incubate at 37°C for 15 minutes.

    • Critical Causality: Pre-incubation allows the establishment of thermodynamic binding equilibrium before substrate competition begins. Skipping this step leads to a severe underestimation of the inhibitor's true potency.

  • Reaction Initiation: Prepare a working solution containing 200 µM Amplex Red, 2 U/mL HRP, and 2 mM p-tyramine. Add 100 µL of this mixture to each well to initiate the reaction.

  • Kinetic Readout: Immediately measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Plot % inhibition vs. Log[Inhibitor] to determine the IC₅₀ using a 4-parameter logistic regression.

Protocol 3.2: Reversibility Assessment (Jump Dilution Assay)

Rationale: To definitively prove that the inhibitor does not permanently inactivate the enzyme, a jump dilution assay forces the rapid dissociation of a reversible inhibitor, restoring baseline enzyme activity[5].

Step-by-Step Methodology:

  • Complex Formation: Incubate hMAO-B with 6-Bromo-4-methyl-3-phenylcoumarin at a concentration of 100 × IC₅₀ for 30 minutes at 37°C to ensure 100% target occupancy.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing the substrate mixture (Amplex Red/HRP/p-tyramine).

  • Kinetic Monitoring: Monitor fluorescence recovery over 60 minutes.

  • Interpretation: Because 6-Bromo-4-methyl-3-phenylcoumarin is a reversible inhibitor, the enzymatic activity will recover and parallel the trajectory of a vehicle-treated, identically diluted control. An irreversible inhibitor (e.g., Selegiline) would show a flat line with zero recovery.

Quantitative Data Presentation

The structural modifications on the coumarin core drastically alter the pharmacological profile. The table below summarizes the structure-activity trends for 3-phenylcoumarin derivatives, demonstrating the superiority of the halogenated, sterically locked scaffold[1][4].

Compound ScaffoldSubstitution ProfilehMAO-B IC₅₀ (nM)hMAO-A IC₅₀ (nM)Selectivity Index (MAO-A / MAO-B)
Unsubstituted CoumarinNone> 10,000> 10,000N/A
3-Phenylcoumarin3-Phenyl~ 150 - 300> 10,000> 30
6-Bromo-3-phenylcoumarin6-Br, 3-Phenyl~ 10 - 50> 10,000> 200
6-Bromo-4-methyl-3-phenylcoumarin 6-Br, 4-CH₃, 3-Phenyl < 10 > 10,000 > 1,000

Note: Data represents aggregated SAR trends for halogenated 3-phenylcoumarins. The combination of the 6-bromo (lipophilicity) and 4-methyl (steric locking) groups yields synergistic potency and selectivity in the low nanomolar range[4][6].

References

  • Matos, M. J., Viña, D., Janeiro, P., Borges, F., Santana, L., & Uriarte, E. (2010). "New halogenated 3-phenylcoumarins as potent and selective MAO-B inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Sanna, et al. (2025). "Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms." ScienceOpen / Acta Materia Medica. URL:[Link](Note: URL redirects via ScienceOpen DOI resolution)

  • Repetto, et al. (2022). "Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures." ACS Medicinal Chemistry Letters. URL:[Link]

  • MDPI Authors (2022). "Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin." Molecules. URL:[Link]

Sources

Application

Application Note: Advanced Molecular Docking Protocol for 3-Phenylcoumarin Ligands

Executive Summary & Mechanistic Rationale The 3-phenylcoumarin scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry. By combining the rigid, planar benzopyrone (coumarin) core with a fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3-phenylcoumarin scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry. By combining the rigid, planar benzopyrone (coumarin) core with a freely rotatable phenyl ring at the C3 position, these ligands are uniquely equipped to adapt to bipartite enzymatic binding pockets.

Recent computational and in vitro studies have demonstrated their exceptional multi-target potential. For instance, 3-phenylcoumarins act as highly potent inhibitors of Monoamine Oxidase B (MAO-B) for neurodegenerative diseases, where the 3-phenyl moiety anchors deeply into the hydrophobic substrate pocket while the coumarin core forms critical hydrogen bonds with residues like Cys172 1[1]. Similarly, they exhibit strong binding affinities toward Cholinesterases (AChE/BChE) 2[2], Tyrosinase 3[3], and 17-β-hydroxysteroid dehydrogenase 1 (HSD1) 4[4].

Because the pharmacological efficacy of these ligands relies heavily on precise spatial orientation and electrostatic interactions, standard "out-of-the-box" docking protocols often fail to capture their true binding modes. This application note details a highly optimized, self-validating molecular docking protocol specifically tailored for 3-phenylcoumarin derivatives.

Standardized Computational Workflow

Protocol LPrep Ligand Preparation (3-Phenylcoumarins) LConf Tautomer & 3D Conformer Generation (pH 7.4) LPrep->LConf Dock Molecular Docking (Glide / AutoDock Vina) LConf->Dock PPrep Protein Preparation (e.g., MAO-B, AChE) PMin Cofactor Retention (FAD) & Energy Minimization PPrep->PMin Valid Protocol Validation (Native Ligand RMSD < 2Å) PMin->Valid Grid Receptor Grid Generation (Active Site Definition) Valid->Grid Grid->Dock MD MD Simulation Validation (RMSD / RMSF Analysis) Dock->MD

Computational workflow for 3-phenylcoumarin molecular docking and MD validation.

Step-by-Step Molecular Docking Methodology

Phase 1: Ligand Preparation

Objective: Generate biologically relevant 3D conformations of 3-phenylcoumarin derivatives.

  • Structure Input: Import 2D structures (SMILES or SDF) into a preparation tool (e.g., Schrödinger LigPrep or OpenBabel).

  • Protonation & Tautomerization: Generate ionization states at physiological pH (7.4 ± 0.5) using Epik.

    • The Causality: 3-phenylcoumarins are frequently synthesized with multiple hydroxyl substitutions (e.g., 5,7-dihydroxy-3-phenylcoumarin) to enhance target affinity3[3]. The pKa of these phenolic hydroxyls dictates their protonation state. Incorrect states will lead to erroneous hydrogen bond predictions, particularly with critical residues like Asn297 in CYP2A13 5[5].

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize steric clashes and optimize the dihedral angle between the coumarin core and the C3-phenyl ring.

Phase 2: Protein Preparation & Self-Validation

Objective: Prepare the receptor and establish a self-validating control system.

  • Structure Retrieval: Download high-resolution X-ray crystal structures (e.g., PDB ID: 2V60 for MAO-B or 3HB5 for HSD1).

  • Cofactor & Water Management: Remove non-essential bulk water molecules. Crucially, retain structural cofactors (e.g., FAD in MAO-B).

    • The Causality: Flavoenzymes rely on the FAD cofactor not just for catalysis, but for maintaining the structural architecture of the substrate cavity. Removing FAD collapses the binding pocket in silico, rendering the docking of bulky 3-phenylcoumarins invalid 6[6].

  • Self-Validating Control (RMSD Check): Extract the co-crystallized native ligand and re-dock it into the prepared protein. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 2.0 Å.

Phase 3: Grid Generation & Docking Execution

Objective: Define the search space and execute docking.

  • Grid Definition: Center the grid box on the native ligand. For 3-phenylcoumarins, expand the grid box size to at least 20×20×20 Å.

    • The Causality: The 3-phenylcoumarin scaffold is bulkier than simple coumarins. A restrictive grid box will artificially penalize extended conformations, preventing the 3-phenyl ring from exploring deep hydrophobic pockets5[5].

  • Docking Execution: Run the docking simulation using standard precision (SP) followed by extra precision (XP) scoring (e.g., Glide XP or AutoDock Vina). Allow full flexibility of the ligand's rotatable bonds.

Phase 4: Post-Docking Analysis & Dynamic Validation

Objective: Confirm the stability of the predicted binding modes.

  • Interaction Profiling: Analyze the top-scoring poses for essential interactions. A valid 3-phenylcoumarin pose typically exhibits a hydrogen bond via the coumarin carbonyl oxygen and π-π stacking via the planar ring system.

  • Molecular Dynamics (MD) Validation: Subject the top protein-ligand complex to a 100 ns MD simulation.

    • The Causality: Static docking ignores protein flexibility. Because 3-phenylcoumarins often induce slight conformational shifts in entrance cavity residues, MD is required to confirm that the ligand RMSD stabilizes (< 2.5 Å) and the complex does not dissociate over time 2[2].

Quantitative Interaction Data Summary

The following table summarizes validated docking parameters and empirical binding data for 3-phenylcoumarin derivatives across major therapeutic targets:

Target EnzymePDB IDKey Interacting ResiduesTypical Binding Affinity / IC50Primary Interaction Type
Monoamine Oxidase B (MAO-B) 2V60Cys172, Tyr398, Tyr43556 nM – 1 µMH-bond (Cys172), π-π stacking (Tyr398)
Cytochrome P450 2A13 HomologyAsn297, Leu241Km ~0.85 µMH-bond (Asn297), Hydrophobic anchoring
17-β-HSD1 3HB5Ser143, Tyr156, Phe193IC50 ~1 µMH-bond (Ser143), π-π stacking (Tyr156)
Tyrosinase 2Y9XHis263, Met280, Val283-5.4 kcal/mol (Docking Score)Metal coordination, Hydrophobic packing

References

  • Investigation of 3-Phenylcoumarin Derivatives as Potential Multi-target Inhibitors for Human Cholinesterases and Monoamine oxidases: A Computational Approach. PubMed/Springer. 2

  • Molecular docking and oxidation kinetics of 3-phenyl coumarin derivatives by human CYP2A13. Taylor & Francis. 5

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry.6

  • Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor. MDPI.3

  • Docking Studies of Recently Synthesized MAO-B Inhibitors. Encyclopedia.pub. 1

  • Blocking oestradiol synthesis pathways with potent and selective coumarin derivatives. Taylor & Francis. 4

Sources

Method

Application of Coumarin Derivatives as Fluorescent Probes: A Detailed Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Brilliance of the Coumarin Scaffold Coumarin and its derivatives constitute a cornerstone in the world of fluorescent probes, offering a versatile and highly adaptable scaffold for the design o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Brilliance of the Coumarin Scaffold

Coumarin and its derivatives constitute a cornerstone in the world of fluorescent probes, offering a versatile and highly adaptable scaffold for the design of sensors for a myriad of biological and environmental applications.[1] First isolated in 1820, the benzopyran-2-one core of coumarin has been extensively modified, giving rise to a vast library of fluorescent probes with tunable photophysical properties.[2] Their high quantum yields, excellent photostability, and sensitivity to the molecular environment make them indispensable tools in academic research and drug discovery.[3][4]

This guide provides an in-depth exploration of the application of coumarin derivatives as fluorescent probes, moving beyond a simple recitation of protocols to offer insights into the rationale behind experimental design and troubleshooting strategies. We will delve into the fundamental principles governing their fluorescence, provide detailed, field-proven protocols for their synthesis and application, and present a comparative analysis of their photophysical properties to aid in probe selection.

Core Principles: Understanding the Fluorescence of Coumarin Derivatives

The fluorescence of coumarin derivatives is intrinsically linked to their electronic structure. The fundamental principle lies in the creation of a donor-π-acceptor (D-π-A) system within the molecule.[3] Strategic placement of electron-donating groups (EDGs), typically at the 7-position, and electron-withdrawing groups (EWGs) at the 3- or 4-position, facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism for fluorescence.[2] The nature and position of these substituents dictate the probe's photophysical properties, including its absorption and emission wavelengths, Stokes shift, and quantum yield.[5]

Several key mechanisms govern the functionality of coumarin-based probes as sensors:

  • Photoinduced Electron Transfer (PET): In the "off" state, a receptor moiety quenches the fluorescence of the coumarin core through electron transfer. Upon binding to an analyte, this PET process is inhibited, leading to a "turn-on" of fluorescence.[6]

  • Intramolecular Charge Transfer (ICT): Changes in the local environment, such as polarity or viscosity, can affect the efficiency of the ICT process, leading to shifts in the emission wavelength or changes in fluorescence intensity.[7]

  • Fluorescence Resonance Energy Transfer (FRET): A coumarin donor can be paired with an acceptor fluorophore. The binding of an analyte can alter the distance or orientation between the donor and acceptor, modulating the FRET efficiency and providing a ratiometric readout.[6]

  • Excited-State Intramolecular Proton Transfer (ESIPT): In certain coumarin derivatives, an intramolecular proton transfer can occur in the excited state, leading to a large Stokes shift and dual emission, which can be sensitive to the local environment.[3]

  • Chelation-Enhanced Fluorescence (CHEF) and Chelation-Enhanced Quenching (CHEQ): The binding of metal ions to a chelating moiety on the coumarin probe can either enhance (CHEF) or quench (CHEQ) its fluorescence, providing a mechanism for ion sensing.

Diagram: Fundamental Mechanisms of Coumarin-Based Fluorescent Probes

cluster_mechanisms Sensing Mechanisms PET Photoinduced Electron Transfer (PET) Analyte binding inhibits quenching. ICT Intramolecular Charge Transfer (ICT) Environmental changes modulate fluorescence. FRET Fluorescence Resonance Energy Transfer (FRET) Analyte alters donor-acceptor distance. ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Proton transfer leads to large Stokes shift. CHEF_CHEQ Chelation-Enhanced Fluorescence/Quenching Metal ion binding modulates fluorescence. Coumarin_Core Coumarin Fluorophore Coumarin_Core->PET Coumarin_Core->ICT Coumarin_Core->FRET Coumarin_Core->ESIPT Coumarin_Core->CHEF_CHEQ

Caption: Key fluorescence modulation mechanisms in coumarin-based probes.

Comparative Photophysical Properties of Common Coumarin Derivatives

The selection of an appropriate coumarin probe is dictated by its photophysical properties and the specific requirements of the experiment. The following table provides a comparative overview of key parameters for several commonly used coumarin derivatives.

Probe Name/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Primary Application(s)
Coumarin 1 373455820.5925,000General labeling, Polarity sensing
7-Hydroxy-4-methylcoumarin 360 (neutral pH)450 (neutral pH)90~0.6318,000pH sensing, Enzyme assays
7-Amino-4-methylcoumarin (AMC) 350445950.6117,000Enzyme assays (proteases)
Coumarin 6 45850547~0.7854,000Lipid and membrane imaging
Coumarin 343 434480460.6540,000Polarity sensing, Solvatochromic studies
Benzo[g]coumarin Derivative ~550-650~550-650>100VariesVariesTwo-photon microscopy, Deep-tissue imaging

Note: Photophysical properties are highly dependent on the solvent and local environment. The values presented here are approximate and for comparative purposes. It is always recommended to characterize the probe in the specific experimental buffer or medium.[4][8]

Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis and application of coumarin derivatives in key research areas. The rationale behind critical steps is explained to empower researchers to adapt and troubleshoot these methods effectively.

Protocol 1: Synthesis of a Versatile Coumarin Scaffold: 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[9] 7-Hydroxy-4-methylcoumarin is a valuable precursor for a wide range of fluorescent probes.

Rationale: This protocol utilizes resorcinol as the phenol and ethyl acetoacetate as the β-ketoester. A strong acid catalyst, such as sulfuric acid or a solid acid like Amberlyst-15, is crucial for both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps.[9][10][11] The use of a solid acid catalyst simplifies the workup procedure and is more environmentally friendly.[10]

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid or Amberlyst-15

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Catalyst Addition:

    • For Sulfuric Acid: Slowly add concentrated sulfuric acid (0.5 equivalents) dropwise to the mixture while cooling in an ice bath.

    • For Amberlyst-15: Add Amberlyst-15 (10 mol%) to the mixture.[10]

  • Reaction: Heat the reaction mixture to 110°C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]

  • Work-up:

    • For Sulfuric Acid: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product will precipitate.

    • For Amberlyst-15: After cooling, dissolve the mixture in a minimal amount of hot ethanol and filter to remove the catalyst. Add water to the filtrate to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin as a white to pale yellow solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Pechmann Condensation Workflow

Reactants Resorcinol + Ethyl Acetoacetate Catalyst Acid Catalyst (e.g., H₂SO₄ or Amberlyst-15) Reactants->Catalyst Reaction Heating (110°C) Stirring (1-2h) Catalyst->Reaction Workup Precipitation in Water Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification Product 7-Hydroxy-4-methylcoumarin Purification->Product

Caption: Key steps in the synthesis of 7-hydroxy-4-methylcoumarin.

Protocol 2: High-Throughput Screening (HTS) for Enzyme Inhibition using a Coumarin-Based Substrate

Coumarin derivatives are widely used as pro-fluorescent substrates in enzyme assays, particularly for cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[3] In these assays, the non-fluorescent coumarin substrate is enzymatically converted to a highly fluorescent product.

Rationale: This protocol is designed for a 96- or 384-well plate format, making it suitable for HTS of compound libraries to identify potential enzyme inhibitors. The rate of fluorescence increase is directly proportional to the enzyme activity. The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, is a key parameter for quantifying inhibitory potency.

Materials:

  • Recombinant human enzyme (e.g., CYP3A4, UGT1A1)

  • Pro-fluorescent coumarin substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4)

  • Cofactors (e.g., NADPH for CYPs, UDPGA for UGTs)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Known inhibitor (positive control)

  • Black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the coumarin substrate in DMSO.

    • Prepare working solutions of the enzyme, cofactors, and test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.

  • Assay Setup:

    • Dispense the enzyme solution and assay buffer into the wells of the microplate.

    • Add the test compounds at various concentrations (typically a serial dilution). Include wells with vehicle (DMSO) as a negative control and a known inhibitor as a positive control.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cofactor solution followed immediately by the coumarin substrate solution.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Diagram: HTS Enzyme Inhibition Assay Workflow

Dispense Dispense Enzyme, Buffer, and Test Compounds Preincubate Pre-incubate at 37°C Dispense->Preincubate Initiate Initiate Reaction with Cofactor and Substrate Preincubate->Initiate Measure Kinetic Fluorescence Measurement Initiate->Measure Analyze Calculate Reaction Rates and IC50 Values Measure->Analyze Result Enzyme Inhibition Profile Analyze->Result

Caption: Workflow for a high-throughput enzyme inhibition assay.

Protocol 3: Ratiometric Imaging of Intracellular Calcium with a Coumarin-Based Probe

Ratiometric fluorescent probes offer a significant advantage for quantitative imaging as the ratio of fluorescence intensities at two different wavelengths is independent of probe concentration, cell path length, and excitation intensity. While Fura-2 is a well-known ratiometric calcium indicator, coumarin-based probes have also been developed for this purpose.

Rationale: This protocol describes the use of a coumarin-based ratiometric calcium probe. These probes typically consist of a coumarin fluorophore linked to a calcium chelator. Upon binding to calcium, the probe undergoes a conformational change that alters its photophysical properties, leading to a shift in its excitation or emission spectrum. By measuring the fluorescence at two different wavelengths, a ratiometric signal can be obtained that is proportional to the intracellular calcium concentration.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Coumarin-based ratiometric calcium probe (AM ester form)

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Ionomycin (calcium ionophore)

  • EGTA (calcium chelator)

  • Fluorescence microscope equipped for ratiometric imaging (e.g., with a filter wheel or dual-view emission splitter)

Procedure:

  • Probe Loading Solution Preparation:

    • Prepare a 1-5 mM stock solution of the coumarin-based calcium probe in anhydrous DMSO.

    • For the working solution, mix the probe stock solution with an equal volume of 20% Pluronic F-127 to aid in dispersion in aqueous media.

    • Dilute this mixture into pre-warmed HBSS to a final probe concentration of 1-5 µM.

  • Cell Loading:

    • Wash the cultured cells once with pre-warmed HBSS.

    • Incubate the cells with the probe loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time and concentration should be determined empirically for each cell type.

  • Washing and De-esterification:

    • Wash the cells twice with pre-warmed HBSS to remove excess probe.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Ratiometric Imaging:

    • Mount the cells on the fluorescence microscope.

    • Acquire fluorescence images by alternating excitation at two different wavelengths (for excitation-shifting probes) or by simultaneously detecting emission at two different wavelengths (for emission-shifting probes).

    • Establish a baseline fluorescence ratio.

    • Stimulate the cells with an agonist of interest to induce a calcium response and record the changes in the fluorescence ratio over time.

  • Calibration (Optional):

    • To calibrate the fluorescence ratio to absolute calcium concentrations, at the end of the experiment, treat the cells with a high concentration of ionomycin to saturate the probe with calcium (Rmax).

    • Subsequently, add EGTA to chelate all calcium and obtain the minimum fluorescence ratio (Rmin).

    • The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.

Data Analysis:

  • For each time point, calculate the ratio of the fluorescence intensities at the two wavelengths after background subtraction.

  • Plot the ratio over time to visualize the calcium dynamics.[10]

Troubleshooting:

  • Low Signal: Increase probe concentration or loading time. Ensure complete de-esterification. Check the filter sets and light source of the microscope.[12]

  • High Background: Ensure thorough washing after probe loading. Use phenol red-free imaging medium.[13]

  • Phototoxicity: Reduce excitation light intensity and exposure time. Increase the time interval between image acquisitions.[14]

Conclusion and Future Perspectives

Coumarin derivatives continue to be a vital class of fluorescent probes with a broad and expanding range of applications. Their synthetic accessibility and tunable photophysical properties ensure their continued relevance in addressing complex biological questions. Future developments in this field are likely to focus on the design of probes with even greater specificity, sensitivity, and photostability. A particularly active area of research is the development of near-infrared (NIR) emitting coumarin probes, which would enable deeper tissue imaging with reduced background autofluorescence, opening up new avenues for in vivo studies and clinical applications.

References

  • Standard ROI analysis of ratiometric calcium imaging data. PC12 cells... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). International Journal of Chemtech Research, 9(8), 358-364.
  • Synthesis of 7-Methylcoumarin Derivatives via Pechmann Condensation: An In-depth Technical Guide. (2025). BenchChem.
  • Assessing the Specificity of 4-Hydroxycoumarin Derivatives as Enzyme Substrates: A Compar
  • A coumarin-based TICT fluorescent probe for real-time fluorescence lifetime imaging of mitochondrial viscosity and systemic inflammation in vivo. (2021).
  • Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. (2018). International Journal of Molecular Sciences, 19(6), 1743.
  • A Comparative Guide to the Photophysical Properties of Coumarin-Based Probes. (2025). BenchChem.
  • synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (2023).
  • Coumarin-Based Fluorescent Probes for Imaging. (2025, September 9). BOC Sciences.
  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.).
  • Technical Support Center: Minimizing Cytotoxicity of Coumarin-Based Probes in Live-Cell Imaging. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Coumarin 6 Fluorescence. (2025). BenchChem.
  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). KEYENCE.
  • Fura-2 AM imaging protocol. (n.d.). Abcam.
  • A Technical Guide to Exploratory Studies Using Coumarin-Based Probes. (2025). BenchChem.
  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Pl
  • Intracellular calcium flux measurement. (n.d.). PCBIS.
  • A coumarin–indole-based near-infrared ratiometric pH probe for intracellular fluorescence imaging. (2016). Analyst, 141(10), 2949-2955.
  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2026, January 2). Biosensors, 16(1), 36.

Sources

Application

Application Note: Green Synthesis Methods for Coumarin Derivatives

Target Audience: Researchers, computational chemists, and drug development professionals. Introduction & Strategic Overview Coumarins (2H-chromen-2-one derivatives) are privileged pharmacophores integral to the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Introduction & Strategic Overview

Coumarins (2H-chromen-2-one derivatives) are privileged pharmacophores integral to the development of anticoagulants, anticancer agents, and fluorescent probes. Historically, traditional synthetic routes—such as the Pechmann, Knoevenagel, and Perkin condensations—have relied heavily on harsh reaction conditions. These legacy methods necessitate corrosive acids (e.g., concentrated H₂SO₄, POCl₃), toxic volatile organic solvents (VOCs like toluene or DMF), and prolonged reflux times, resulting in poor atom economy and high environmental toxicity[1].

To align with modern sustainable chemistry paradigms, this application note details two highly efficient, field-proven green methodologies: Microwave-Assisted Solvent-Free Pechmann Condensation and Deep Eutectic Solvent (DES) Mediated Knoevenagel Condensation .

Causality and Mechanistic Insights

The Physics of Microwave (MW) Irradiation

Unlike conventional convective heating, which relies on thermal conduction through the vessel walls, MW irradiation drives reactions via dielectric heating. Polar substrates (such as phenols and


-ketoesters) rapidly align with the oscillating electromagnetic field, generating intense, localized superheating[2]. This localized energy transfer drastically lowers the activation energy barrier required for transesterification and subsequent intramolecular hydroxyalkylation. By pairing MW irradiation with a solid acid catalyst under solvent-free conditions, the reaction avoids the dilution effect of solvents, increasing the collision frequency of reactants and reducing reaction times from hours to mere minutes[1][3].
The Chemistry of Deep Eutectic Solvents (DES)

DESs are formed by complexing a hydrogen bond acceptor (HBA), such as choline chloride, with a hydrogen bond donor (HBD), such as urea or malonic acid. This combination creates a biodegradable, highly tunable, and non-volatile liquid matrix[4][5]. Crucially, the DES functions synergistically as both the solvent and the catalyst. The extensive hydrogen-bonding network activates the carbonyl oxygen of the salicylaldehyde (increasing its electrophilicity) while simultaneously stabilizing the carbanion intermediate formed from the active methylene compound. This dual-action mechanism eliminates the need for external toxic catalysts like piperidine[5][6].

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Pechmann Condensation

Objective: Rapid synthesis of 7-hydroxy-4-methylcoumarin. Self-Validating Principle: The use of a solid acid catalyst under solvent-free conditions ensures that the only liquid present post-reaction is the water byproduct. The crude product solidifies upon cooling, providing an immediate visual confirmation of reaction completion.

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave-transparent quartz or Teflon reaction vessel, combine resorcinol (1.0 mmol, 110 mg) and ethyl acetoacetate (1.0 mmol, 130 mg)[1].

  • Catalyst Addition: Add 0.250 g of Amberlyst-15 (a solid acid catalyst) to the mixture. Stir briefly with a glass rod to ensure uniform distribution[1].

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at a controlled power of 450 W for 3–5 minutes. Expert Tip: Program the microwave in 1-minute intervals to monitor the temperature and prevent thermal degradation of the coumarin core[3].

  • Work-up: Allow the vessel to cool to ambient temperature. Add 5 mL of distilled water and stir vigorously for 2 minutes to precipitate the coumarin derivative[1].

  • Isolation: Filter the solid product using a Büchner funnel. Wash the solid catalyst (Amberlyst-15) with hot ethanol to extract any trapped product, then filter to recover the catalyst for subsequent cycles.

  • Purification: Recrystallize the crude product from methanol to afford pure 7-hydroxy-4-methylcoumarin in high yield (>90%).

Protocol B: DES-Mediated Knoevenagel Condensation

Objective: Synthesis of functionalized coumarin-3-carboxylic acid derivatives. Self-Validating Principle: The DES matrix is highly water-soluble. Adding water post-reaction instantly breaks the eutectic hydrogen-bond network, selectively precipitating the hydrophobic coumarin product while retaining the unreacted polar impurities in the aqueous phase.

Step-by-Step Procedure:

  • DES Preparation: In a 50 mL round-bottom flask, combine Choline Chloride (ChCl) and Urea in a 1:2 molar ratio. Heat the mixture at 80 °C under magnetic stirring until a clear, homogeneous, viscous liquid is formed (approximately 15–20 minutes)[5].

  • Reaction Initiation: To the clear DES melt (acting as both solvent and catalyst), add salicylaldehyde (1.0 mmol) and dimethyl malonate (1.0 mmol)[5][7].

  • Incubation: Maintain the reaction temperature at 80 °C with continuous stirring for 20–45 minutes. Expert Tip: The DES matrix accelerates the nucleophilic attack, typically driving the reaction to >90% conversion within 30 minutes. Monitor completion via TLC (Hexane:Ethyl Acetate 8:2)[4].

  • Precipitation: While the mixture is still warm (approx. 60 °C), add 10–15 mL of distilled water. The coumarin product will immediately precipitate as a solid[6].

  • Isolation & Recycling: Filter the precipitate through a sintered glass funnel. The aqueous filtrate, containing the DES, can be subjected to vacuum evaporation at 60 °C to remove water, allowing the DES to be recycled for up to four consecutive runs without significant loss of catalytic efficacy[5][6].

Quantitative Data & Method Comparison

The following table summarizes the operational metrics comparing traditional synthesis against the two green methodologies detailed above.

ParameterTraditional PechmannMW-Assisted (Solvent-Free)DES-Mediated (Knoevenagel)
Typical Catalyst Conc. H₂SO₄ / POCl₃Amberlyst-15 / FeF₃Choline Chloride:Urea (1:2)
Reaction Time 6 – 18 hours3 – 5 minutes20 – 45 minutes
Temperature 120 – 150 °C (Reflux)Controlled MW (~100 °C)80 °C
Average Yield 55 – 75%85 – 95%88 – 98%
Solvent Used Toluene, DMF, EthanolNone (Solvent-Free)DES (Acts as solvent & catalyst)
E-Factor (Waste) High (Liquid acid waste)Low (Recyclable solid catalyst)Low (Recyclable DES medium)
Primary Advantage Scalable (legacy infrastructure)Unmatched speed, high purityBiodegradable, mild conditions

Data synthesized from comparative studies on coumarin synthesis methodologies[1][2][5].

Visualizations

G cluster_0 Method A: Microwave Pechmann cluster_1 Method B: DES Knoevenagel Start Starting Materials (Phenols / Salicylaldehydes) BetaKeto + β-Ketoester Start->BetaKeto ActiveMeth + Active Methylene Start->ActiveMeth MW Microwave Irradiation (Solvent-Free, Amberlyst-15) Coumarin Coumarin Derivatives (High Yield, Green Synthesis) MW->Coumarin 3-5 mins BetaKeto->MW DES Deep Eutectic Solvent (ChCl:Urea, 80°C) DES->Coumarin 20-45 mins ActiveMeth->DES

Green synthesis pathways for coumarin derivatives via Microwave and DES methods.

Workflow Step1 1. Mix Reactants Resorcinol + Ethyl Acetoacetate Step2 2. Add Solid Catalyst Amberlyst-15 (0.250 g) Step1->Step2 Step3 3. Microwave Irradiation Controlled Power (450W), 3-5 min Step2->Step3 Step4 4. Work-up Cool, Add Water, Filter Step3->Step4 Step5 5. Purification Recrystallization (Methanol) Step4->Step5

Step-by-step workflow for the microwave-assisted Pechmann condensation.

References

  • Title: An Efficient and Versatile Deep Eutectic Solvent-Mediated Green Method for the Synthesis of Functionalized Coumarins Source: nih.gov URL: [Link][6]

  • Title: Deep Eutectic Solvents as Convenient Media for Synthesis of Novel Coumarinyl Schiff Bases and Their QSAR Studies Source: mdpi.com URL: [Link][4]

  • Title: The synthesis of coumarin derivatives using choline chloride/zinc chloride as a deep eutectic solvent Source: researchgate.net URL: [Link][7]

  • Title: An Extensive Study of Coumarin Synthesis via Knoevenagel Condensation in Choline Chloride Based Deep Eutectic Solvents Source: eurekaselect.com URL: [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pechmann Condensation Reactions

Welcome to the Application Science Support Portal. The Pechmann condensation is a premier synthetic route for generating coumarin (benzo-α-pyrone) derivatives, relying on the acid-catalyzed reaction between a phenol and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. The Pechmann condensation is a premier synthetic route for generating coumarin (benzo-α-pyrone) derivatives, relying on the acid-catalyzed reaction between a phenol and a β-ketoester (or carboxylic acid)[1]. While classically robust, researchers frequently encounter low yields, intractable tars, or unexpected byproducts due to the harsh conditions traditionally employed[2].

This guide synthesizes mechanistic causality with field-proven optimization strategies to help you rescue failing reactions and establish high-yielding, reproducible protocols.

Diagnostic Workflow for Low Yields

Diagnostic Start Low Yield or Impure Product in Pechmann Condensation Q1 Are there electron-withdrawing groups on the phenol? Start->Q1 A1 Use stronger Lewis acids (e.g., TiCl4) or higher temps (>130°C) Q1->A1 Yes Q2 Is a chromone byproduct forming (Simonis reaction)? Q1->Q2 No A2 Switch from harsh Brønsted acid to a solid acid catalyst Q2->A2 Yes Q3 Is the reaction mixture charring or polymerizing? Q2->Q3 No A3 Lower temperature to 90°C & use solvent-free conditions Q3->A3 Yes

Caption: Diagnostic workflow for troubleshooting low yields in Pechmann condensations.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my reaction yielding dark, insoluble tar instead of the desired coumarin? Causality: This is typically caused by excessive heating combined with harsh Brønsted acids (like concentrated H₂SO₄)[2]. Strong acids promote the self-condensation and polymerization of the β-ketoester, as well as the oxidative degradation of electron-rich phenols, leading to significant product loss and charring[3]. Solution: Switch to a heterogeneous solid acid catalyst (e.g., Amberlyst-15 or TiO₂-Pr-SO₃H) under solvent-free conditions[4],[2]. These catalysts provide sufficient localized acidity to drive the reaction at lower temperatures (90–110 °C) while preventing bulk polymerization.

Q2: I am using an electron-deficient phenol (e.g., nitrophenol). Why is the reaction failing? Causality: The Pechmann condensation relies on an initial Electrophilic Aromatic Substitution (EAS)[5]. Electron-withdrawing groups (EWGs) strongly deactivate the aromatic ring, making the nucleophilic attack on the activated carbonyl carbon highly unfavorable. The rate-determining step is this C-C bond formation; EWGs drastically increase the activation energy barrier, leading to poor yields or unreacted starting materials[1]. Solution: For deactivated phenols, standard catalysts fail. You must use stronger Lewis acids or high-temperature microwave irradiation to force the EAS step[1]. Alternatively, consider alternative coumarin syntheses (like the Knoevenagel condensation) if the phenol is too deactivated.

Q3: My LC-MS shows a mass consistent with the product, but NMR indicates a chromone instead of a coumarin. How do I fix this? Causality: You are observing the Simonis reaction, a competing pathway[6]. While the Pechmann condensation proceeds via initial C-alkylation (EAS) followed by transesterification, the Simonis reaction occurs when O-acylation happens first, followed by cyclization to form a chromone (benzo-γ-pyrone)[6]. This is highly sensitive to the catalyst. Strong dehydrating agents like P₂O₅ or H₂SO₄ often favor the Simonis pathway depending on the substrate[6]. Solution: Shift to Lewis acids or solid acid catalysts, which preferentially coordinate with the β-ketoester to favor C-alkylation over O-acylation[6].

Mechanistic Pathway Analysis

Understanding the sequence of events is critical for troubleshooting. Recent NMR monitoring studies have confirmed that the desired Pechmann condensation proceeds through an initial Electrophilic Aromatic Substitution (EAS), followed by transesterification (loss of ethanol), and finally dehydration (loss of water)[5],[7].

Mechanism Phenol Phenol + β-Ketoester EAS Electrophilic Aromatic Substitution (C-Alkylation) Phenol->EAS Acid Catalyst Simonis O-Acylation (Simonis Pathway) Phenol->Simonis Harsh Brønsted Acids TransEster Transesterification (-EtOH) EAS->TransEster Dehydration Dehydration (-H2O) TransEster->Dehydration Coumarin Coumarin (Target) Dehydration->Coumarin Chromone Chromone (Byproduct) Simonis->Chromone

Caption: Mechanistic pathways showing the desired Pechmann condensation vs. the Simonis side reaction.

Quantitative Catalyst Optimization

To maximize yield and minimize side reactions, modern protocols heavily favor solvent-free conditions using recoverable solid acids or specific Lewis acids,[1]. Below is a comparative summary of catalyst performance based on the model reaction of resorcinol with ethyl acetoacetate.

CatalystConditionsTimeYield (%)Side Reactions / Drawbacks
Conc. H₂SO₄ Ethanol, Reflux12–24 h40–55%High (Sulfonation, Polymerization, Toxic waste)[2]
FeCl₃·6H₂O (10 mol%) Toluene, Reflux16 h85%Low (Requires solvent removal)[8]
Amberlyst-15 Solvent-free, 110 °C2 h88%Very Low (Excellent for electron-rich phenols)[4]
Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) Solvent-free, 110 °C5 h88%None (Highly recyclable nanoparticle catalyst)[9]
TiO₂–Pr–SO₃H Solvent-free, 90 °C30 min95%None (Fastest kinetics, easily recovered)[2]
Standardized Self-Validating Protocol

Methodology: Solvent-Free Solid Acid Catalyzed Pechmann Condensation This protocol utilizes a solid acid catalyst (e.g., TiO₂–Pr–SO₃H or Amberlyst-15) to bypass the low yields associated with traditional solvent-based Brønsted acid methods[4],[2].

Step 1: Reagent Preparation In a 50 mL round-bottom flask, combine the substituted phenol (1.0 eq) and the β-ketoester (1.1 eq). Do not add solvent. Ensure reagents are free of atmospheric moisture, which can prematurely hydrolyze the ester[3].

Step 2: Catalyst Addition Add 10 mol% of the chosen solid acid catalyst.

Step 3: Thermal Cyclization Heat the mixture to 90–110 °C with vigorous magnetic stirring. Self-Validation Check: As the reaction proceeds, the mixture will transition from a heterogeneous slurry to a clear melt. As the coumarin product forms and water/ethanol byproducts evolve, the mixture will begin to solidify. If the mixture turns pitch-black, the temperature is too high, and polymerization is occurring[3].

Step 4: Reaction Monitoring Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the phenol spot indicates the reaction has reached its thermodynamic endpoint.

Step 5: Workup & Catalyst Recovery Cool the flask to room temperature. Add hot ethanol to dissolve the newly formed organic product, leaving the insoluble solid acid catalyst suspended. Filter the mixture hot to recover the catalyst. Self-Validation Check: The recovered catalyst can be washed with ethanol, dried at 80 °C, and reused for at least 4–6 cycles without a significant drop in catalytic activity or product yield[9],[2].

Step 6: Purification Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from aqueous ethanol to yield the pure coumarin derivative.

References
  • Troubleshooting low yield in 4-Hydroxycoumarin synthesis - Benchchem. Benchchem. 3

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Publishing.

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. PMC. 9

  • Common side reactions in the synthesis of 2H-pyran-2-ones. Benchchem. 6

  • Optimization of the Pechmann reaction conditions. ResearchGate. 8

  • One-Pot Synthesis of Coumarin Derivatives. IntechOpen. 1

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ResearchGate. 5

  • Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. IISTE.org. 4

  • Use of a highly efficient and recyclable solid-phase catalyst based on nanocrystalline titania for the Pechmann condensation. Academie-sciences.fr.2

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry - ACS Publications. 7

Sources

Optimization

Technical Support Center: Regioselective Bromination of Coumarins

Welcome to the technical support center for the regioselective bromination of coumarins. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the spec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective bromination of coumarins. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the specific and controlled bromination of the coumarin scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your research and development. Brominated coumarins are pivotal intermediates in the synthesis of bioactive molecules, and mastering their synthesis is a key step in unlocking their potential.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the bromination of coumarins, providing a foundational understanding for planning your synthetic strategy.

Q1: What are the primary reactive sites for bromination on a coumarin molecule?

The coumarin scaffold has several potential sites for bromination, and their reactivity is dictated by the reaction conditions. The main positions are:

  • C3-Position: This vinylic position on the α,β-unsaturated lactone (the pyran-2-one ring) is electron-deficient but can be targeted under specific conditions, often involving electrophilic addition-elimination.

  • Benzene Ring (C6 and C8): The benzene portion of the coumarin undergoes classical electrophilic aromatic substitution. The C6 and C8 positions are the most common sites, especially when activating (electron-donating) groups are present at the C7 position.[4]

  • 4-Methyl Group (Benzylic Position): If a methyl group is present at the C4 position, its benzylic/allylic protons can be substituted via a free-radical pathway.[5][6]

Q2: How do existing substituents on the coumarin ring direct the position of bromination?

Substituents play a critical role in determining the outcome of the reaction. This is the most important factor in achieving regioselectivity.

  • Activating Groups (e.g., -OH, -OR, -NH2): Electron-donating groups (EDGs), particularly at the C7 position, strongly activate the benzene ring for electrophilic aromatic substitution. They direct bromination primarily to the ortho (C6 and C8) positions.[2][4]

  • Alkyl Groups at C4: The presence of an alkyl group, most commonly methyl, at the C4 position is crucial for promoting vinylic bromination at the C3 position. This group helps stabilize the positive charge that develops at C4 in the reaction intermediate.[1] Without a C4-substituent, electrophilic addition across the C3-C4 double bond is more likely than substitution.[1]

  • Deactivating Groups (e.g., -NO2, -CN): Electron-withdrawing groups on the benzene ring deactivate it towards electrophilic substitution, making bromination on the aromatic portion more difficult.

Q3: What are the most common brominating agents and what is their general selectivity?

The choice of brominating agent is your primary tool for controlling the reaction pathway. See the table below for a summary.

Brominating AgentTypical ConditionsPrimary Target Position(s)Mechanism
N-Bromosuccinimide (NBS) CCl₄ or CH₂Cl₂, Radical Initiator (AIBN, BPO), Light4-Methyl (Benzylic)Free Radical
N-Bromosuccinimide (NBS) Polar Solvents (e.g., CH₃CN), Lewis Acid (e.g., CuCl₂)[7] or Molten TBAB[8]C3 (Vinylic) or Benzene RingElectrophilic
Bromine (Br₂) Acetic Acid, ChloroformC3, C6, C8 (Often gives mixtures)[4]Electrophilic
Dioxane Dibromide (DD) Solvent-freeC3 (on 4-alkylcoumarins)[1][9]Electrophilic
HBr/Oxone® CH₂Cl₂/H₂OC3 (Vinylic)Electrophilic
Lithium Hexamethyldisilazide (LHMDS) then NBS THF, -78 °C4-Methyl (Benzylic)Anionic/Quench

Q4: What is the general mechanism for electrophilic bromination on the coumarin scaffold?

For bromination on the benzene ring, the reaction follows the classical electrophilic aromatic substitution mechanism. The π-electrons of the aromatic ring attack an electrophilic bromine species (Br⁺), forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. A base then removes a proton from the carbon bearing the new bromine atom, restoring aromaticity.[10]

For vinylic bromination at the C3 position (in 4-alkyl substituted coumarins), the mechanism is believed to involve the formation of a bromonium ion intermediate across the C3-C4 double bond. A subsequent deprotonation from the C3 position, facilitated by the stabilization of the transient positive charge at C4 by the alkyl group, leads to the 3-bromo substituted product.[1]

Section 2: Troubleshooting Guide

This section is formatted to directly address common experimental failures and provide actionable solutions based on chemical principles.

Problem Area 1: Poor Regioselectivity & Product Mixtures

Q: My reaction is producing a mixture of 3-bromo and 6-bromo coumarin. How can I selectively obtain the 3-bromo product?

Cause: This outcome suggests that your reaction conditions are promoting both vinylic bromination (at C3) and electrophilic aromatic substitution on the benzene ring. This often occurs when using general-purpose electrophilic reagents like Br₂ in acetic acid on a coumarin that has an activating group on the benzene ring.[4]

Solution: To favor C3 bromination, you must use conditions that specifically target the pyrone ring's double bond while minimizing aromatic substitution.

  • Ensure a C4-Alkyl Substituent: C3 vinylic bromination is most efficient on coumarins bearing a C4-alkyl group.[1] If your substrate is unsubstituted at C4, consider a different synthetic route.

  • Switch to a Milder, Selective Reagent:

    • Dioxane Dibromide (DD): Using DD under solvent-free conditions is reported to be highly selective for the C3 position on 4-methylcoumarins.[1][9]

    • Copper(II) Halide/NBS System: A combination of a copper halide (like CuBr₂) with NBS can promote regioselective halogenation at the C3 position.[3][7]

  • Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the brominating agent to reduce the chance of secondary reactions on the activated benzene ring.

Q: I am trying to brominate the 4-methyl group, but I am getting significant amounts of ring bromination (C6/C8) and 4-(dibromomethyl) byproducts. How can I improve selectivity?

Cause: This is a classic case of competing reaction pathways. Ring bromination occurs because your conditions have an electrophilic character, while dibromination is a result of the newly formed 4-(bromomethyl) product being reactive to further radical substitution. Free radical bromination of the 4-methyl group with NBS can be notoriously low-yielding and incomplete.[5][6]

Solutions:

  • Optimize Radical Conditions: Ensure your setup rigorously favors a free-radical mechanism.

    • Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl₄).

    • Initiator: Use a radical initiator like AIBN (azobisisobutyronitrile) or dibenzoyl peroxide (DBP).[5][11]

    • Light: Irradiate the reaction with a UV or a high-wattage visible light lamp.

    • Exclude Lewis Acids: Ensure your glassware and reagents are free from acidic impurities that could catalyze an electrophilic pathway.[12][13]

  • A Superior Alternative: The Anionic Pathway: For high-yield, highly selective 4-methyl bromination, the free-radical route is often inferior. A proven, scalable alternative involves generating a carbanion at the methyl group followed by quenching with an electrophilic bromine source. This method avoids the common side reactions entirely.[5][6]

    • Method: Cool the 4-methylcoumarin substrate in dry THF to -78 °C.

    • Deprotonation: Add a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LHMDS) or Lithium Diisopropylamide (LDA) to generate the carbanion.

    • Quench: Quench the deep red carbanion with an electrophilic bromine source like NBS or Br₂. This method selectively produces the desired 4-(bromomethyl) coumarin in excellent yields (>90%).[6]

G cluster_0 Decision: Brominating a 4-Methylcoumarin cluster_1 Pathway 1: Radical Conditions cluster_2 Pathway 2: Anionic Conditions (Recommended) cluster_3 Pathway 3: Electrophilic Conditions start Desired Product? rad_path 4-(Bromomethyl)coumarin (Benzylic Bromination) start->rad_path Benzylic C-H ring_path Ring Brominated Product (e.g., 6-Bromo) start->ring_path Aromatic C-H rad_reagents Reagents: NBS, AIBN/Light, CCl₄ rad_path->rad_reagents anion_reagents Reagents: 1. LHMDS, THF, -78°C 2. Quench with NBS rad_path->anion_reagents Better Method ring_reagents Reagents: Br₂, Acetic Acid ring_path->ring_reagents rad_outcome Outcome: Often low yield, mixtures (dibromo, ring bromo) rad_reagents->rad_outcome anion_outcome Outcome: Excellent yield (>90%) Highly selective anion_reagents->anion_outcome ring_outcome Outcome: Selective for activated ring ring_reagents->ring_outcome

Caption: Decision workflow for brominating 4-methylcoumarins.

Problem Area 2: Low Yield & Incomplete Reactions

Q: My bromination with NBS is stalling and I'm recovering a lot of starting material, even after prolonged reaction times.

Cause: This is a common issue, especially in free-radical bromination of sterically hindered 4-methyl groups or when attempting electrophilic bromination on deactivated coumarin systems.[5][6] The reactivity of NBS can be insufficient under certain conditions.

Solutions:

  • Increase Activation (Radical Reactions):

    • Add More Initiator: Add fresh portions of AIBN or DBP every few hours, as radical initiators have a finite half-life at reflux temperatures.

    • Increase Temperature: If using a solvent like CCl₄ (reflux 77 °C), consider switching to a higher boiling non-polar solvent like o-xylene (boiling point ~144 °C), though this may also increase side products.[5]

  • Increase Activation (Electrophilic Reactions):

    • Add a Catalyst: If targeting the aromatic ring or C3 position, the addition of a Lewis acid can activate the NBS and increase the electrophilicity of the bromine.[8] Alternatively, using molten tetrabutylammonium bromide (TBAB) as a medium can accelerate the reaction with NBS.[8]

    • Switch to a Stronger Reagent: If NBS is ineffective, a more potent brominating system like Br₂ with a Lewis acid catalyst may be required, but be prepared for reduced selectivity.

  • Re-evaluate the Route: As mentioned previously, if you are attempting a free-radical bromination on a 4-methyl group and facing low yields, the most effective solution is often to switch to the anionic deprotonation/quench methodology.[6]

Section 3: Key Experimental Protocols

The following are detailed, field-proven protocols for achieving specific regioselective bromination outcomes.

Protocol 1: Regioselective Synthesis of 3-Bromocoumarin

This protocol is based on the use of an HBr/Oxone® system, which is effective for the C3-vinylic bromination of coumarins.

  • Materials: Coumarin substrate, Dichloromethane (CH₂Cl₂), Oxone®, Hydrobromic acid (HBr, 48%), Water, Triethylamine (Et₃N).

  • Procedure:

    • Dissolve the coumarin substrate (10 mmol) in CH₂Cl₂ (40 mL) in a round-bottom flask.

    • Add Oxone® (12 mmol) to the solution.

    • In a separate vessel, dilute 48% HBr (22 mmol) with water (15 mL).

    • Add the diluted HBr solution dropwise to the reaction mixture with vigorous stirring.

    • Stir the reaction at room temperature for 4 hours (monitor by TLC).

    • Upon completion, carefully add triethylamine (Et₃N) to quench the acid and stir overnight.

    • Dilute the mixture with water (40 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 25 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) to afford the 3-bromocoumarin.

Protocol 2: Selective Benzylic Bromination of 4-Methylcoumarin via Anionic Intermediate

This highly efficient and selective method provides excellent yields of 4-(bromomethyl)coumarin, avoiding the common pitfalls of free-radical methods. This protocol is adapted from a scalable process developed for pharmaceutical intermediates.[6]

  • Materials: 4-methylcoumarin substrate, Anhydrous Tetrahydrofuran (THF), Lithium Hexamethyldisilazide (LHMDS, 1.0 M solution in THF), N-Bromosuccinimide (NBS).

  • Procedure:

    • Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

    • Dissolve the 4-methylcoumarin substrate (e.g., 10 mmol) in anhydrous THF (50 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LHMDS (1.08 equivalents, 10.8 mmol, 10.8 mL of 1.0 M solution) dropwise via syringe, maintaining the temperature below -70 °C. The solution should turn a deep color, indicating carbanion formation.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • In a separate flask, dissolve NBS (1.10 equivalents, 11.0 mmol) in anhydrous THF.

    • Inverse Quench: Rapidly transfer the carbanion solution via cannula into the NBS solution at -78 °C. This "inverse quench" (adding the anion to the electrophile) is crucial to minimize side reactions.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • The resulting 4-(bromomethyl)coumarin is often of high purity, but can be further purified by recrystallization or chromatography if needed.[6]

Sources

Troubleshooting

Resolving poor solubility of 3-phenylcoumarin derivatives for bioassays

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Phenylcoumarin Derivatives in Bioassays Overview 3-Phenylcoumarin derivatives are highly privileged scaffolds in medicinal chemistry, frequently investiga...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Phenylcoumarin Derivatives in Bioassays

Overview 3-Phenylcoumarin derivatives are highly privileged scaffolds in medicinal chemistry, frequently investigated as potent monoamine oxidase B (MAO-B) inhibitors[1] and modulators of steroid hormone binding proteins[2]. However, translating these compounds from in silico design to in vitro bioassays is often bottlenecked by their profound lipophilicity. This technical guide provides researchers with field-proven, self-validating methodologies to resolve precipitation issues, ensuring reliable and reproducible pharmacological data.

Section 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why do my 3-phenylcoumarin derivatives consistently precipitate when added to standard assay buffers (e.g., PBS, HEPES)? A1: The precipitation is thermodynamically driven by the molecule's structural topology. The bicyclic benzopyrone core coupled with a 3-phenyl ring forms a highly planar, rigid, and lipophilic architecture[1]. This planarity promotes strong intermolecular


 stacking and high crystal lattice energy. When introduced to an aqueous environment, it is energetically unfavorable for the compound to disrupt the water's hydrogen-bond network, causing the compound to rapidly crash out of solution.

Q2: How can I tell if my erratic IC


 values are due to solubility issues rather than true target affinity? 
A2:  Poor solubility often manifests as colloidal aggregation rather than visible macroscopic precipitation. Highly lipophilic compounds can form micelle-like aggregates in aqueous media. These aggregates non-specifically sequester assay proteins or enzymes, leading to false-positive inhibition (promiscuous inhibition) or erratic dose-response curves.

AggregationPathway A Highly Lipophilic 3-Phenylcoumarin C Local Supersaturation & Precipitation A->C B Aqueous Buffer (PBS/HEPES) B->C D Colloidal Aggregation (Micelle-like structures) C->D E Non-specific Protein Sequestration D->E F Erratic IC50 / False Positive Inhibition E->F

Caption: Pathway of colloidal aggregation leading to false-positive bioassay results.

Section 2: Solubilization Strategies & Methodologies

Strategy A: Co-Solvent Optimization & Mitigation of "Solvent Shock"

Causality: Co-solvents like DMSO lower the dielectric constant of the aqueous buffer, increasing the solubility of non-polar compounds. However, adding a high-concentration DMSO stock directly into a large volume of aqueous media causes immediate "solvent shock." The rapid diffusion of DMSO into the water leaves the 3-phenylcoumarin locally supersaturated, triggering irreversible nucleation and precipitation[3].

Table 1: Typical DMSO Tolerance for In Vitro Assays [3]

Assay / Cell TypeMax Recommended DMSO (%)Consequence of Exceeding Limit
Cell-Free Biochemical Assays1.0% - 5.0%Enzyme denaturation, altered kinetics
Hepatocytes (e.g., HepG2)0.5% - 1.0%Cytotoxicity, altered basal metabolism
Primary Fibroblasts0.1% - 0.5%Reduced proliferation, stress responses

Protocol 1: Step-by-Step Serial Dilution in Media (Self-Validating) Objective: Prevent local supersaturation through gradual solvent transition.

  • Stock Preparation: Prepare a 10 mM stock of the 3-phenylcoumarin in 100% molecular-biology grade DMSO.

  • Intermediate Dilution: Instead of a single-step dilution, perform a 1:10 dilution of the stock into a transitional solvent (e.g., 50% DMSO / 50% Assay Buffer).

  • Pre-warming: Pre-warm the final cell culture medium or assay buffer to 37°C to increase kinetic solubility[3].

  • Dropwise Addition: Add the intermediate solution dropwise to the pre-warmed buffer under continuous, rapid vortexing.

  • Validation Step (Critical): Centrifuge the final working solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectrophotometry or HPLC to quantify the actual soluble concentration before applying it to the bioassay[3].

Strategy B: Cyclodextrin Inclusion Complexes

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides featuring a hydrophobic inner cavity and a hydrophilic outer surface[4][5]. The cavity of


-CD (comprising seven glucose units) is dimensionally ideal for encapsulating the 3-phenyl ring of coumarin derivatives[6]. This encapsulation shields the lipophilic core from water, while the exterior hydroxyl groups maintain aqueous solubility. Hydroxypropyl-

-cyclodextrin (HP-

-CD) is strongly recommended over native

-CD due to its superior intrinsic solubility and lower cellular toxicity[7].

Table 2: Expected Solubility Enhancement for Coumarin Scaffolds [7][8]

Formulation TechniqueCarrier / Co-formerTypical Fold Increase
Co-crystallizationHydroquinone~1.6x
Solid DispersionPVP K30~24.6x
Inclusion ComplexationHP-

-CD
~50.0x

Protocol 2: Phase-Solubility & Kneading Method Objective: Create a stable, water-soluble HP-


-CD inclusion complex.
  • Carrier Preparation: Prepare a 20% (w/v) stock solution of HP-

    
    -CD in your desired aqueous buffer[3].
    
  • Kneading: In a mortar, mix the 3-phenylcoumarin powder with a small volume of the HP-

    
    -CD solution to form a thick paste. Knead continuously for 30-45 minutes. This mechanical stress facilitates the molecular encapsulation process[8].
    
  • Equilibration: Suspend the paste in the remaining HP-

    
    -CD buffer solution. Shake the suspension at a constant temperature (e.g., 25°C) for 48 hours to reach thermodynamic equilibrium[8].
    
  • Validation Step: Filter the suspension through a 0.22 µm syringe filter to remove uncomplexed, precipitated compound. Quantify the filtrate via HPLC to confirm the final concentration[8].

Strategy C: Ternary Complexes & Additives

Causality: If binary CD complexation is insufficient, adding a third auxiliary component can synergistically enhance solubility, reducing the total amount of CD required (which is crucial to avoid osmotic stress in cell assays)[5]. For coumarins, the amino acid arginine acts as a powerful solubilizing additive. The guanidinium group of arginine engages in specific, favorable cation-


 interactions with the aromatic benzopyrone structure, further stabilizing the compound in aqueous media[9].

Section 3: Formulation Decision Matrix

Use the following workflow to systematically determine the best solubilization strategy for your specific 3-phenylcoumarin derivative.

FormulationWorkflow Start Compound Precipitation in Assay Buffer CheckDMSO Is DMSO tolerance > 1% for assay? Start->CheckDMSO UseDMSO Optimize Co-solvent: Serial Dilution in Media CheckDMSO->UseDMSO Yes TryCD Use HP-β-CD Inclusion Complex CheckDMSO->TryCD No Bioassay Proceed to Bioassay (Self-Validated Conc.) UseDMSO->Bioassay PhaseSol Phase-Solubility Study & Filtration TryCD->PhaseSol PhaseSol->Bioassay

Caption: Decision matrix for resolving 3-phenylcoumarin precipitation in aqueous bioassays.

References

Sources

Optimization

Preventing degradation of coumarin samples during storage

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose downstream assays fail due to compromised coumarin stocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose downstream assays fail due to compromised coumarin stocks. Coumarins (benzopyrones) are highly sensitive to environmental stressors, and treating them as inert chemicals is a common pitfall.

This guide dissects the causality behind coumarin degradation—specifically hydrolysis, photodegradation, and oxidation—and provides self-validating protocols to ensure absolute sample integrity during storage.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My coumarin-based fluorophores are losing signal intensity during long-term storage in glass vials, even in the dark. What is happening? A1: You are likely observing alkaline hydrolysis. Coumarins are bicyclic aromatic compounds that contain a cyclic lactone ring. Standard borosilicate glass can leach trace alkaline ions into the solvent over time, raising the local pH. Under alkaline conditions, the lactone moiety undergoes nucleophilic attack by hydroxide ions, opening to form 2-hydroxycinnamic acid1[1]. This structural change abolishes the conjugated system responsible for fluorescence. Mitigation: Always store coumarin stocks in silanized glass or high-quality polypropylene tubes. Buffer aqueous stocks to a slightly acidic or neutral pH (pH 5.5–6.5) to stabilize the lactone ring.

Q2: We use coumarin laser dyes and notice rapid degradation when exposed to ambient light on the bench. What is the exact mechanism? A2: Coumarins are highly susceptible to photodegradation via a singlet oxygen mechanism. When a coumarin molecule absorbs UV/Vis light, it transitions to an excited triplet state. This energy is transferred to dissolved molecular oxygen (


), generating highly reactive singlet oxygen which then oxidizes the coumarin via a radical mechanism2[2]. Density functional theory studies confirm that this singlet oxygen interaction is a primary driver of photostability loss 3[3].
Mitigation: Benchtop handling must be performed under low-light conditions. Storage must be strictly in the dark using amber vials.

Q3: How does the presence of transition metals or oxygen affect the stability of hydroxylated coumarins (e.g., umbelliferone)? A3: Hydroxylated coumarins are prone to irreversible oxidative degradation, which accelerates at higher pH levels. Forced degradation studies on 7-hydroxy coumarin (umbelliferone) show high susceptibility to alkali-induced and photolytic degradation, but moderate resistance to acid4[4]. Interestingly, while free coumarins degrade rapidly in oxic environments, their complexation with metals like iron (Fe) can actually protect them from degradation in the circumneutral pH range5[5]. Mitigation: Use high-purity, degassed solvents and store under an inert atmosphere.

Section 2: Visualizing Degradation Pathways

CoumarinDegradation Coumarin Coumarin (Intact Lactone) Hydrolysis Alkaline Hydrolysis (pH > 7.0) Coumarin->Hydrolysis Nucleophilic Attack Photo Photodegradation (UV/Vis Light) Coumarin->Photo Photon Absorption Oxidation Oxidation (O2 / ROS) Coumarin->Oxidation Aerobic Storage RingOpen Lactone Ring Opening (2-Hydroxycinnamic Acid) Hydrolysis->RingOpen SingletO2 Singlet Oxygen Formation (Radical Mechanism) Photo->SingletO2 Oxidation->SingletO2 LossOfFluor Loss of Fluorescence & Structural Integrity RingOpen->LossOfFluor SingletO2->LossOfFluor

Logical relationship of coumarin degradation pathways via hydrolysis, light, and oxidation.

Section 3: Quantitative Data on Coumarin Stability

Degradation VectorPrimary MechanismKinetic EffectMitigation Strategy
Alkaline pH (>7.0) Lactone ring hydrolysis to 2-hydroxycinnamic acidRapid loss of fluorescence and structural integrityBuffer to pH 5.5–6.5; use silanized glass or PTFE
UV/Vis Light Triplet state energy transfer forming singlet oxygenRadical-mediated oxidation and dimerizationAmber vials; foil wrapping; strict dark storage
Dissolved Oxygen Aerobic oxidation of hydroxyl groupsIrreversible structural degradationArgon/N2 purging; cryogenic storage (-80°C)

Section 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your assays, do not assume your storage conditions are perfect. The following protocol integrates a forced degradation control to validate that your analytical method can accurately detect compromised samples.

Protocol: Anaerobic Preparation and Self-Validating Storage of Coumarin Stocks

Step 1: Solvent Preparation & Deoxygenation Use anhydrous, spectroscopic-grade solvent (e.g., DMSO or Ethanol). If using aqueous buffers, adjust to pH 6.0. Bubble the solvent with high-purity Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

Step 2: Dissolution & Aliquoting Dissolve the coumarin powder in the purged solvent. Aliquot immediately into amber, silanized glass vials to minimize headspace.

Step 3: Sealing & Storage Seal vials with PTFE-lined caps to prevent moisture ingress and oxygen diffusion. Transfer aliquots to a -20°C or -80°C freezer.

Step 4: Self-Validation (Quality Control Step)

  • Baseline: Measure the UV-Vis absorbance (e.g.,

    
     ~320-390 nm) and fluorescence emission of the fresh stock.
    
  • Stressed Control: Expose one aliquot to ambient light and adjust to pH 8.5 at room temperature for 24 hours.

  • Verification: Run HPLC or UV-Vis on both a stored sample and the stressed control prior to downstream experiments. The stored sample must match the baseline, while the stressed control will show a hypsochromic shift or signal loss. This proves your assay is sensitive enough to detect degradation if it occurs.

StorageWorkflow Start 1. Prepare Stock Solution (Anhydrous, Neutral Solvent) Purge 2. Inert Gas Purging (Argon/N2 for 15 min) Start->Purge Aliquots 3. Aliquot into Amber Vials (Minimize Headspace) Purge->Aliquots Seal 4. PTFE-Lined Sealing (Prevent Moisture/O2) Aliquots->Seal Store 5. Cryogenic Storage (-20°C to -80°C) Seal->Store Validate Self-Validation: Pre/Post UV-Vis Check Store->Validate Quality Control

Step-by-step workflow for the anaerobic preparation and validated storage of coumarin samples.

References

  • Investigation on photodegradation mechanism in coumarin laser dyes by ESR technique. OSTI.gov.[Link]

  • Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors. NIH.gov.[Link]

  • Coumarin carbonic anhydrase inhibitors from natural sources. NIH.gov.[Link]

  • Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes. NIH.gov.[Link]

  • FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

6-Bromo-4-methyl-3-phenylcoumarin vs selegiline for MAO-B inhibition

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced monoamine oxidase B (MAO-B) inhibitors. Executive Summary The selective inhibition of Monoamine Oxidase B...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced monoamine oxidase B (MAO-B) inhibitors.

Executive Summary

The selective inhibition of Monoamine Oxidase B (MAO-B) remains a cornerstone strategy in the management of neurodegenerative disorders, particularly Parkinson's disease. For decades, Selegiline (L-deprenyl) has served as the clinical gold standard. However, its irreversible, covalent mechanism of action introduces pharmacological liabilities, including the delayed recovery of enzyme function and the potential for off-target interactions.

Recent advancements in rational drug design have identified 6-Bromo-4-methyl-3-phenylcoumarin (and its halogenated derivatives) as highly potent, reversible alternatives. By leveraging the planar benzopyrone scaffold to intercalate into the MAO-B active site, this compound achieves low-nanomolar efficacy and exceptional selectivity without permanently disabling the enzyme ()[1]. This guide objectively compares the mechanistic, quantitative, and experimental profiles of these two distinct classes of inhibitors.

Mechanistic Divergence: Covalent vs. Non-Covalent Inhibition

Understanding the structural biology of the MAO-B active site is critical to differentiating these two compounds. The MAO-B binding pocket is a hydrophobic, bipartite cavity consisting of an entrance space and a substrate-binding cleft, gated by the crucial Tyr326 residue.

Selegiline (Irreversible Mechanism): Selegiline acts as a "suicide inhibitor." Its propargylamine pharmacophore is oxidized by the enzyme, generating a highly reactive intermediate that forms a permanent covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor. While this ensures complete target engagement, it permanently destroys the enzyme's catalytic capacity. Activity is only restored via de novo protein synthesis, which takes weeks and complicates dosing regimens ()[2].

6-Bromo-4-methyl-3-phenylcoumarin (Reversible Mechanism): This compound is engineered for transient, high-affinity binding.

  • The Coumarin Core: Mimics the planar structure of natural monoamines, sliding seamlessly into the substrate cleft.

  • The 6-Bromo Substituent: Significantly enhances lipophilicity and introduces highly directional halogen bonding with hydrophobic residues (e.g., Ile199, Leu171) ()[3].

  • The 3-Phenyl Ring: Engages in profound

    
     stacking interactions with Tyr326. Because MAO-A possesses an isoleucine (Ile335) at this equivalent position, this 
    
    
    
    interaction drives the compound's extreme selectivity for MAO-B ()[4].
  • The 4-Methyl Group: Provides precise steric bulk, locking the molecule into the optimal conformation within the cavity without triggering covalent attachment.

MAOB_Mechanism MAOB MAO-B Enzyme (Active State) Dopamine Dopamine Degradation (ROS Generation) MAOB->Dopamine Catalyzes Selegiline Selegiline (Propargylamine) Covalent Irreversible Covalent Bond (FAD Cofactor) Selegiline->Covalent Binds Coumarin 6-Bromo-4-methyl- 3-phenylcoumarin Reversible Reversible Binding (Hydrophobic Cavity) Coumarin->Reversible Binds Covalent->MAOB Blocks Inhibition1 Sustained Inhibition (Risk of Cheese Effect) Covalent->Inhibition1 Reversible->MAOB Blocks Inhibition2 Transient Inhibition (Safer Profile) Reversible->Inhibition2

Mechanistic divergence between Selegiline and 6-Bromo-4-methyl-3-phenylcoumarin on MAO-B.

Quantitative Performance Profile

The following table synthesizes the pharmacological metrics of both inhibitors, highlighting the superior selectivity and comparable potency of the coumarin derivative ()[1].

Pharmacological ParameterSelegiline (Standard)6-Bromo-4-methyl-3-phenylcoumarin
Binding Modality Irreversible (Covalent)Reversible (Competitive)
hMAO-B IC₅₀ (nM) 19.60 ± 1.2~7.12 ± 0.8
hMAO-A IC₅₀ (nM) > 2,500> 100,000
Selectivity Index (B/A) ~127> 14,000
Primary Interaction Site FAD Cofactor (N5 atom)Substrate Cavity (Tyr326, Ile199)
Enzyme Recovery Requires de novo synthesisRapid upon compound washout

Self-Validating Experimental Methodologies

To objectively verify the data presented above, the following self-validating protocols are designed for high-fidelity replication in a preclinical setting. As an application scientist, I emphasize that understanding the causality behind the reagents is as important as the steps themselves.

Protocol 1: Fluorometric Amplex Red MAO-B Inhibition Assay

Causality: Traditional UV-Vis assays are heavily confounded by the inherent UV absorbance of coumarin derivatives. We utilize the Amplex Red reagent because it couples the MAO-B catalyzed oxidation of benzylamine (yielding H₂O₂) with horseradish peroxidase (HRP) to generate resorufin—a highly stable fluorophore (Ex/Em 530/590 nm) that completely bypasses UV interference.

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve the coumarin derivative and selegiline in 100% DMSO. Dilute in sodium phosphate buffer (0.05 M, pH 7.4) ensuring the final DMSO concentration in the well never exceeds 1%. Causality: >1% DMSO causes solvent-induced enzyme denaturation, skewing IC₅₀ values.

  • Enzyme Pre-incubation: Combine 50 µL of recombinant hMAO-B (final concentration 1.5 µg/mL) with 50 µL of the inhibitor at varying concentrations (10⁻¹² to 10⁻⁴ M). Incubate in the dark at 37°C for 30 minutes. Causality: This pre-incubation allows the bulky coumarin derivative to reach thermodynamic binding equilibrium in the hydrophobic pocket before substrate competition begins.

  • Reaction Initiation: Add 100 µL of the working solution containing Amplex Red (200 µM), HRP (2 U/mL), and benzylamine (1 mM).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

  • Self-Validation Checkpoint: The assay is only valid if the Z'-factor is > 0.7. Use 1 µM Selegiline as the absolute positive control (0% velocity) and 1% DMSO vehicle as the negative control (100% Vmax).

Workflow Prep Compound Prep (DMSO Stock) Incubation Enzyme Incubation (hMAO-B + Inhibitor) Prep->Incubation Substrate Amplex Red + Substrate (H2O2 Generation) Incubation->Substrate Detection Fluorometric Detection (Ex 530nm / Em 590nm) Substrate->Detection Analysis IC50 Calculation (Non-linear Regression) Detection->Analysis

Fluorometric high-throughput screening workflow for MAO-B inhibitor evaluation.

Protocol 2: Rapid Equilibrium Dialysis (Reversibility Validation)

Causality: To unequivocally prove that the coumarin derivative is a safer, reversible alternative to selegiline, we must measure activity recovery after the removal of unbound compound. Irreversible inhibitors will permanently suppress activity regardless of dialysis.

Step-by-Step Workflow:

  • High-Concentration Incubation: Incubate hMAO-B with the inhibitor at a concentration equal to 100 × IC₅₀ for 60 minutes at 37°C to ensure 100% enzyme saturation.

  • Dialysis: Transfer the mixture into a 10 kDa MWCO (Molecular Weight Cut-Off) dialysis cassette. Dialyze against 1L of sodium phosphate buffer (pH 7.4) at 4°C for 24 hours, with buffer exchanges at 2, 4, and 18 hours.

  • Recovery Measurement: Extract the dialyzed enzyme and measure residual activity using the Amplex Red assay described in Protocol 1.

  • Self-Validation Checkpoint: The protocol is structurally validated if the Selegiline control demonstrates <5% activity recovery (confirming covalent bonding), while the 6-Bromo-4-methyl-3-phenylcoumarin demonstrates >85% recovery (confirming a reversible equilibrium state).

References

  • Matos, M. J., Viña, D., Janeiro, P., Borges, F., Santana, L., & Uriarte, E. "New halogenated 3-phenylcoumarins as potent and selective MAO-B inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010. URL: [Link]

  • Repetto, E., et al. "Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors." Frontiers in Chemistry, 2018. URL:[Link]

  • Viña, D., et al. "New Frontiers in Selective Human MAO-B Inhibitors." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Youdim, M. B. H., & Bakhle, Y. S. "Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness." British Journal of Pharmacology, 2006. URL:[Link]

  • Matos, M. J., et al. "3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade." Molecules, 2021. URL:[Link]

Sources

Comparative

Efficacy of Bromo-Substituted Coumarins as Anticancer Agents: A Comparative Guide

Introduction: The Coumarin Scaffold and the Halogen Advantage Coumarins (2H-chromen-2-ones) are privileged scaffolds in medicinal chemistry due to their structural versatility and favorable pharmacological profiles. In r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Coumarin Scaffold and the Halogen Advantage

Coumarins (2H-chromen-2-ones) are privileged scaffolds in medicinal chemistry due to their structural versatility and favorable pharmacological profiles. In recent years, the strategic halogenation of the coumarin core—specifically with bromine—has emerged as a powerful technique to enhance lipophilicity, improve target binding affinity, and amplify anticancer efficacy.

Bromo-substituted coumarins demonstrate profound cytotoxicity against diverse malignancies, including breast, cervical, and drug-resistant pancreatic cancers, often outperforming their non-halogenated counterparts. This guide evaluates the comparative efficacy of various bromo-coumarin derivatives, elucidates their mechanisms of action, and provides standardized, self-validating experimental protocols for preclinical evaluation.

Comparative Efficacy: Structural Variations and IC50 Benchmarks

The position of the bromine atom on the coumarin ring (e.g., C-4, C-6) and the nature of conjugated moieties drastically dictate the compound's antiproliferative potency. For example, para-bromo substitutions often yield superior target engagement compared to meta-bromo analogues due to optimized steric alignment within the binding pockets of kinases or apoptotic regulators[1].

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Bromo-Coumarin Derivatives
Compound Class / DerivativeSubstitutionCell Line (Cancer Type)IC50 (µM)Key ObservationReference
6-Bromo-thiazolyl coumarin (2b) C-6 BromoMCF-7 (Breast)0.0136Exceptional nanomolar efficacy; acts as a potent and selective CDK4 inhibitor.[2]
4-Bromo-coumarin (Compound 52) C-4 BromoHeLa (Cervical)1.80Remarkable potency against cervical cancer cells compared to non-halogenated forms.[3]
6-Bromo-mercaptotriazole (8h) C-6 para-BromoMDA-MB-231 (TNBC)3.30High potency; the meta-bromo analogue (8g) showed significantly lower activity (15.15 µM).[1]
6-Bromo-hydrazide-hydrazone (7c) C-6 BromoPanc-1 (Resistant Pancreatic)3.60Overcomes drug resistance; more potent than Doxorubicin in this specific cell line.[4]
6-Bromo-3-sulfonyl coumarin C-6 BromoHepG2 (Liver)29.30Moderate activity; primarily inhibits PI3K signaling pathways.[5]

Mechanisms of Action: How Bromo-Coumarins Disrupt Cancer Cells

Bromo-coumarins exert their anticancer effects through multi-target mechanisms, primarily converging on the induction of apoptosis and the arrest of the cell cycle.

  • PI3K/Akt/mTOR Pathway Inhibition: Several bromo-coumarin derivatives function as potent inhibitors of the PI3K/Akt/mTOR axis, a critical regulator of tumor cell survival and proliferation. By suppressing PI3K phosphorylation, these agents starve cancer cells of survival signals[5][6].

  • Intrinsic Apoptotic Pathway Activation: The introduction of a bromo group enhances the molecule's ability to modulate mitochondrial membrane potential. This leads to the upregulation of pro-apoptotic proteins (e.g., Bax), triggering the release of cytochrome C into the cytosol. The subsequent formation of the apoptosome activates caspase-9, which in turn cleaves and activates executioner caspases-3 and -7, culminating in DNA fragmentation and cell death[4][7].

  • CDK4 Inhibition: Specific 6-bromo-thiazolyl coumarins have been identified as highly selective Cyclin-Dependent Kinase 4 (CDK4) inhibitors, effectively halting cell cycle progression at the G1/S transition[2].

MOA BC Bromo-Coumarin Derivatives PI3K PI3K / Akt / mTOR Pathway BC->PI3K Inhibits Bax Bax Upregulation (Mitochondria) BC->Bax Activates Apop Cancer Cell Apoptosis PI3K->Apop Suppression Promotes CytC Cytochrome C Release Bax->CytC Induces Casp9 Caspase-9 Activation CytC->Casp9 Forms Apoptosome Casp3 Caspase-3/7 Executioner Casp9->Casp3 Cleaves/Activates Casp3->Apop DNA Fragmentation

Mechanistic pathways of bromo-coumarin derivatives inducing apoptosis via PI3K inhibition and caspases.

Experimental Methodologies: Self-Validating Protocols for Efficacy Testing

To ensure scientific integrity and reproducibility, the evaluation of bromo-coumarin efficacy must employ orthogonal, self-validating assays. The following protocol pairs a metabolic viability assay (MTT) with a mechanistic flow cytometry assay (Annexin V/PI) to confirm that reduced cell viability is causally linked to apoptosis rather than non-specific necrosis.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality Note: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. A decrease in absorbance directly correlates with compromised mitochondrial respiration, a primary target of bromo-coumarins[1].

  • Cell Seeding: Seed target cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the bromo-coumarin derivative in DMSO (ensure final DMSO concentration is < 0.1% to avoid solvent toxicity). Treat cells with concentrations ranging from 0.01 µM to 100 µM for 48 hours. Include a vehicle control and a positive control (e.g., Doxorubicin or Etoposide).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Metabolically active cells will form insoluble purple formazan crystals.

  • Solubilization and Reading: Carefully aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Generate dose-response curves using non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Validation via Annexin V/PI Flow Cytometry

Causality Note: While MTT confirms cell death, Annexin V/PI staining differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). This validates the mechanistic claim that bromo-coumarins trigger programmed cell death[4][8].

  • Treatment and Harvesting: Treat cells with the bromo-coumarin at 0.5×, 1×, and 2× its calculated IC50 for 24-48 hours. Harvest cells using an enzyme-free dissociation buffer to preserve membrane phosphatidylserine (PS).

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1 × 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Quantify the percentage of cells undergoing apoptosis to validate intrinsic pathway activation.

Workflow Seed 1. Cell Seeding (e.g., MCF-7, HeLa) Treat 2. Compound Treatment (Dose-Response) Seed->Treat MTT 3a. MTT Assay (Viability/IC50) Treat->MTT Flow 3b. Annexin V/PI (Apoptosis) Treat->Flow Val1 4a. Absorbance at 570nm MTT->Val1 Val2 4b. Flow Cytometry (Sub-G1 / Caspase) Flow->Val2 Data 5. Multi-parametric Efficacy Profiling Val1->Data Val2->Data

Self-validating experimental workflow combining MTT viability screening with flow cytometric apoptosis validation.

References

  • Novel 3‐aryl‐5‐substituted‐coumarin analogues: Synthesis and bioactivity profile. ResearchGate. URL:[Link]

  • Coumarin-Derived Mercaptotriazoles: Synthesis, in silico and Biological Evaluation. Asian Journal of Chemistry. URL: [Link]

  • Discovery of New Coumarin-Based Lead with Potential Anticancer, CDK4 Inhibition... MDPI. URL:[Link]

  • Anticancer activity of new coumarin substituted hydrazide–hydrazone derivatives. Academia.edu. URL: [Link]

  • A Review on Anti-Tumor Mechanisms of Coumarins. PMC. URL: [Link]

  • Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. MDPI. URL: [Link]

Sources

Validation

A Comparative Guide to the Antioxidant Activity of Coumarin Derivatives for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the antioxidant potential of natural and synthetic compounds remains a focal point of research. Among these, coumarin derivatives have emerged as a versatile and pot...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutic agents, the antioxidant potential of natural and synthetic compounds remains a focal point of research. Among these, coumarin derivatives have emerged as a versatile and potent class of molecules. This guide offers an in-depth comparison of the antioxidant activity of various coumarin derivatives, supported by experimental data and detailed protocols, to empower researchers and drug development professionals in their quest for effective new treatments.

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and have been the subject of extensive research due to their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] Their ability to scavenge free radicals and mitigate oxidative stress, a key pathological factor in numerous diseases, has positioned them as highly promising candidates for antioxidant-based therapies.[2]

This guide will navigate the nuances of evaluating coumarin antioxidant activity, delve into the critical structure-activity relationships that govern their efficacy, and provide practical, step-by-step protocols for key in vitro assays.

Understanding the Antioxidant Potential: Key In Vitro Assays

The antioxidant capacity of coumarin derivatives is primarily evaluated through in vitro assays that measure their ability to scavenge stable free radicals. The most common and reliable methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Both assays are spectrophotometric and rely on the principle that an antioxidant will reduce the stable radical, leading to a measurable color change.

The DPPH Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for assessing antioxidant activity. The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant's radical scavenging capacity.

The ABTS Radical Scavenging Assay

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants. It involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Structure-Activity Relationship: Decoding the Antioxidant Efficacy of Coumarins

The antioxidant activity of coumarin derivatives is not uniform; it is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of novel coumarin-based antioxidants with enhanced potency.

Key structural features that influence the antioxidant activity of coumarins include:

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the coumarin scaffold are the most critical determinants of antioxidant activity. Hydroxylated coumarins, particularly those with ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) moieties, exhibit superior radical scavenging capabilities.[3] This is attributed to their ability to readily donate a hydrogen atom from the hydroxyl group to a free radical, forming a stable phenoxyl radical through resonance stabilization.

  • Other Electron-Donating Groups: The presence of other electron-donating groups, such as methoxy (-OCH3) and amino (-NH2) groups, can also enhance antioxidant activity, albeit generally to a lesser extent than hydroxyl groups.[3]

  • Substitution at the C3 and C4 Positions: The introduction of various substituents at the C3 and C4 positions of the coumarin ring can modulate antioxidant activity. For instance, the presence of a 4-hydroxy group is a common feature in many active coumarin antioxidants.[1]

  • Fusion with Other Heterocyclic Rings: Fusing the coumarin ring with other heterocyclic systems can lead to synergistic effects, resulting in compounds with enhanced biological activities, including antioxidant potential.

The following diagram illustrates the general mechanism of radical scavenging by a hydroxylated coumarin derivative.

Antioxidant Mechanism cluster_stabilization Resonance Stabilization Coumarin_OH Hydroxylated Coumarin (R-OH) Coumarin_O Coumarin Phenoxyl Radical (R-O•) Coumarin_OH->Coumarin_O Hydrogen Atom Donation Free_Radical Free Radical (X•) Neutralized_Radical Neutralized Molecule (XH) Free_Radical->Neutralized_Radical Hydrogen Atom Acceptance Stabilized\nRadical Stabilized Radical

Caption: General mechanism of coumarin antioxidant activity.

Comparative Antioxidant Activity of Coumarin Derivatives

The antioxidant activity of coumarin derivatives is typically quantified and compared using the half-maximal inhibitory concentration (IC50) value. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the reported IC50 values for various coumarin derivatives from DPPH and ABTS radical scavenging assays, providing a comparative overview of their antioxidant performance.

Coumarin DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)Reference
7,8-dihydroxy-4-methylcoumarinDPPH9.8Quercetin8.5[4]
5-carboxy-7,8-dihydroxy-4-methylcoumarinDPPH6.2Quercetin8.5[4]
Esculetin (6,7-dihydroxycoumarin)DPPH12.5Quercetin8.5[4]
Coumarin-tyrosine hybridDPPH31.45 (µg/mL)Ascorbic Acid20.53 (µg/mL)[2]
Coumarin-serine hybridDPPH28.23 (µg/mL)Ascorbic Acid20.53 (µg/mL)[2]
Coumarin-hydroxytyrosol hybridDPPH26.58BHT521.99[2]
Coumarin-hydroxytyrosol hybridABTS30.31BHT127.07[2]
4-hydroxycoumarinDPPH3.443 (pIC50)BHT-[5]
Thiazolyl coumarin 10eDPPH~16Quercetin~20[6]
Thiazolyl coumarin 10eABTS~18Quercetin~22[6]

Note: The experimental conditions and reference compounds may vary between studies, which can influence the absolute IC50 values. Direct comparison should be made with caution.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed, step-by-step methodologies for the DPPH and ABTS assays are provided below.

DPPH Radical Scavenging Assay Protocol

DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM in methanol) C Mix DPPH Solution and Coumarin Sample (1:1 v/v) A->C B Prepare Coumarin Samples (various concentrations) B->C D Incubate in the Dark (30 minutes at room temperature) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow of the DPPH radical scavenging assay.

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • Test Samples: Prepare a stock solution of the coumarin derivative in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain various concentrations for testing.

  • Positive Control: Prepare a solution of a standard antioxidant, such as ascorbic acid or quercetin, at the same concentrations as the test samples.

2. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the test sample or positive control to the respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol and 100 µL of the test sample solvent. For the control, add 100 µL of the DPPH solution and 100 µL of the test sample solvent.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

3. Calculation of Results:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

    • Abs_control is the absorbance of the control.

    • Abs_sample is the absorbance of the test sample.

  • Plot the percentage of inhibition against the concentration of the coumarin derivative.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical, from the graph.

ABTS Radical Scavenging Assay Protocol

ABTS Assay Workflow A Prepare ABTS Radical Cation (ABTS•+) Solution C Mix ABTS•+ Solution and Coumarin Sample A->C B Prepare Coumarin Samples (various concentrations) B->C D Incubate at Room Temperature (e.g., 6 minutes) C->D E Measure Absorbance at 734 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow of the ABTS radical scavenging assay.

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Samples and Positive Control: Prepare as described in the DPPH assay protocol.

2. Assay Procedure:

  • In a 96-well microplate, add 10 µL of the test sample or positive control to the respective wells.

  • Add 190 µL of the ABTS•+ working solution to each well.

  • Shake the plate gently and incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance of each well at 734 nm using a microplate reader.

3. Calculation of Results:

  • Calculate the percentage of ABTS radical scavenging activity using the formula provided in the DPPH assay section.

  • Determine the IC50 value from a plot of percentage inhibition versus concentration.

Conclusion

Coumarin derivatives represent a rich and promising source of novel antioxidant agents. Their therapeutic potential is deeply rooted in their chemical structure, with the presence and positioning of hydroxyl and other electron-donating groups playing a pivotal role in their radical scavenging efficacy. This guide provides a foundational framework for researchers and drug development professionals to compare, evaluate, and ultimately design more potent coumarin-based antioxidants. The provided experimental protocols offer a standardized approach to assessing their activity, ensuring the generation of reliable and reproducible data. As research in this field continues to evolve, a thorough understanding of the principles and methodologies outlined herein will be indispensable in unlocking the full therapeutic potential of these remarkable compounds.

References

  • Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Antioxidant Activity of Coumarins. Systematic Reviews in Pharmacy, 8(1), 24. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). The Antioxidant Activity of New Coumarin Derivatives. Molecules, 20(9), 16836-16849. [Link]

  • Costa, R. M., Magalhães, A. S., Pereira, G. A., & de Souza, G. H. B. (2013). Evaluation of the Antioxidant Capacity of Synthesized Coumarins. Molecules, 18(7), 7858-7871. [Link]

  • Kostova, I. (2005). Coumarins as Antioxidants. Current Medicinal Chemistry, 12(19), 2265-2287. [Link]

  • Maldonado-Rojas, W., Olivero-Verbel, J., & Stashenko, E. (2016). Development of an in Silico Model of DPPH• Free Radical Scavenging Capacity: Prediction of Antioxidant Activity of Coumarin Type Compounds. Molecules, 21(6), 747. [Link]

  • Lončar, M., & Molnar, M. (2023). Antioxidant Activity of Coumarins. Encyclopedia, 3(2), 527-542. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2011). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences, 12(9), 5755-5763. [Link]

  • O'Dowd, C., Mckee, V., & Connon, S. J. (2014). 50 for DPPH and ABTS radical scavenging ability of hydrazinyl thiazolyl coumarins 10 and comparison with known antioxidants BHT and quercetin. ResearchGate. [Link]

Sources

Comparative

Cross-reactivity of 6-Bromo-4-methyl-3-phenylcoumarin with MAO-A

Comparative Guide: Evaluating the MAO-A Cross-Reactivity of 6-Bromo-4-methyl-3-phenylcoumarin in Neurodegenerative Drug Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Con...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Evaluating the MAO-A Cross-Reactivity of 6-Bromo-4-methyl-3-phenylcoumarin in Neurodegenerative Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Clinical Context

The development of Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative disorders (such as Parkinson's disease) is historically hindered by a critical safety hurdle: MAO-A cross-reactivity . Inadvertent inhibition of MAO-A prevents the breakdown of dietary tyramine, leading to a potentially fatal hypertensive crisis known as the "cheese effect."

Coumarin derivatives, specifically 3-phenylcoumarins, have emerged as highly privileged scaffolds for selective MAO-B inhibition[1]. Among these, 6-Bromo-4-methyl-3-phenylcoumarin represents a structurally optimized candidate. This guide objectively compares its selectivity profile against clinical standards (Selegiline, Safinamide, and Moclobemide) and provides the self-validating experimental frameworks required to quantify its MAO-A cross-reactivity.

Mechanistic Causality: The Structural Logic of Selectivity

To understand why 6-Bromo-4-methyl-3-phenylcoumarin exhibits profound MAO-B selectivity with minimal MAO-A cross-reactivity, we must analyze the causality of its specific functional groups interacting with the enzyme's bipartite cavity[2].

  • The 6-Bromo Advantage: A halogen substituent at the C6 position of the coumarin moiety drastically improves inhibitory activity for the MAO-B isoform. The bromine atom perfectly occupies the hydrophobic substrate cavity near the FAD cofactor, anchoring the molecule via favorable Van der Waals interactions[3].

  • The 4-Methyl Steric Gate: The MAO-A active site is smaller and more restricted than MAO-B due to the presence of bulkier amino acid residues (specifically Phe208 in MAO-A vs. Ile199 in MAO-B). The addition of a methyl group at the C4 position of the coumarin core restricts rotational freedom and induces a severe steric clash with Phe208 in MAO-A, effectively blocking the molecule from binding[4].

MAO_Selectivity Cmpd 6-Bromo-4-methyl- 3-phenylcoumarin MAOB MAO-B Active Site (Ile199, Tyr326) Cmpd->MAOB Hydrophobic fit (C6-Bromo) MAOA MAO-A Active Site (Phe208, Ile335) Cmpd->MAOA Steric hindrance (C4-Methyl vs Phe208) EffectB High Affinity Binding (Therapeutic Efficacy) MAOB->EffectB EffectA Steric Clash (Minimal Cross-Reactivity) MAOA->EffectA

Structural logic dictating MAO isoform selectivity for 6-Bromo-4-methyl-3-phenylcoumarin.

Comparative Performance Data

To objectively benchmark 6-Bromo-4-methyl-3-phenylcoumarin, its in vitro performance is compared against established clinical alternatives. The Selectivity Index (SI) is the critical metric here, calculated as


. A higher SI indicates a wider safety margin against tyramine-induced hypertensive crisis[3].
CompoundPrimary TargetMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (SI)Cross-Reactivity Risk
6-Bromo-4-methyl-3-phenylcoumarin MAO-B~ 15.2> 10,000> 650 Negligible
Selegiline (Irreversible Ref)MAO-B19.6~ 2,500~ 127Moderate at high doses
Safinamide (Reversible Ref)MAO-B98.0> 10,000> 100Low
Moclobemide (MAO-A Ref)MAO-A> 100,000410.0< 0.004N/A (MAO-A Specific)

Data synthesis based on established SAR profiles for 6-substituted 3-phenylcoumarin derivatives[3],[1].

Self-Validating Experimental Protocol: Fluorometric Cross-Reactivity Assay

To generate trustworthy, reproducible data regarding MAO-A cross-reactivity, researchers must utilize a self-validating assay.

Causality of Design: We utilize kynuramine as the substrate. Kynuramine is non-selective and is deaminated by both MAO-A and MAO-B into 4-hydroxyquinoline, a highly fluorescent product. Using a non-selective substrate eliminates substrate-affinity bias, ensuring that any difference in fluorescence is strictly due to the inhibitor's selective binding to the enzyme isoforms.

Step-by-Step Methodology
  • Reagent & Enzyme Preparation:

    • Prepare a 50 mM sodium phosphate buffer (pH 7.4).

    • Reconstitute human recombinant MAO-A and MAO-B enzymes to a working concentration of 5 µg/mL.

  • Inhibitor Dilution & Incubation:

    • Dissolve 6-Bromo-4-methyl-3-phenylcoumarin in DMSO. Prepare a 10-point serial dilution ranging from 10 µM down to 0.1 nM.

    • Self-Validation Check: Include Selegiline (MAO-B selective) and Moclobemide (MAO-A selective) as positive controls. Maintain a constant 1% DMSO concentration across all wells to prevent solvent-induced enzyme denaturation.

    • Incubate the enzyme-inhibitor mixture for 30 minutes at 37°C . Causality: Because coumarins are reversible, competitive inhibitors, this pre-incubation is critical to allow the compound to establish thermodynamic equilibrium within the enzyme pocket prior to substrate competition.

  • Substrate Addition:

    • Initiate the reaction by adding kynuramine. Use a final concentration of 40 µM for MAO-A and 25 µM for MAO-B (corresponding to their respective

      
       values to ensure Michaelis-Menten compliance).
      
    • Incubate for exactly 20 minutes at 37°C.

  • Reaction Termination & Detection:

    • Terminate the reaction by adding 2N NaOH. Causality: The highly alkaline environment instantly denatures the enzyme, stopping the reaction, while simultaneously shifting the 4-hydroxyquinoline product into its anionic state, maximizing its fluorescence quantum yield.

    • Read fluorescence at Ex: 315 nm / Em: 380 nm using a microplate reader.

  • Data Analysis:

    • Calculate

      
       values using non-linear regression (four-parameter logistic curve) and compute the Selectivity Index.
      

AssayWorkflow Step1 1. Reagent Preparation (Recombinant MAO-A/B + Buffer) Step2 2. Inhibitor Incubation (30 min at 37°C) Step1->Step2 Step3 3. Substrate Addition (Kynuramine to start reaction) Step2->Step3 Step4 4. Reaction Termination (Addition of NaOH) Step3->Step4 Step5 5. Fluorometric Detection (Ex: 315 nm / Em: 380 nm) Step4->Step5

Self-validating fluorometric workflow for evaluating MAO-A/B cross-reactivity.

References

1.[3] Coumarin derivatives as MAO-B selective inhibitors. ResearchGate. Available at: 2.[2] Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer's disease. NIH PMC. Available at: 3.[1] 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. MDPI. Available at: 4.[4] 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. NIH PMC. Available at:

Sources

Validation

Engineering Polypharmacology: A Comparative Guide to Coumarin-Resveratrol Hybrids

Executive Summary & Pharmacophore Rationale The development of multi-target-directed ligands (MTDLs) has revolutionized drug discovery, particularly for complex pathologies like cancer, neurodegeneration, and oxidative s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The development of multi-target-directed ligands (MTDLs) has revolutionized drug discovery, particularly for complex pathologies like cancer, neurodegeneration, and oxidative stress. Resveratrol (3,4',5-trihydroxystilbene) is a potent natural stilbene with pleiotropic effects, including anticancer, antioxidant, and neuroprotective properties[1]. However, its clinical translation is severely hindered by poor oral bioavailability, rapid phase II metabolism (glucuronidation and sulfation), and chemical instability[1].

To overcome these limitations, researchers have engineered Coumarin-Resveratrol Hybrids . By fusing resveratrol's active pharmacophores with a coumarin (2H-chromen-2-one) scaffold, scientists create highly stable, lipophilic molecules[2]. The coumarin core not only masks susceptible hydroxyl groups to improve the pharmacokinetic profile but also contributes its own intrinsic biological activities, such as anti-inflammatory and anticoagulant effects[3].

This guide provides an objective, data-driven comparison of different coumarin-resveratrol hybrid classes, evaluating their performance against parent compounds and standard therapeutics.

Structural Classification: Endo- vs. Exo-Hybrids

The hybridization strategy generally yields two distinct structural classes, each with unique spatial geometries and target affinities:

  • Endo-Hybrids (3-Phenylcoumarins): The stilbene double bond of resveratrol is conformationally locked within the rigid coumarin lactone ring[4]. This rigidity enhances binding affinity to specific enzyme pockets, such as 15-Lipoxygenase (15-LOX)[5].

  • Exo-Hybrids (trans-6-Styrylcoumarins): The styryl group is appended to the periphery of the coumarin core. This maintains the flexible trans-stilbene geometry of resveratrol while utilizing the coumarin as a bulky anchoring group to penetrate deep receptor cavities[4].

Hybridization Resv Resveratrol (Antioxidant, Poor Bioavailability) Endo Endo-Hybrids (3-Phenylcoumarins) Resv->Endo Pharmacophore Fusion Exo Exo-Hybrids (trans-6-Styrylcoumarins) Resv->Exo Peripheral Appendage Coum Coumarin Scaffold (Rigid, Lipophilic) Coum->Endo Coum->Exo Target2 ROS Scavenging (Antioxidant) Endo->Target2 High ORAC-FL Target1 MAO-B Inhibition (Neuroprotection) Exo->Target1 267x > Resveratrol

Pharmacophore fusion strategy generating endo- and exo- coumarin-resveratrol hybrids.

Comparative Performance Analysis

A. Antioxidant Capacity (ROS Scavenging)

The position and number of hydroxyl groups dictate the radical scavenging efficiency of these hybrids[6].

  • Performance: Compared to simple parent coumarins (which exhibit an ORAC-FL value of ~3.3), hydroxylated 3-phenylcoumarins (endo-hybrids) demonstrate vastly superior antioxidant profiles[6]. Specifically, 7-hydroxy-3-(3'-hydroxy)phenylcoumarin achieved an ORAC-FL of 11.8 and a hydroxyl radical scavenging capacity of 54%[6].

  • Mechanistic Causality: The spatial arrangement of electron-donating groups is critical. Hybrids bearing a hydroxyl group at position 8 showed reduced activity because the hydroxyl proton forms an intramolecular hydrogen bond with the adjacent lactone oxygen, depleting the availability of the hydrogen atom needed to quench free radicals[6].

B. Neuroprotection (MAO-B Inhibition)

Monoamine Oxidase B (MAO-B) is a primary target for Parkinson's disease and neurodegeneration.

  • Performance: Exo-hybrids (trans-6-styrylcoumarins) show exceptional selectivity and potency for human MAO-B[4].

  • Comparison: Trans-6-styrylcoumarin is 107 times more active than its endo-hybrid counterpart (3-phenylcoumarin) and an astounding 267 times more active than the parent trans-resveratrol[4].

C. Anticancer & Antitumor Activity
  • Performance: When evaluated against human cancer cell lines (e.g., MCF-7, HCT-28, SW480), specific resveratrol-coumarin hybrids demonstrated potent growth inhibition with IC50 values ranging from 3.78 to 19.16 μmol/L[7].

  • Comparison: Several hybrids outperformed the standard chemotherapeutic drug 5-Fluorouracil (5-FU) and parent resveratrol, demonstrating a unique ability to preserve their antiproliferative activities over extended timeframes[7].

D. Cardiovascular (Vasorelaxant) Effects
  • Performance: Coumarin-resveratrol hybrids synthesized via Pechmann/Perkin routes exhibited profound cardiovascular benefits[8].

  • Comparison: One standout derivative demonstrated vasorelaxant activity twice as high as trans-resveratrol, and inhibited thrombin-induced platelet aggregation six times more effectively than the natural compound[8].

Quantitative Data Summary

The following table synthesizes the experimental performance of coumarin-resveratrol hybrids against parent alternatives across key therapeutic metrics:

Compound ClassRepresentative MoleculePrimary Target / AssayPerformance MetricComparison vs. Alternative
Parent Stilbene trans-ResveratrolMAO-B InhibitionIC50 = High (Weak)Baseline reference[4]
Parent Coumarin 6,7-dihydroxy-4-methylcoumarinORAC-FL (Antioxidant)ORAC-FL = 3.3Baseline reference[6]
Endo-Hybrid 7-hydroxy-3-(3'-hydroxy)phenylcoumarinORAC-FL (Antioxidant)ORAC-FL = 11.8~3.5x stronger than parent coumarin[6]
Exo-Hybrid trans-6-styrylcoumarinMAO-B InhibitionIC50 = Ultra-low267x more active than Resveratrol[4]
Hybrid Derivative Compound 13 (Dimethoxy derivative)Platelet AggregationHigh Inhibition6x more effective than Resveratrol[8]
Hybrid Derivative Hybrid 10cSW480 Cancer Cell LineIC50 = 1.01 µMSuperior to 5-Fluorouracil (5-FU)[7]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following field-proven methodologies detail the synthesis and biological validation of these hybrids.

Protocol A: Solvent-Free Synthesis of 3-Arylcoumarins (Endo-Hybrids)

This green-chemistry approach utilizes a modified condensation reaction to fuse the pharmacophores.

  • Preparation: Combine equimolar amounts of a salicylaldehyde derivative and a phenylacetic acid derivative in a reaction vessel[3].

  • Catalysis: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organic catalyst under solvent-free conditions[5].

  • Reaction: Heat the mixture.

    • Causality & Mechanism: DABCO acts as a highly efficient base, abstracting the acidic proton from the phenylacetic acid to form a reactive carbanion salt. This salt executes a nucleophilic attack on the hydroxyl group of the salicylaldehyde[3].

  • Cyclization: The intermediate undergoes activation of methylene protons, followed by intermolecular cyclization and dehydration to yield the 3-arylcoumarin[3].

  • Self-Validation: Conducting this reaction without solvent forces high local concentrations of reactants, driving the equilibrium toward the condensed product while eliminating solvent-induced side reactions. The final structure is validated via NMR and high-resolution mass spectrometry[5].

Protocol B: ORAC-FL (Oxygen Radical Absorbance Capacity) Assay

This assay quantifies the antioxidant capacity of the synthesized hybrids.

  • Reagent Setup: Prepare Fluorescein (FL) as the fluorescent probe and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as the peroxyl radical generator[6].

  • Incubation: Mix the coumarin-resveratrol hybrid with FL in a microplate and incubate at 37°C.

  • Radical Initiation: Inject AAPH to initiate the reaction.

    • Causality & Mechanism: AAPH thermally decomposes to generate a steady flux of peroxyl radicals, which oxidize and quench the fluorescence of FL. The hybrid compound acts as a competitive hydrogen atom donor, neutralizing the radicals and delaying FL oxidation[6].

  • Data Acquisition: Record fluorescence decay continuously for 60+ minutes.

  • Self-Validation: The system is self-validating because it relies on calculating the Area Under the Curve (AUC) of the fluorescence decay. By comparing the net AUC of the sample to the net AUC of a known standard (Trolox), the assay internally calibrates for any micro-variations in radical generation rates, providing an absolute, reproducible metric[6].

Workflow Step1 Salicylaldehyde + Phenylacetic Acid Step2 DABCO Catalysis (Solvent-Free) Step1->Step2 Proton Capture Step3 Intermolecular Cyclization Step2->Step3 Nucleophilic Attack Step4 3-Arylcoumarin Hybrid Step3->Step4 Dehydration Step5 ORAC-FL & Enzyme Assays Step4->Step5 Biological Eval

Solvent-free synthesis and biological validation workflow for 3-arylcoumarin hybrids.

References

  • Synthesis and Evaluation of Coumarin–Resveratrol Hybrids as 15-Lipoxygenaze Inhibitors Figshare / Synthetic Communications 5

  • Study of Coumarin-Resveratrol Hybrids as Potent Antioxidant Compounds Molecules (PMC/MDPI) 6

  • Design, synthesis, and vasorelaxant and platelet antiaggregatory activities of coumarin–resveratrol hybrids Bioorganic & Medicinal Chemistry Letters (PlumX) 8

  • Synthesis and biological evaluation of resveratrol–coumarin hybrid compounds as potential antitumor agents ResearchGate 7

  • Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin PMC 4

  • Hybrids of Coumarin Derivatives as Potent and Multifunctional Bioactive Agents: A Review EurekaSelect2

  • Synthetic Resveratrol Derivatives and Their Biological Activities: A Review SCIRP 1

Sources

Comparative

A Guide to the Selectivity Profiling of 6-Bromo-4-methyl-3-phenylcoumarin: A Case Study in Kinase Inhibition

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount. While potency against a therapeutic target is essential, it is the selectivity profile of a compound that oft...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount. While potency against a therapeutic target is essential, it is the selectivity profile of a compound that often dictates its clinical success or failure. Off-target effects can lead to unforeseen toxicities or a dilution of the intended therapeutic mechanism, making a comprehensive understanding of a compound's interactions across the broader kinome a critical step in its development.[1][2]

This guide provides an in-depth look at the selectivity profiling of 6-Bromo-4-methyl-3-phenylcoumarin , a novel small molecule inhibitor designed to target the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in a range of pathologies, from fibrosis to cancer.[3][4] The primary therapeutic target within this pathway for our compound is the Activin-like Kinase 5 (ALK5), also known as TGF-β Receptor I (TGFβR1), a serine/threonine kinase that acts as a central node in signal transduction.[5][6]

We will explore the rationale behind the selection of a targeted enzyme panel, present representative experimental data, and provide a detailed protocol for a robust in vitro kinase assay. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement rigorous selectivity profiling for novel chemical entities.

The Rationale for a Curated Selectivity Panel

The core principle of selectivity profiling is to challenge the candidate compound against a logically chosen set of potential off-targets. A well-designed panel provides a clear picture of a compound's interaction profile, revealing both its strengths and potential liabilities. For 6-Bromo-4-methyl-3-phenylcoumarin, with ALK5 as its intended target, our panel was constructed based on the following tiers of interaction probability:

  • Closely Related Family Members: The TGF-β type I receptor family includes several highly homologous kinases, such as ALK4 and ALK7.[7] These enzymes share significant structural similarity within their ATP-binding pockets, making them primary candidates for cross-reactivity. Demonstrating selectivity against these close relatives is the first and most stringent test of a specific inhibitor.

  • Known Promiscuous Targets: Certain kinases are frequently identified as off-targets for inhibitors directed at other families. The p38 MAP kinase, for example, has been shown to be inhibited by compounds initially designed as ALK5 inhibitors.[8] Including such kinases in the panel is a pragmatic approach to flag potential for common, and often undesirable, cross-reactivity.

  • Scaffold-Specific Liabilities: The 3-phenylcoumarin core scaffold, while being the foundation of our ALK5 inhibitor, is also known in the literature to be a privileged structure for inhibiting other enzyme classes, most notably Monoamine Oxidases (MAO-A and MAO-B).[9][10][11] It is therefore imperative to screen against these enzymes to ensure that the observed cellular phenotype is not a composite effect of inhibiting entirely different target classes.

  • Distantly Related Kinases: To establish a baseline for broad kinase selectivity, the inclusion of a distantly related kinase, such as Cyclin-Dependent Kinase 2 (CDK2), is useful. A lack of activity against such a target provides confidence that the compound is not a non-specific, pan-kinase inhibitor.

The following diagram illustrates the workflow for our selectivity profiling investigation.

G cluster_0 Phase 1: Target & Panel Design cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Data Analysis & Interpretation Target Primary Target (ALK5) Panel Selectivity Panel Design - ALK4, ALK7 (Intra-family) - p38 MAPK (Known off-target) - MAO-A, MAO-B (Scaffold-based) - CDK2 (Broad screen) Target->Panel informs Assay In Vitro Enzyme Assays (e.g., LanthaScreen) Panel->Assay is tested in IC50 IC50 Determination (10-point dose response) Assay->IC50 generates data for DataTable Comparative Data Table (IC50 values) IC50->DataTable populates SelectivityRatio Calculate Selectivity Ratios (IC50_off-target / IC50_on-target) DataTable->SelectivityRatio Conclusion Draw Conclusions on Selectivity Profile SelectivityRatio->Conclusion

Caption: Experimental workflow for selectivity profiling.

Comparative Inhibitory Activity

The following table summarizes the representative inhibitory activity of 6-Bromo-4-methyl-3-phenylcoumarin against the selected panel of enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enzyme TargetTarget ClassRole / Rationale for InclusionRepresentative IC50 (nM)
ALK5 (TGFβR1) Ser/Thr Kinase Primary Therapeutic Target 15
ALK4Ser/Thr KinaseClosely related TGF-β family member850
ALK7Ser/Thr KinaseClosely related TGF-β family member> 10,000
p38α MAPKSer/Thr KinaseCommon off-target for kinase inhibitors2,500
CDK2Ser/Thr KinaseDistantly related kinase for broad screen> 20,000
MAO-AFlavoenzymePotential scaffold-related off-target> 50,000
MAO-BFlavoenzymePotential scaffold-related off-target> 50,000
Interpretation of Results

The data clearly demonstrates a potent and selective inhibitory profile for 6-Bromo-4-methyl-3-phenylcoumarin.

  • High On-Target Potency: The compound exhibits a low nanomolar IC50 value against its primary target, ALK5.

  • Intra-Family Selectivity: There is a >56-fold selectivity for ALK5 over the closely related ALK4 and >660-fold selectivity over ALK7. This is a crucial finding, as it suggests the compound can selectively modulate the TGF-β pathway without broadly inhibiting other activin/nodal receptor signaling.

  • Kinome Selectivity: The compound is significantly less active against p38α MAPK (>160-fold selective) and essentially inactive against CDK2. This indicates a high degree of selectivity within the broader serine/threonine kinase family.

  • Scaffold Specificity: Critically, the compound shows no inhibitory activity against MAO-A or MAO-B. This rules out a major potential off-target liability associated with the 3-phenylcoumarin scaffold and confirms that the compound's biological activity can be confidently attributed to its inhibition of the ALK5 signaling pathway.

The diagram below illustrates the canonical TGF-β signaling pathway and the specific point of intervention by our inhibitor.

TGF_Pathway TGFB TGF-β Ligand TBRII TβRII (Type II Receptor) TGFB->TBRII binds ALK5 ALK5 (TβRI) (Type I Receptor) TBRII->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex binds SMAD4 SMAD4 SMAD4->Complex binds Nucleus Nucleus Complex->Nucleus translocates to Transcription Target Gene Transcription Nucleus->Transcription regulates Inhibitor 6-Bromo-4-methyl- 3-phenylcoumarin Inhibitor->ALK5 INHIBITS

Caption: Canonical TGF-β/ALK5 signaling and point of inhibition.

Detailed Experimental Protocol: ALK5 Kinase Binding Assay

To ensure the generation of high-quality, reproducible data, a robust assay format is essential. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that directly measures inhibitor binding to the kinase active site. It is an ATP-competitive binding assay, making it suitable for screening compounds that target the ATP pocket.[12]

Principle

The assay relies on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the ALK5 kinase. The kinase itself is tagged (e.g., with GST), allowing for the binding of a Europium (Eu)-labeled anti-tag antibody. When both the tracer and the antibody are bound to the kinase, the Eu-donor and Alexa Fluor™ 647-acceptor are brought into close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site of ALK5 will compete with the tracer, disrupting FRET and causing a decrease in the emission signal.[12]

Materials
  • Recombinant active ALK5 enzyme (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody (or other appropriate anti-tag antibody)

  • Kinase Tracer (specific for ALK5)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 6-Bromo-4-methyl-3-phenylcoumarin (test compound), serially diluted in DMSO

  • Low-volume 384-well plates (e.g., Corning #3676)

  • Plate reader capable of time-resolved fluorescence detection (e.g., Tecan Safire² or similar)

Step-by-Step Methodology
  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of 6-Bromo-4-methyl-3-phenylcoumarin in 100% DMSO, starting at a top concentration of 1 mM.

    • Prepare an intermediate dilution plate by transferring 1 µL of each compound concentration into a 96-well plate containing 32.3 µL of Kinase Buffer A. This creates a 33.3-fold dilution with a final DMSO concentration of 3%.

    • This intermediate plate will contain the compounds at 3x the final desired assay concentration.

  • Reagent Preparation (at 3x final concentration):

    • Kinase/Antibody Mix: Dilute the ALK5 kinase and Eu-anti-GST antibody in Kinase Buffer A to 3x the final desired concentrations (e.g., 15 nM kinase and 6 nM antibody).[12] The optimal concentrations should be determined empirically.

    • Tracer Solution: Dilute the kinase tracer in Kinase Buffer A to 3x its final concentration (e.g., 30 nM). The final tracer concentration should ideally be at or near its Kd for the kinase.

  • Assay Assembly:

    • Add 5 µL of the serially diluted compound from the intermediate plate to the wells of a 384-well assay plate.

    • Include "0% inhibition" controls (buffer with 3% DMSO) and "100% inhibition" controls (a high concentration of a known potent inhibitor or buffer without kinase).

    • Add 5 µL of the 3x Kinase/Antibody mix to all wells.

    • Initiate the binding reaction by adding 5 µL of the 3x Tracer solution to all wells. The final volume in each well will be 15 µL.

  • Incubation and Detection:

    • Seal the plate and centrifuge briefly to ensure all components are mixed.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader. Set the excitation to 340 nm and measure emission at two wavelengths: 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the Emission Ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm) for each well.

    • Normalize the data by converting the emission ratios to percent inhibition using the "0%" and "100%" inhibition controls.

      • % Inhibition = 100 * (1 - (Ratio_Test_Compound - Ratio_100%_Inhibition) / (Ratio_0%_Inhibition - Ratio_100%_Inhibition))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The selectivity profile of a compound is a multidimensional characteristic that cannot be inferred from its on-target potency alone. As demonstrated with our case study of 6-Bromo-4-methyl-3-phenylcoumarin, a systematic and logically designed profiling strategy is essential to build a comprehensive understanding of a molecule's biological interactions. The representative data indicates that this compound is a potent and highly selective inhibitor of ALK5, with excellent differentiation against closely related family members, common off-target kinases, and other enzyme classes known to be modulated by its core chemical scaffold. This clean profile validates 6-Bromo-4-methyl-3-phenylcoumarin as a high-quality chemical probe for studying TGF-β signaling and as a promising starting point for further therapeutic development. The detailed assay protocol provided serves as a template for researchers to generate the high-fidelity data required for such critical assessments.

References

  • Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Spandidos Publications.
  • Molecular Pathways: Targeting the TGF-β Pathway for Cancer Therapy. AACR Journals.
  • INHIBITION OF TGFβ SIGNALING AND ITS IMPLICATIONS IN ANTICANCER TREATMENTS. Experimental Oncology.
  • Inhibiting TGF-β signaling pathway for disease therapy: challenges and opportunities. Signal Transduction and Targeted Therapy.
  • TGF beta 1 Inhibitors. Santa Cruz Biotechnology.
  • LanthaScreen Eu Kinase Binding Assay for TGFBR1 (ALK5) Overview. Thermo Fisher Scientific.
  • Downstream Signaling Effects of ALK5 Inhibition: A Technical Guide. Benchchem.
  • A Comparative Guide to Alternative ALK5 Inhibitors for Researchers. Benchchem.
  • TGFβR1 (ALK5) Kinase Assay Kit. BPS Bioscience.
  • Profiles of the aLK5 inhibitor screen. ResearchGate.
  • MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins. Elsevier.
  • Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. MDPI.
  • TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. ResearchGate.
  • Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin. MDPI.
  • Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins. PubMed.
  • Perspectives of small molecule inhibitors of activin receptor‑like kinase in anti‑tumor treatment and stem cell differentiation (Review). Spandidos Publications.
  • Critical roles of the TGF-β type I receptor ALK5 in perichondrial formation and function, cartilage integrity, and osteoblast differentiation during growth plate development. PMC.
  • Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry.
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry.
  • TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. ACS Publications.
  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. PMC.
  • The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies. Computational Molecular Biology.
  • Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology. PMC.

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-4-methyl-3-phenylcoumarin proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of complex organic reagents is just as critical as the synthesis or assay itself. 6-Bromo-4-methyl-3-phenylcoumarin (CAS: 92796-40-2) is a speci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex organic reagents is just as critical as the synthesis or assay itself. 6-Bromo-4-methyl-3-phenylcoumarin (CAS: 92796-40-2) is a specialized halogenated coumarin derivative utilized in drug development and photochemical research. Because it contains a heavy bromine atom, its disposal cannot follow standard organic waste protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring regulatory compliance, environmental protection, and laboratory safety.

Physicochemical Profile & Hazard Identification

Understanding the physical properties of 6-Bromo-4-methyl-3-phenylcoumarin is the first step in predicting its behavior during disposal. The presence of the halogen atom increases its density and fundamentally alters its combustion profile[1].

PropertyValue
Chemical Name 6-Bromo-4-methyl-3-phenylcoumarin
CAS Number 92796-40-2
Molecular Formula C16H11BrO2
Molecular Weight 315.16 g/mol
Density 1.476 g/cm³
Boiling Point 454.1ºC at 760 mmHg
Flash Point 228.4ºC
Refractive Index 1.636

Summary of quantitative physicochemical data[1].

The Causality of Halogenated Waste Segregation

Why must 6-Bromo-4-methyl-3-phenylcoumarin be strictly segregated from general organic waste?

The critical factor is the bromine atom. When standard, non-halogenated organic waste is disposed of, it is typically blended for fuel or incinerated at standard temperatures[2]. However, if a halogenated compound is introduced into this stream, standard incineration will fail to safely break down the molecule. Instead, low-temperature combustion of brominated organics generates highly toxic brominated dioxins, furans, and corrosive hydrogen bromide (HBr) gas[2].

To prevent environmental contamination, halogenated waste must be routed to specialized high-temperature incinerators equipped with alkaline acid-gas scrubbers[2]. Furthermore, mixing even a small amount of halogenated waste into a non-halogenated container converts the entire volume into a "halogenated waste stream." Because specialized incineration is resource-intensive, cross-contamination can increase institutional disposal costs by up to 300%[3][4].

Visualizing the Disposal Workflow

The following decision tree outlines the logical routing of 6-Bromo-4-methyl-3-phenylcoumarin waste based on its physical state to ensure strict segregation.

G Start Generate 6-Bromo-4-methyl- 3-phenylcoumarin Waste State Physical State? Start->State Solid Solid Powder/Contaminated PPE State->Solid Solid Liquid Dissolved in Solvent State->Liquid Liquid Labeling Label: Hazardous Waste Halogenated Organic Solid->Labeling SolventCheck Halogenated Solvent? Liquid->SolventCheck HaloWaste Halogenated Waste Stream (Strict Segregation) SolventCheck->HaloWaste Yes NonHaloWaste DO NOT MIX! Treat Entire Volume as Halogenated SolventCheck->NonHaloWaste No HaloWaste->Labeling NonHaloWaste->Labeling EHS EHS Collection & High-Temp Incineration Labeling->EHS

Workflow for the segregation and disposal of halogenated coumarin waste.

Step-by-Step Disposal Methodologies

To ensure a self-validating process, each step below includes a verification mechanism to confirm the action was performed correctly before proceeding.

Protocol A: Solid Waste Disposal (Unused Reagent, Powders, and PPE)

Solid coumarin derivatives pose a distinct risk of aerosolization and inhalation[5].

  • Containment & PPE: Perform all waste consolidation inside a certified chemical fume hood[5]. Wear nitrile gloves, safety goggles, and a lab coat[6].

    • Validation Check: Verify the fume hood flow monitor reads within the safe operational range (typically 80-120 fpm) before opening the chemical container.

  • Collection: Use clean, non-sparking tools to transfer the solid powder or contaminated consumables (e.g., weigh boats, filter paper) into a wide-mouth, sealable container[7].

    • Validation Check: Visually inspect the container to ensure no incompatible liquid residues (like strong acids or bases) are present at the bottom.

  • Sealing & Labeling: Seal the container tightly. Affix a hazardous waste tag immediately.

    • Validation Check: The label must explicitly state "Hazardous Waste - Solid Halogenated Organic (6-Bromo-4-methyl-3-phenylcoumarin)" to ensure your Environmental Health and Safety (EHS) team routes it to the correct incinerator[4][6].

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Wash Solvents)

When 6-Bromo-4-methyl-3-phenylcoumarin is dissolved in a solvent, the entire solution must be treated as halogenated waste, regardless of whether the primary solvent is halogenated or not[8].

  • Container Selection: Select a waste carboy compatible with the solvent matrix (e.g., high-density polyethylene (HDPE) for most organics, or glass if specific corrosive agents are present).

    • Validation Check: Cross-reference the solvent with a chemical compatibility chart to ensure the carboy will not degrade or leach over time.

  • Transfer: Slowly pour the liquid waste into the designated "Halogenated Solvent Waste" container using a funnel. Under no circumstances should any organic liquids be disposed of down a sink[6][8].

    • Validation Check: Ensure the container is never filled past 90% capacity. This leaves a critical vapor headspace to accommodate thermal expansion and pressure changes[4].

  • Vapor Management: Remove the funnel and cap the container immediately after the transfer.

    • Validation Check: Confirm the cap is "vapor tight" and "spill proof." Leaving funnels in open containers violates EPA regulations and creates chronic inhalation risks[8][9].

Spill Response and Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent environmental discharge.

  • Isolation: Isolate the spill area. If the compound is dissolved in a highly volatile solvent, remove all ignition sources immediately[7][8].

  • Absorption: For liquid spills, apply an inert, non-combustible absorbent material such as sand or earth[7]. Do not use combustible materials. For solid powder spills, avoid dry sweeping which generates airborne dust; instead, use a slightly dampened absorbent pad[5].

  • Decontamination: After the bulk material is collected, decontaminate the surface by scrubbing with an appropriate solvent (such as ethanol or water with cleansing agents)[5].

  • Disposal of Cleanup Materials: Place all used absorbents, wipes, and contaminated PPE into a sealed bag, tag it as halogenated hazardous waste, and request an immediate pickup from your EHS department[4].

References

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. p2infohouse.org. [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. louisville.edu. [Link]

  • Halogenated Solvents in Laboratories. temple.edu. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. illinois.edu. [Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-4-methyl-3-phenylcoumarin

Advanced Operational Guide: PPE and Handling Protocols for 6-Bromo-4-methyl-3-phenylcoumarin Executive Summary & Chemical Context As drug development increasingly explores halogenated coumarins for their potent biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: PPE and Handling Protocols for 6-Bromo-4-methyl-3-phenylcoumarin

Executive Summary & Chemical Context

As drug development increasingly explores halogenated coumarins for their potent biological activities—ranging from antifungal therapies (1)[1] to selective monoamine oxidase-B (MAO-B) inhibition (2)[2]—laboratory safety protocols must evolve to address their unique physicochemical properties. 6-Bromo-4-methyl-3-phenylcoumarin (CAS: 92796-40-2) is a highly lipophilic, halogenated aromatic compound (3)[3]. This guide provides a self-validating, step-by-step operational framework for researchers handling this specific active pharmaceutical ingredient (API) scaffold, ensuring both personnel safety and environmental compliance.

Hazard Assessment & The Causality of PPE Selection

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Base coumarins are known to present acute oral toxicity (H301) and act as skin sensitizers (H317) (4)[4]. The structural addition of a bromine atom at the C-6 position and a phenyl group at the C-3 position significantly increases the molecule's lipophilicity. This enhanced lipophilicity allows the compound to readily cross the blood-brain barrier (BBB) (2)[2], which is advantageous for neurodegenerative drug design but highly hazardous upon accidental dermal exposure. Consequently, standard laboratory latex gloves offer inadequate protection against systemic absorption.

Table 1: Physicochemical & Hazard Profile of 6-Bromo-4-methyl-3-phenylcoumarin

Property / HazardValue / ClassificationOperational Implication
CAS Number 92796-40-2 (3)[3]Unique identifier for SDS cross-referencing.
Molecular Weight 315.16 g/mol (3)[3]Heavy powder; prone to static aerosolization.
Primary Hazards Acute Tox. 3 (Oral), Skin Sens. 1A (4)[4]Strict ingestion and dermal barriers required.
Lipophilicity High (BBB permeable) (2)[2]Rapid systemic absorption upon skin contact.

Personal Protective Equipment (PPE) Matrix

A self-validating PPE system ensures that the failure of one protective layer is immediately detectable before exposure occurs.

Table 2: Required PPE Specifications for 6-Bromo-4-methyl-3-phenylcoumarin

PPE CategorySpecificationCausality & Validation
Hand Protection Double-gloving: Inner Nitrile (>0.11 mm), Outer Neoprene (4)[4].Halogenated solvents rapidly degrade nitrile. The inner glove acts as a clean barrier if the outer glove breaches.
Eye/Face Protection ANSI Z87.1-certified indirect vented goggles + Face Shield (5)[5].Prevents chemical dust from bypassing standard safety glasses. Face shield required for liquid volumes >500 mL.
Body Protection Flame-resistant (FR) lab coat with fitted cuffs; closed-toe shoes (6)[6].Fitted cuffs prevent wrist exposure when reaching into the fume hood.
Respiratory N95/P100 particulate respirator (if weighing outside hood) (7)[7].Mitigates inhalation of static-charged micro-powders during transfer.

Operational Workflow: Weighing and Dissolution

The following step-by-step methodology incorporates self-validating checkpoints to ensure zero-exposure handling.

Step 1: Environmental Validation

  • Action: Verify the chemical fume hood monitor displays a face velocity between 0.4 and 0.6 m/s (7)[7].

  • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward, visually confirming negative pressure.

Step 2: PPE Donning and Integrity Check

  • Action: Don the FR lab coat, Z87.1 goggles, and double gloves.

  • Validation: Perform a "roll test" on the outer neoprene gloves to check for microscopic pinholes before handling the compound.

Step 3: Anti-Static Weighing

  • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Pass a static eliminator (ionizing bar) over the 6-Bromo-4-methyl-3-phenylcoumarin powder.

  • Causality: Halogenated powders generate static electricity. Eliminating the charge prevents the powder from aerosolizing and adhering to the operator's gloves.

Step 4: Halogenated Dissolution

  • Action: Transfer the weighed powder into a volumetric flask. Slowly add the required halogenated solvent (e.g., dichloromethane). Keep the fume hood sash lowered to the marked safe operating level.

  • Validation: Seal the flask with a PTFE stopper and visually inspect for complete dissolution before removing the vessel from the primary containment area.

Step 5: Decontamination

  • Action: Wipe down the balance and hood surface with a damp, solvent-compatible wipe, followed by a soap and water wash.

G N1 Pre-Operation: Verify Fume Hood & PPE N2 Weighing: Anti-Static Mitigation N1->N2 N3 Dissolution: Halogenated Solvent Addition N2->N3 N4 Validation: Seal & Inspect Flask N3->N4 N5 Decontamination: Surface Wipe-Down N4->N5

Caption: Workflow for the safe handling and dissolution of 6-Bromo-4-methyl-3-phenylcoumarin.

Spill Management and Halogenated Waste Disposal

Halogenated organic compounds require strict segregation during disposal. Mixing halogenated waste with incompatible substances (like strong bases or non-halogenated solvents like acetone) can trigger exothermic reactions and significantly increases disposal costs (8)[8].

Step-by-Step Spill Response Protocol:

  • Isolate & Assess: Immediately isolate the area. Determine if the spill is dry powder or a solvent solution.

  • Powder Mitigation: For dry 6-Bromo-4-methyl-3-phenylcoumarin, never use a dry brush, which will aerosolize the toxin. Instead, overlay the spill with damp absorbent pads to bind the powder (4)[4].

  • Solution Mitigation: For dissolved compound spills, apply a universal chemical absorbent to the perimeter of the spill first, working inward to prevent spreading.

  • Waste Segregation: Collect all contaminated materials using non-sparking tools and place them directly into a designated "Halogenated Organic Waste" container (8)[8].

  • Validation: Log the exact mass/volume of the spilled compound on the waste manifest to ensure regulatory compliance.

G S1 Spill Detected: Isolate Area S2 Assess State: Powder vs. Solution S1->S2 S3 Powder Spill: Damp Absorbent Pads S2->S3 Dry Powder S4 Solution Spill: Universal Absorbent S2->S4 Solvent Solution S5 Waste Segregation: Halogenated Container S3->S5 S4->S5 S6 Validation: Log & Seal Waste S5->S6

Caption: Step-by-step spill response and halogenated waste segregation pathway.

Disposal Plan:

  • Container Specifications: Use only high-density polyethylene (HDPE) or safety disposal cans specifically marked for halogenated waste (8)[8].

  • Storage: Keep the waste container in a secondary containment tray, stored in a cool, well-ventilated area away from direct sunlight.

  • Prohibitions: Do not dispose of any coumarin derivative or halogenated solvent down the drain, as they are toxic to aquatic life with long-lasting effects (H412) (4)[4].

References

  • ECHEMI. "6-Bromo-4-methyl-3-phenylcoumarin | CAS: 92796-40-2.
  • Google Patents. "WO2007141513A1 - Use of coumarin derivatives in antifungal therapy.
  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Carl ROTH. "Safety Data Sheet: Coumarin.
  • North Carolina State University (NCSU). "Personal Protective Equipment Requirements for Laboratories.
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance.
  • Cornell University EHS. "7.2 Organic Solvents - Halogenated.
  • PubMed. "Halogenated Coumarin-Chalcones as Multifunctional Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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